Technical Documentation Center

CAY10464 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CAY10464

Core Science & Biosynthesis

Foundational

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of CAY10464

For Immediate Release: A Deep Dive into the Antagonistic Action of CAY10464 on the Aryl Hydrocarbon Receptor Signaling Pathway GRAND CAYMAN, Cayman Islands – In the intricate landscape of cellular signaling, the Aryl Hyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Deep Dive into the Antagonistic Action of CAY10464 on the Aryl Hydrocarbon Receptor Signaling Pathway

GRAND CAYMAN, Cayman Islands – In the intricate landscape of cellular signaling, the Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of xenobiotic metabolism, immune responses, and tumorigenesis. A potent and selective antagonist of this receptor, CAY10464, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of CAY10464, tailored for researchers, scientists, and drug development professionals.

CAY10464, a stilbene (B7821643) derivative of resveratrol, exhibits high-affinity binding to the AhR, effectively blocking the downstream signaling cascade initiated by receptor agonists. Its primary mechanism involves the inhibition of the expression of Cytochrome P450 1A1 (CYP1A1) mRNA, a key enzyme involved in the metabolism of various endogenous and exogenous compounds.[1][2][3]

Core Mechanism of Action: Competitive Antagonism of the AhR

CAY10464 functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. In its quiescent state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist, such as a xenobiotic compound, the receptor translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding event initiates the transcription of target genes, most notably CYP1A1.

CAY10464 disrupts this process by competing with agonists for binding to the AhR. By occupying the ligand-binding pocket of the receptor, CAY10464 prevents the conformational changes necessary for nuclear translocation and subsequent gene transcription. This antagonistic action effectively silences the AhR signaling pathway.

Quantitative Profile of CAY10464

The potency and selectivity of CAY10464 have been quantified in various studies. A summary of the key quantitative data is presented below.

ParameterValueSpecies/SystemReference
Ki 1.4 nMRabbit liver cytosol[4]
Estrogen Receptor Ligand Activity Inactive at 100 µMNot specified[4]

The AhR Signaling Pathway and CAY10464's Point of Intervention

The following diagram illustrates the canonical AhR signaling pathway and the specific point at which CAY10464 exerts its inhibitory effect.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation & Dimerization Agonist Agonist (e.g., TCDD) Agonist->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Blocks XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation CYP1A1_Protein->Agonist Metabolism

Fig. 1: CAY10464 blocks agonist binding to the AhR complex in the cytoplasm, preventing its nuclear translocation and subsequent transcription of target genes like CYP1A1.

Experimental Protocols

A foundational experiment to determine the antagonistic properties of CAY10464 involves a competitive binding assay. The following provides a generalized protocol based on the principles of such assays.

Objective: To determine the binding affinity (Ki) of CAY10464 for the Aryl Hydrocarbon Receptor.

Materials:

  • Rabbit liver cytosol preparation (as a source of AhR)

  • Radiolabeled AhR agonist (e.g., [³H]TCDD)

  • CAY10464

  • Scintillation fluid

  • Scintillation counter

  • Buffer solutions

  • Glass fiber filters

Methodology:

  • Preparation of Cytosol: Rabbit liver is homogenized and centrifuged to isolate the cytosolic fraction containing the AhR.

  • Competitive Binding Assay:

    • A constant concentration of the radiolabeled agonist is incubated with the cytosol preparation in the presence of increasing concentrations of CAY10464.

    • The reaction is allowed to reach equilibrium.

    • The mixture is then passed through glass fiber filters to separate the protein-bound radiolabel from the unbound radiolabel.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound radiolabel is plotted against the concentration of CAY10464.

    • The IC50 value (the concentration of CAY10464 that inhibits 50% of the specific binding of the radiolabeled agonist) is determined from the resulting dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Experimental Workflow for Assessing CAY10464 Activity

The logical flow for evaluating the efficacy of CAY10464 as an AhR antagonist is depicted in the following diagram.

Experimental_Workflow start Start: Hypothesis CAY10464 is an AhR antagonist binding_assay In Vitro Binding Assay (e.g., Radioligand Competition) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki cell_based_assay Cell-Based Reporter Assay (e.g., XRE-luciferase) determine_ki->cell_based_assay measure_inhibition Measure Inhibition of Agonist-Induced Reporter Activity (IC50) cell_based_assay->measure_inhibition gene_expression Gene Expression Analysis (e.g., qPCR for CYP1A1 mRNA) measure_inhibition->gene_expression quantify_mrna Quantify Downregulation of Target Gene Expression gene_expression->quantify_mrna end Conclusion: CAY10464 is a potent and selective AhR antagonist quantify_mrna->end

Fig. 2: A typical experimental workflow to characterize the mechanism of action of CAY10464 as an Aryl Hydrocarbon Receptor antagonist.

Conclusion and Future Directions

CAY10464 is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action, centered on the competitive inhibition of agonist binding and subsequent blockade of the AhR signaling pathway, makes it a valuable tool for studying the physiological and pathological roles of this receptor. The potential antitumor activity of CAY10464, likely stemming from its ability to inhibit CYP1A1 expression, warrants further investigation in preclinical and clinical settings for cancer and other metabolic diseases.[1][2][3] Future research should focus on elucidating the full spectrum of its downstream effects and its therapeutic potential in various disease models.

References

Exploratory

CAY10464: An In-Depth Technical Guide to a Potent Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). CAY10464, also...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). CAY10464, also known as (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene, is a stilbene (B7821643) derivative of resveratrol (B1683913) designed to selectively modulate AhR activity. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Quantitative Data

The following table summarizes the key quantitative data for CAY10464, establishing its potency and selectivity as an AhR antagonist.

ParameterValueSpecies/SystemAssay TypeReference
Binding Affinity (Ki) 1.4 nMRabbit Liver CytosolCompetitive Radioligand Binding Assay[1]
Estrogen Receptor α (ERα) Binding InactiveHuman RecombinantCompetitive Binding Assay[1]
Estrogen Receptor β (ERβ) Binding InactiveHuman RecombinantCompetitive Binding Assay[1]
CYP1A1 mRNA Expression Inhibition Effective at 100 nMHuman Hepatoma (HepG2) CellsGene Expression Analysis[2]

Mechanism of Action

CAY10464 functions as a direct competitive antagonist of the Aryl Hydrocarbon Receptor. It binds with high affinity to the ligand-binding pocket of the AhR, preventing the binding of endogenous and exogenous agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). By occupying the receptor without initiating the conformational changes required for activation, CAY10464 effectively blocks the downstream signaling cascade. This includes the translocation of the AhR to the nucleus, its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and the subsequent binding of this complex to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1. The net effect is the inhibition of the transcriptional activation of these target genes.

Signaling Pathway

The canonical AhR signaling pathway and the antagonistic action of CAY10464 are depicted below.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90 Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand AhR Agonist (e.g., TCDD) Ligand->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Binds & Blocks ARNT ARNT Activated_AhR->ARNT Translocates & Heterodimerizes AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Induces

Caption: Canonical AhR signaling pathway and antagonism by CAY10464.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize CAY10464.

Competitive Radioligand Binding Assay for AhR

This protocol is used to determine the binding affinity (Ki) of CAY10464 for the Aryl Hydrocarbon Receptor.

Workflow:

Binding_Assay_Workflow A Prepare rabbit liver cytosol (source of AhR) B Incubate cytosol with [3H]-TCDD (radioligand) and varying concentrations of CAY10464 A->B C Allow to reach equilibrium B->C D Separate bound from unbound radioligand using dextran-coated charcoal C->D E Quantify bound radioactivity via liquid scintillation counting D->E F Calculate IC50 and convert to Ki E->F

Caption: Workflow for the competitive radioligand binding assay.

Detailed Methodology:

  • Preparation of Cytosol: Rabbit liver cytosol is prepared as a source of the Aryl Hydrocarbon Receptor.

  • Incubation: A constant concentration of the radiolabeled AhR agonist, [³H]-TCDD, is incubated with the liver cytosol in the presence of increasing concentrations of unlabeled CAY10464. A control group with no CAY10464 is included to determine total binding, and a non-specific binding group containing a large excess of unlabeled TCDD is also included.

  • Equilibration: The incubation is carried out for a sufficient time (e.g., 18 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation: A suspension of dextran-coated charcoal is added to the incubation mixture. The charcoal binds to the free, unbound radioligand.

  • Quantification: The mixture is centrifuged, and the supernatant, containing the AhR-bound radioligand, is collected. The amount of radioactivity in the supernatant is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of CAY10464 that inhibits 50% of the specific binding of [³H]-TCDD (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

AhR-Mediated Gene Expression Assay (Cell-Based)

This protocol assesses the ability of CAY10464 to antagonize the agonist-induced expression of AhR target genes, such as CYP1A1, in a cellular context.

Workflow:

Gene_Expression_Workflow A Culture HepG2 cells B Pre-treat cells with CAY10464 at various concentrations A->B C Treat cells with an AhR agonist (e.g., TCDD or Benzo[a]pyrene) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Isolate total RNA D->E F Perform quantitative real-time PCR (qRT-PCR) for CYP1A1 and a housekeeping gene E->F G Analyze relative gene expression F->G

Caption: Workflow for the AhR-mediated gene expression assay.

Detailed Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells, which endogenously express the AhR, are cultured in appropriate media and conditions.

  • Pre-treatment: Cells are pre-treated with CAY10464 at various concentrations for a short period (e.g., 1 hour) to allow for cell penetration and receptor binding.

  • Agonist Treatment: An AhR agonist, such as TCDD or Benzo[a]pyrene, is then added to the cell culture medium at a concentration known to induce a robust response.

  • Incubation: The cells are incubated for a period sufficient to allow for the transcriptional activation and accumulation of the target mRNA (e.g., 24 hours).

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • qRT-PCR: The expression level of the target gene (CYP1A1) and a housekeeping gene (for normalization) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The relative expression of CYP1A1 mRNA is calculated and compared between the agonist-only treated group and the groups treated with the agonist plus CAY10464. A dose-dependent decrease in CYP1A1 mRNA levels in the presence of CAY10464 indicates its antagonistic activity.[2]

Conclusion

CAY10464 is a well-characterized, high-affinity antagonist of the Aryl Hydrocarbon Receptor. Its selectivity and potency make it a valuable tool for researchers investigating the physiological and pathophysiological roles of the AhR. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of studies utilizing this compound in the fields of toxicology, immunology, and drug development.

References

Foundational

CAY10464 (CAS Number 688348-37-0): A Technical Guide to a Potent and Selective Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract CAY10464, with CAS number 688348-37-0, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Identified as compound 4j in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464, with CAS number 688348-37-0, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Identified as compound 4j in the seminal work by de Medina et al., this stilbene (B7821643) derivative demonstrates high affinity for the AhR with a Ki of 1.4 nM.[1] Notably, it is devoid of affinity for the estrogen receptor, highlighting its selectivity.[1] CAY10464 serves as a valuable tool for investigating the physiological and pathophysiological roles of the AhR signaling pathway. Its ability to inhibit the expression of downstream targets, such as Cytochrome P450 1A1 (CYP1A1), makes it a compound of interest in toxicology, oncology, and immunology research. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with CAY10464.

Physicochemical and Biological Properties

CAY10464 is a synthetic, small molecule stilbene derivative with the formal name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene.[1] Its primary mechanism of action is the competitive antagonism of the Aryl Hydrocarbon Receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for CAY10464.

Parameter Value Assay Conditions Reference
CAS Number 688348-37-0N/A[1]
Molecular Formula C₁₅H₁₂Cl₂ON/A[1]
Molecular Weight 279.2 g/mol N/A[1]
Ki for AhR 1.4 nMRabbit liver cytosol preparation[1]
Estrogen Receptor (ER) Affinity Inactive at 100 µMNot specified[1]
CYP1A1 mRNA Expression Inhibits expression at 100 nMHepG2 cells

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of CAY10464.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol is based on the methodology for determining the binding affinity of compounds to the AhR.

  • Objective: To determine the binding affinity (Ki) of CAY10464 for the Aryl Hydrocarbon Receptor.

  • Materials:

    • Rabbit liver cytosol preparation (as a source of AhR)

    • Radiolabeled AhR agonist (e.g., [³H]-TCDD)

    • CAY10464

    • Incubation buffer

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a series of dilutions of CAY10464.

    • In a multi-well plate, combine the rabbit liver cytosol preparation with a fixed concentration of the radiolabeled AhR agonist.

    • Add the different concentrations of CAY10464 to the wells. Include a control group with no CAY10464.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Separate the bound from the unbound radioligand using a suitable method (e.g., filtration or charcoal adsorption).

    • Quantify the amount of bound radioligand in each well using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of CAY10464 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

CYP1A1 mRNA Expression Analysis in HepG2 Cells

This protocol outlines the methodology to assess the antagonistic effect of CAY10464 on AhR-mediated gene expression.

  • Objective: To determine the effect of CAY10464 on the expression of the AhR target gene, CYP1A1.

  • Materials:

    • HepG2 cells

    • Cell culture medium and supplements

    • AhR agonist (e.g., Benzo[a]pyrene)

    • CAY10464

    • RNA extraction kit

    • Reverse transcriptase and reagents for cDNA synthesis

    • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes for CYP1A1 and a housekeeping gene)

  • Procedure:

    • Culture HepG2 cells to a suitable confluency in multi-well plates.

    • Treat the cells with CAY10464 (e.g., at 100 nM) for a predetermined pre-incubation period.

    • Following pre-incubation, add a known AhR agonist to the wells to induce CYP1A1 expression. Include control groups (vehicle control, agonist alone, CAY10464 alone).

    • Incubate the cells for a sufficient period to allow for mRNA transcription.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qPCR to quantify the relative expression levels of CYP1A1 mRNA, normalized to a housekeeping gene.

    • Analyze the data to determine the extent of inhibition of agonist-induced CYP1A1 expression by CAY10464.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CAY10464 and the experimental workflow for its characterization.

G cluster_0 Cytoplasm cluster_1 Nucleus AhR AhR AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT HSP90 HSP90 AhR_complex AhR-HSP90 Complex AhR_complex->AhR Release CAY10464 CAY10464 Agonist AhR Agonist (e.g., Benzo[a]pyrene) CAY10464->AhR Binds & Antagonizes CAY10464->AhR_ARNT Inhibits Translocation Agonist->AhR Binds & Activates ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Promotes Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein

Figure 1. CAY10464 Mechanism of Action on the AhR Signaling Pathway.

G cluster_0 In Vitro Binding Assay cluster_1 Cell-Based Functional Assay Cytosol Rabbit Liver Cytosol (Source of AhR) Incubation1 Incubate to Equilibrium Cytosol->Incubation1 Radioligand Radiolabeled AhR Agonist (e.g., [3H]-TCDD) Radioligand->Incubation1 CAY10464_dilutions Serial Dilutions of CAY10464 CAY10464_dilutions->Incubation1 Separation Separate Bound/Unbound Incubation1->Separation Quantification1 Quantify Bound Radioligand Separation->Quantification1 Ki_calc Calculate Ki Quantification1->Ki_calc HepG2 Culture HepG2 Cells Treatment Treat with CAY10464 and/or AhR Agonist HepG2->Treatment Incubation2 Incubate Treatment->Incubation2 RNA_extraction Extract Total RNA Incubation2->RNA_extraction qPCR RT-qPCR for CYP1A1 RNA_extraction->qPCR Analysis Analyze Gene Expression qPCR->Analysis

Figure 2. Experimental Workflow for Characterizing CAY10464 Activity.

References

Exploratory

CAY10464: A Technical Guide to a Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in various physiological and pathological processes, including cancer. This document provides a comprehensive overview of the available technical data on CAY10464, with a focus on its biochemical activity and in vitro effects. While in vivo data on pharmacokinetics, efficacy, and toxicology are not currently available in the public domain, this guide summarizes the foundational knowledge of CAY10464 and the general methodologies relevant to its study.

Core Compound Data

CAY10464 is a stilbene (B7821643) derivative that has been identified as a high-affinity ligand for the AhR. Its primary mechanism of action is the competitive inhibition of ligand binding to the AhR, thereby preventing the downstream transcriptional activation of target genes.

ParameterValueReference
Chemical Name (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene[1]
Molecular Formula C₁₅H₁₂Cl₂O[1]
Molecular Weight 279.16 g/mol [1]
Binding Affinity (Ki) 1.4 nM[1]
Receptor Selectivity Selective for AhR; devoid of affinity for the Estrogen Receptor (ER)[1]

In Vitro Activity

The primary reported in vitro activity of CAY10464 is the inhibition of the expression of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.

Cell LineAssayEffect of CAY10464Reference
HepG2 (Human hepatocellular carcinoma)CYP1A1 mRNA expressionInhibition of agonist-induced CYP1A1 mRNA expression[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the context in which CAY10464 operates, the following diagrams illustrate the canonical AhR signaling pathway and a general workflow for characterizing AhR modulators.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 XAP2 XAP2 AhR->XAP2 p23 p23 AhR->p23 AhR_n AhR AhR->AhR_n Translocation Ligand Ligand (e.g., TCDD) Ligand->AhR Binding ARNT ARNT AhR_n->ARNT Heterodimerization XRE XRE (Xenobiotic Response Element) AhR_n->XRE Binding ARNT->XRE Binding TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Activation CAY10464 CAY10464 (Antagonist) CAY10464->AhR Inhibition

Caption: Canonical AhR Signaling Pathway and the inhibitory action of CAY10464.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation (Data Not Available for CAY10464) Binding_Assay Competitive Radioligand Binding Assay Reporter_Assay AhR-responsive Reporter Gene Assay Binding_Assay->Reporter_Assay Confirms direct binding Gene_Expression Target Gene Expression (RT-qPCR for CYP1A1) Reporter_Assay->Gene_Expression Validates functional antagonism PK Pharmacokinetics (ADME) Gene_Expression->PK Proceed to in vivo Efficacy Efficacy in Xenograft Models PK->Efficacy Informs dosing regimen Toxicity Toxicology Studies Efficacy->Toxicity Determines therapeutic window Start Compound Synthesis (CAY10464) Start->Binding_Assay

Caption: General experimental workflow for the characterization of an AhR modulator like CAY10464.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize AhR inhibitors. The specific parameters for the experiments that generated the existing CAY10464 data are not publicly available.

Competitive Radioligand Binding Assay for AhR

Objective: To determine the binding affinity (Ki) of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test compound (e.g., CAY10464)

  • Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD)

  • Cytosolic protein extract from a source rich in AhR (e.g., rabbit liver cytosol)

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol, pH 7.5)

  • Hydroxyapatite (HAP) slurry

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

    • Prepare a working solution of the radiolabeled ligand at a concentration near its dissociation constant (Kd).

  • Binding Reaction:

    • In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.

    • Add varying concentrations of the unlabeled test compound.

    • Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of a high-affinity unlabeled ligand).

    • Initiate the binding reaction by adding the radiolabeled ligand to all tubes.

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice with intermittent mixing.

    • Centrifuge to pellet the HAP.

    • Discard the supernatant containing the unbound ligand.

    • Wash the HAP pellet with cold wash buffer.

  • Quantification:

    • Resuspend the final HAP pellet in scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Quantification of CYP1A1 mRNA Expression in HepG2 Cells by RT-qPCR

Objective: To measure the effect of an AhR modulator on the transcript levels of the target gene CYP1A1.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • Test compound (e.g., CAY10464)

  • AhR agonist (e.g., TCDD or Benzo[a]pyrene)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to a suitable confluency in multi-well plates.

    • Treat cells with the test compound at various concentrations, an AhR agonist as a positive control, and a vehicle control. For antagonist testing, co-treat with the agonist and the test compound.

    • Incubate for a predetermined time (e.g., 24 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 to the housekeeping gene and then to the vehicle control.

Future Directions

The potent and selective AhR antagonism of CAY10464 makes it a valuable research tool for elucidating the roles of the AhR in various biological processes. However, to fully assess its therapeutic potential, further studies are required. The lack of publicly available in vivo data represents a significant gap in the current understanding of this compound. Future research should focus on:

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CAY10464 in relevant animal models.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of CAY10464 in various cancer xenograft or syngeneic models.

  • Toxicology and safety assessment: Establishing the maximum tolerated dose (MTD) and identifying any potential adverse effects.

The generation of this data will be critical in determining the translational potential of CAY10464 as a novel therapeutic agent.

References

Foundational

CAY10464: A Technical Guide to a Potent Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a range...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including cancer. This technical guide provides an in-depth overview of the function and mechanism of action of CAY10464, with a focus on its potential as an anti-tumor agent. Detailed experimental protocols and a summary of its biochemical and cellular activities are presented to facilitate further research and drug development efforts.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1][2] While historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), emerging evidence has highlighted its role in cancer progression.[1][3] The AhR signaling pathway can influence cell proliferation, apoptosis, and cell cycle regulation, making it a compelling target for cancer therapy.[1][4][5]

CAY10464 has emerged as a high-affinity AhR antagonist, offering a valuable tool to probe the function of the AhR and as a potential therapeutic candidate.[6] This guide will detail the current understanding of CAY10464's mechanism of action, its effects on downstream signaling, and provide practical guidance for its use in a research setting.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex, which is associated with chaperone proteins such as heat shock protein 90 (HSP90).[7] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.[2] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[2] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8] One of the most well-characterized target genes is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[9]

CAY10464 functions as a competitive antagonist, binding to the AhR with high affinity and preventing the binding of agonist ligands.[6] This blockade inhibits the nuclear translocation of the AhR and the subsequent transcription of its target genes.

In addition to the canonical pathway, the AhR can also engage in non-canonical signaling, interacting with other pathways such as NF-κB and influencing cellular processes independent of XRE-mediated transcription.[4] The antagonistic action of CAY10464 is expected to modulate these non-canonical pathways as well, although this remains an active area of investigation.

Figure 1: Canonical AhR Signaling Pathway and the inhibitory action of CAY10464.

Quantitative Data

CAY10464 exhibits high-affinity binding to the Aryl Hydrocarbon Receptor and potent functional antagonism.

Parameter Value Assay Conditions Reference
Binding Affinity (Ki) 1.4 nMRabbit liver cytosol preparations[6]
Functional Activity Inhibits CYP1A1 mRNA expression100 nM in HepG2 cells[6]
Functional Activity Reverses the suppressive effect of Benzo[a]pyrene on apolipoprotein A-I (apo A-I) gene expressionHepG2 cells[6][8]

Downstream Effects in Cancer

The antagonism of the AhR signaling pathway by CAY10464 has several potential downstream effects that contribute to its anti-tumor activity.

Inhibition of Cell Proliferation

Activation of the AhR has been linked to increased cell proliferation in some cancer types.[5] By blocking AhR signaling, antagonists like CAY10464 can lead to a decrease in the expression of genes that promote cell cycle progression.[4][5]

Induction of Apoptosis

The AhR has been shown to mediate resistance to apoptosis in breast cancer cells.[3][10] AhR antagonists can therefore sensitize cancer cells to apoptotic stimuli.[3][10] This can occur through the modulation of pro- and anti-apoptotic proteins.[4]

Cell Cycle Arrest

AhR signaling can influence cell cycle checkpoints.[4][7] Inhibition of this pathway by antagonists can lead to cell cycle arrest, preventing cancer cells from dividing.[4] For instance, some AhR antagonists have been shown to induce G2/M phase arrest by modulating the levels of proteins such as CDC2 and cyclin B1.[4]

CAY10464_Downstream_Effects CAY10464 CAY10464 AhR Aryl Hydrocarbon Receptor (AhR) CAY10464->AhR Inhibits Proliferation Cell Proliferation AhR->Proliferation Promotes Apoptosis Apoptosis AhR->Apoptosis Inhibits CellCycle Cell Cycle Progression AhR->CellCycle Promotes Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Reporter_Assay AhR Reporter Gene Assay qPCR_Assay CYP1A1 qPCR Assay Viability_Assay Cell Viability Assay Xenograft_Model Tumor Xenograft Model Viability_Assay->Xenograft_Model Inform In Vivo Dosing End End: Evaluate Anti-Tumor Efficacy Xenograft_Model->End Start Start: Characterize CAY10464 Start->Reporter_Assay Determine AhR Antagonism Start->qPCR_Assay Confirm Target Gene Inhibition Start->Viability_Assay Assess Anti-proliferative Effects

References

Exploratory

CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcript...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in the regulation of various physiological and pathological processes, including cancer. With a high affinity for the AhR, exhibiting a Ki of 1.4 nM, CAY10464 serves as a critical tool for investigating the role of the AhR signaling pathway in tumorigenesis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of CAY10464, its mechanism of action, and its application in cancer research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

CAY10464 exerts its biological effects by competitively binding to the AhR, thereby preventing the binding of endogenous and exogenous agonists. This antagonism blocks the subsequent translocation of the AhR to the nucleus, its dimerization with the AhR Nuclear Translocator (ARNT), and the transcription of target genes, most notably the cytochrome P450 family member, CYP1A1. The inhibition of CYP1A1 expression is a hallmark of AhR antagonism and a key indicator of CAY10464's activity.

Quantitative Data Summary

Cell LineCompoundConcentrationEffectReference
HepG2CAY10464100 nMInhibition of CYP1A1 mRNA expression[1]
HepG2CAY10464100 nMReversal of Benzo[a]pyrene-induced suppression of apolipoprotein A-I (apoA-I) gene expression[1]

Signaling Pathways

The primary signaling pathway modulated by CAY10464 is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. The following diagram illustrates the canonical AhR pathway and the point of intervention by CAY10464.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive Inactive AhR Complex (AhR, HSP90, XAP2, p23) AhR_active Active AhR AhR_inactive->AhR_active Conformational Change Ligand AhR Ligand (e.g., TCDD, Benzo[a]pyrene) Ligand->AhR_inactive Binds CAY10464 CAY10464 CAY10464->AhR_inactive Antagonizes ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Biological_Effects Biological Effects (Cell Proliferation, Apoptosis, etc.) Target_Genes->Biological_Effects

Caption: Canonical AhR signaling pathway and antagonism by CAY10464.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CAY10464 in cancer research. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CAY10464 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CAY10464 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CAY10464 in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of CAY10464. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of CAY10464 that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of CAY10464 on the expression levels of specific proteins, such as those involved in the AhR pathway or apoptosis.

Materials:

  • Cancer cells treated with CAY10464

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AhR, anti-CYP1A1, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

This protocol is used to measure the effect of CAY10464 on the mRNA expression levels of target genes, such as CYP1A1.

Materials:

  • Cancer cells treated with CAY10464

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of CAY10464 in cancer research.

cluster_workflow1 In Vitro Efficacy Workflow start Cancer Cell Culture treatment Treat with CAY10464 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Determine IC50, Apoptotic & Cell Cycle Effects viability->end apoptosis->end cell_cycle->end

Caption: Workflow for assessing the in vitro efficacy of CAY10464.

cluster_workflow2 Mechanism of Action Workflow start Treat Cancer Cells with CAY10464 rna RNA Extraction start->rna protein Protein Extraction start->protein rt_qpcr RT-qPCR for Target Genes (e.g., CYP1A1) rna->rt_qpcr western Western Blot for Target Proteins (e.g., AhR, Cleaved PARP) protein->western analysis Data Analysis and Pathway Interpretation rt_qpcr->analysis western->analysis

References

Foundational

CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The underlying pathophysiology of these conditions is complex, involving a web of genetic, environmental, and lifestyle factors. A key player that has emerged in the regulation of metabolic homeostasis is the Aryl Hydrocarbon Receptor (AhR). Initially studied for its role in mediating the toxicity of environmental pollutants, the AhR is now recognized as a critical regulator of diverse physiological processes, including immune responses, cell differentiation, and metabolism.

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor, with a reported Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its high affinity and selectivity make it a valuable research tool for elucidating the role of AhR in various biological systems and a potential therapeutic candidate for diseases where AhR signaling is dysregulated. This technical guide will delve into the established link between AhR and metabolic diseases, the therapeutic potential of AhR antagonism, and provide detailed experimental protocols for investigating compounds like CAY10464 in this context.

The Aryl Hydrocarbon Receptor in Metabolic Homeostasis

The AhR is a ligand-activated transcription factor that, upon binding to a diverse array of molecules, translocates to the nucleus and regulates the expression of a wide range of genes. While historically associated with xenobiotic metabolism, emerging evidence strongly implicates AhR signaling in the control of glucose and lipid metabolism.

Activation of the AhR by environmental toxins and certain endogenous ligands has been linked to an increased risk of developing metabolic disorders. Conversely, studies utilizing genetic knockout models and pharmacological antagonists have demonstrated that inhibition of AhR signaling can be protective against diet-induced obesity, insulin (B600854) resistance, and hepatic steatosis. This suggests that targeting the AhR with antagonists like CAY10464 could be a viable therapeutic strategy for metabolic diseases.

The Promise of AhR Antagonists in Metabolic Disease

Research utilizing various AhR antagonists has provided compelling evidence for their therapeutic potential in metabolic disorders. Studies in animal models have shown that treatment with AhR antagonists can prevent weight gain, reduce adiposity, and improve glucose tolerance in the context of a high-fat diet.

Table 1: Effects of AhR Antagonists in Preclinical Models of Metabolic Disease

AhR AntagonistModel SystemKey FindingsReference
α-NaphthoflavoneC57BL/6J mice on a Western dietPrevented and reversed diet-induced obesity and liver steatosis.[1](--INVALID-LINK--)
CH-223191C57BL/6J mice on a Western dietReduced obesity and adiposity, and ameliorated liver steatosis.[2](--INVALID-LINK--)
HBU651High-fat diet-induced obese miceAlleviated obesity, insulin resistance, glucose intolerance, and dyslipidemia.[3](--INVALID-LINK--)

While direct studies on CAY10464 in metabolic disease models are not yet widely published, its high potency as an AhR antagonist suggests it could elicit similar or even more pronounced beneficial effects.

Key Signaling Pathways

The mechanism by which AhR antagonism improves metabolic health is multifaceted. It involves the regulation of key genes involved in lipid metabolism, glucose homeostasis, and inflammation. The following diagrams illustrate the canonical AhR signaling pathway and a proposed workflow for evaluating AhR antagonists like CAY10464.

AhR_Signaling_Pathway Canonical AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 XAP2 XAP2 p23 p23 Ligand Ligand (e.g., TCDD, Kynurenine) AhR_complex Inactive AhR Complex Ligand->AhR_complex CAY10464 CAY10464 (Antagonist) CAY10464->AhR_complex AhR_n AhR AhR_complex->AhR_n Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Target_Genes Target Gene Transcription (e.g., CYP1A1, genes for lipid/glucose metabolism) XRE->Target_Genes

Caption: Canonical AhR Signaling Pathway.

Experimental_Workflow Experimental Workflow for CAY10464 Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Assay Cell-Based AhR Reporter Assay (e.g., HepG2, 3T3-L1) Dose_Response Dose-Response and IC50 Determination Cell_Assay->Dose_Response Gene_Expression Target Gene Expression Analysis (qPCR for CYP1A1, lipogenic genes) Dose_Response->Gene_Expression Animal_Model Diet-Induced Obesity Mouse Model (e.g., C57BL/6J on high-fat diet) Gene_Expression->Animal_Model Treatment CAY10464 Administration (e.g., oral gavage, dietary admixture) Animal_Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping: - Body weight and composition - Food intake - Glucose and insulin tolerance tests - Serum lipid profile Treatment->Metabolic_Phenotyping Tissue_Analysis Tissue Analysis: - Liver histology (H&E, Oil Red O) - Adipose tissue analysis - Gene and protein expression Metabolic_Phenotyping->Tissue_Analysis End End Tissue_Analysis->End Start Start Start->Cell_Assay

Caption: Workflow for CAY10464 Evaluation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of CAY10464 in the context of metabolic disease.

In Vitro: AhR Reporter Gene Assay

Objective: To determine the antagonistic activity of CAY10464 on the AhR signaling pathway in a cell-based system.

Materials:

  • Human hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • CAY10464.

  • A known AhR agonist (e.g., TCDD or β-naphthoflavone).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of CAY10464 in cell culture medium.

  • Pre-treat the cells with varying concentrations of CAY10464 for 1-2 hours.

  • Add a fixed, sub-maximal concentration of the AhR agonist to the wells. Include appropriate controls (vehicle control, agonist-only control).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of CAY10464 and determine the IC50 value.

In Vivo: Diet-Induced Obesity Mouse Model

Objective: To evaluate the in vivo efficacy of CAY10464 in preventing or reversing diet-induced obesity and associated metabolic dysfunctions.

Materials:

  • Male C57BL/6J mice (5-6 weeks old).

  • High-fat diet (HFD; e.g., 60% kcal from fat).

  • Standard chow diet.

  • CAY10464.

  • Vehicle for CAY10464 administration (e.g., corn oil).

  • Metabolic cages.

  • Glucometer and insulin ELISA kit.

  • Equipment for body composition analysis (e.g., DEXA or NMR).

Procedure (Prevention Study):

  • Acclimatize mice for one week on a standard chow diet.

  • Randomly assign mice to experimental groups (e.g., Chow + Vehicle, HFD + Vehicle, HFD + CAY10464).

  • Administer CAY10464 or vehicle daily via oral gavage or by incorporating it into the diet.

  • Provide the respective diets (chow or HFD) ad libitum.

  • Monitor body weight and food intake 2-3 times per week.

  • Perform metabolic assessments at regular intervals (e.g., every 4 weeks):

    • Glucose tolerance test (GTT).

    • Insulin tolerance test (ITT).

    • Fasting blood glucose and insulin levels.

  • At the end of the study (e.g., 12-16 weeks), euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis (histology, gene expression, etc.).

Procedure (Reversal Study):

  • Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-10 weeks).

  • Establish a baseline for body weight and metabolic parameters.

  • Randomize the obese mice into treatment groups (e.g., HFD + Vehicle, HFD + CAY10464).

  • Initiate treatment with CAY10464 or vehicle while continuing the high-fat diet.

  • Monitor body weight, food intake, and metabolic parameters as described in the prevention study.

  • Collect tissues for analysis at the end of the treatment period.

Conclusion

The Aryl Hydrocarbon Receptor has emerged as a significant regulator of metabolic homeostasis, with its overactivation contributing to the pathogenesis of metabolic diseases. CAY10464, as a potent and selective AhR antagonist, holds considerable promise as a research tool and a potential therapeutic agent. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the efficacy of CAY10464 and other AhR antagonists in the context of obesity, diabetes, and related metabolic disorders. Further research in this area is crucial to unlock the full therapeutic potential of targeting the AhR signaling pathway.

References

Exploratory

CAY10464: A Technical Guide to its Antagonistic Effect on CYP1A1 Expression

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the effect of CAY10464 on the expression of Cytochrome P450 1A1 (CYP1A1). CAY10464 is a potent and sel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of CAY10464 on the expression of Cytochrome P450 1A1 (CYP1A1). CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 transcription. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

CAY10464 exerts its inhibitory effect on CYP1A1 expression by antagonizing the Aryl Hydrocarbon Receptor (AhR). Under normal physiological conditions, the binding of an agonist to AhR triggers a signaling cascade that leads to the transcriptional activation of the CYP1A1 gene. CAY10464, by acting as an antagonist, prevents this activation and the subsequent expression of the CYP1A1 enzyme.

The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins such as Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1][2][3] Upon binding of an agonist, the AhR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][2][3] This AhR/ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, including CYP1A1, initiating their transcription.[1][2][3]

CAY10464, with a high affinity for AhR, competitively blocks the binding of agonists, thereby preventing the nuclear translocation and transcriptional activity of the AhR/ARNT complex. This leads to a downstream reduction in CYP1A1 mRNA and subsequent protein expression.

Quantitative Data

CAY10464 has been identified as a high-affinity AhR antagonist. The available quantitative data on its effect on CYP1A1 expression is summarized below.

CompoundParameterValueCell LineNotesReference
CAY10464K_i_ (AhR binding)1.4 nMRabbit liver cytosolA measure of the compound's binding affinity to the Aryl Hydrocarbon Receptor.[4]
CAY10464Inhibition of CYP1A1 mRNA expressionEffective at 100 nMHepG2This concentration was shown to inhibit CYP1A1 mRNA expression and reverse the suppressive effect of Benzo[a]pyrene (B130552) on apolipoprotein A-I (apo A-I) gene expression.[4]
Amiodarone + CAY10464Inhibition of CYP1A1/CYP1A2 activityEffectiveHepG2Cotreatment with CAY10464 effectively inhibited Amiodarone-induced CYP1A1 and CYP1A2 activity.[5][6]

Note: A comprehensive literature search did not yield a full dose-response curve or a specific IC50 value for the inhibition of CYP1A1 expression by CAY10464.

Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway and the point of intervention for the antagonist CAY10464.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex AIP AIP AIP->AhR_complex p23 p23 p23->AhR_complex AhR_ligand Ligand-AhR AhR_complex->AhR_ligand Translocation Ligand Agonist (e.g., TCDD, B[a]P) Ligand->AhR_complex Binds CAY10464 CAY10464 (Antagonist) CAY10464->AhR_complex Blocks Binding AhR_ARNT AhR/ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation

AhR Signaling Pathway and CAY10464 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of CAY10464 on CYP1A1 expression in a human hepatoma cell line, such as HepG2. These protocols are based on standard techniques reported in the literature.

Cell Culture and Treatment
  • Cell Line: Human Hepatocellular Carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • For antagonist studies, pre-treat cells with varying concentrations of CAY10464 (e.g., 1 nM to 1 µM) for 1-2 hours.

    • Following pre-treatment, add a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at 1 nM or benzo[a]pyrene (B[a]P) at 1 µM, to induce CYP1A1 expression.

    • Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and CAY10464-only controls.

    • Incubate the cells for a specified duration (e.g., 6-24 hours for mRNA analysis, 24-48 hours for protein analysis).

Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
  • RNA Isolation:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human CYP1A1 and a reference gene (e.g., GAPDH or ACTB).

    • An example of qPCR cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Analyze the data using the comparative C_T_ (ΔΔC_T_) method to determine the relative fold change in CYP1A1 mRNA expression, normalized to the reference gene and compared to the vehicle-treated control.

Western Blot Analysis for CYP1A1 Protein Expression
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for human CYP1A1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Normalize the CYP1A1 band intensity to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of CAY10464 on CYP1A1 expression.

Experimental_Workflow start Start cell_culture HepG2 Cell Culture start->cell_culture treatment Treatment with CAY10464 and/or AhR Agonist cell_culture->treatment harvest Cell Harvest treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Total Protein Extraction harvest->protein_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis sds_page SDS-PAGE protein_extraction->sds_page qPCR Quantitative PCR (CYP1A1 & Ref. Gene) cDNA_synthesis->qPCR data_analysis_mrna mRNA Data Analysis (ΔΔCT Method) qPCR->data_analysis_mrna western_blot Western Blot (CYP1A1 & Loading Control) sds_page->western_blot data_analysis_protein Protein Data Analysis (Densitometry) western_blot->data_analysis_protein end End data_analysis_mrna->end data_analysis_protein->end

Workflow for CAY10464 Effect on CYP1A1.

References

Foundational

CAY10464: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Abstract CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a varie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CAY10464. It is intended to serve as a resource for researchers and drug development professionals interested in utilizing this compound for in vitro and in vivo studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that mediates the toxic and biological effects of a wide range of environmental contaminants, such as polycyclic aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1.

Given the role of AhR in cellular processes such as proliferation, differentiation, and apoptosis, the development of selective AhR modulators has become an area of significant interest for therapeutic intervention. CAY10464 emerged from a medicinal chemistry effort to develop stilbene (B7821643) derivatives of resveratrol (B1683913) with improved affinity and selectivity for the AhR.

Discovery and Synthesis

CAY10464, also referred to as compound 4j in its discovery publication, was developed and characterized by de Medina and colleagues in 2005. It was identified as a selective and high-affinity AhR antagonist with a Ki of 1.4 nM.[1]

Synthesis Protocol

The synthesis of CAY10464 is based on the modification of the resveratrol scaffold. While the full detailed protocol from the original publication is not publicly available, the general synthetic strategy for stilbene derivatives often involves a Wittig or Horner-Wadsworth-Emmons reaction between a substituted benzylphosphonium salt or phosphonate (B1237965) ester and a substituted benzaldehyde.

General Reaction Scheme (Hypothetical based on common stilbene syntheses):

G cluster_reactants Reactants cluster_reaction Reaction Phosphonium_Salt Substituted Benzylphosphonium Salt Reaction_Vessel Wittig Reaction Phosphonium_Salt->Reaction_Vessel Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction_Vessel Base Base (e.g., NaH, NaOMe) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_Vessel CAY10464 CAY10464 Reaction_Vessel->CAY10464 Yields

A generalized workflow for the synthesis of stilbene derivatives like CAY10464.

Mechanism of Action

CAY10464 functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. It binds to the ligand-binding pocket of the AhR, preventing the binding of endogenous or exogenous agonists. This inhibition blocks the subsequent conformational changes, nuclear translocation, and transcriptional activation of AhR target genes.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex AIP AIP AIP->AhR_complex p23 p23 p23->AhR_complex Src Src Src->AhR_complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Agonist AhR Agonist (e.g., TCDD, Benzo[a]pyrene) Agonist->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Blocks Binding

The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of CAY10464.

In Vitro Studies

CAY10464 has been utilized in a variety of in vitro cell-based assays to probe the function of the AhR and to investigate its potential therapeutic effects.

Quantitative Data
Assay TypeCell LineParameterValueReference
AhR Binding AffinityRabbit Liver CytosolKi1.4 nM[1]
CYP1A1 mRNA ExpressionHepG2Inhibition-[1]
Apolipoprotein A-I (apo A-I) Gene ExpressionHepG2Reversal of Benzo[a]pyrene suppression-[1]
Experimental Protocols

While specific protocols for experiments using CAY10464 are not always detailed in the literature, the following are generalized protocols for common assays in which CAY10464 has been used. Researchers should optimize these protocols for their specific experimental conditions.

  • Cell Lines: HepG2 (human liver carcinoma), HT-22 (mouse hippocampal neuronal), SH-SY5Y (human neuroblastoma).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This protocol is a general guideline for assessing the effect of CAY10464 on the expression of target proteins (e.g., AhR, CYP1A1).

  • Cell Lysis:

    • Treat cells with desired concentrations of CAY10464 and/or an AhR agonist for the specified time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow start Cell Treatment with CAY10464 lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect end Data Analysis detect->end

A typical workflow for Western Blot analysis.

This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of CAY10464 for the desired duration.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.15 mg/mL.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

This assay quantifies the activity of caspases, which are key mediators of apoptosis.

  • Cell Treatment and Lysis:

    • Treat cells with CAY10464 and/or an apoptosis-inducing agent.

    • Lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) conjugated to a chromophore or fluorophore.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

In Vivo Studies

Based on a comprehensive search of publicly available scientific literature, there is a notable lack of published in vivo efficacy or pharmacokinetic data for CAY10464. Researchers planning to use CAY10464 in animal models should consider conducting preliminary studies to determine its pharmacokinetic profile, tolerability, and effective dose range.

Conclusion

CAY10464 is a valuable research tool for investigating the role of the Aryl Hydrocarbon Receptor in various biological processes. Its high affinity and selectivity make it a potent antagonist for in vitro studies. While in vivo data is currently limited, the information provided in this guide serves as a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the AhR pathway with CAY10464.

References

Exploratory

Introduction to the Aryl Hydrocarbon Receptor (AHR)

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Audience: Researchers, scientists, and drug development professionals. The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other polycyclic aromatic hydrocarbons (PAHs), the AHR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes.[3][4][5] It functions as a cellular sensor for a wide array of small molecules, including dietary compounds, microbial metabolites, and endogenous ligands.[6][7]

Structurally, the AHR protein contains several key functional domains: an N-terminal bHLH domain, a central PAS domain (with PAS-A and PAS-B repeats), and a C-terminal transactivation domain.[2] The bHLH domain is critical for DNA binding, while the PAS domain mediates interactions with chaperone proteins, the ligand, and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] In its inactive state, the AHR resides in the cytoplasm, complexed with a suite of chaperone proteins, including two molecules of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[2][8][9] This complex maintains the AHR in a conformation ready to bind ligands with high affinity.[9][10]

Upon ligand binding, the AHR undergoes a conformational change, leading to its nuclear translocation and the initiation of a transcriptional program. This classic signaling route is known as the canonical pathway. However, emerging research has uncovered a variety of non-canonical signaling mechanisms that expand the AHR's functional repertoire, including interactions with other signaling pathways and transcription factors.[11][12] This guide provides a detailed overview of the core AHR signaling pathways, quantitative data on ligand interactions, and key experimental protocols for studying AHR function.

The Canonical AHR Signaling Pathway

The canonical pathway is the best-characterized mechanism of AHR action. It involves a series of well-defined molecular events leading to the transcriptional activation of target genes.

  • Ligand Binding: Hydrophobic ligands diffuse across the cell membrane and bind to the PAS-B domain of the cytosolic AHR.[2][13] This binding event triggers a conformational change in the AHR protein.[2]

  • Nuclear Translocation: The conformational shift exposes a nuclear localization sequence (NLS) within the bHLH region of the AHR.[14] This allows the entire AHR-chaperone complex to be imported into the nucleus.[2]

  • Dimerization and DNA Binding: Once in the nucleus, the chaperone proteins dissociate, exposing the PAS-A and bHLH domains for dimerization. The ligand-activated AHR then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS protein.[5][15]

  • Transcriptional Activation: The AHR/ARNT heterodimer is a transcriptionally active complex that binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter and enhancer regions of target genes.[5][16] The core XRE consensus sequence is 5'-GCGTG-3'.[11][17]

  • Gene Expression: Upon binding to an XRE, the AHR/ARNT complex recruits various co-activators, such as CBP/p300 and SRC-1, to initiate the transcription of a battery of target genes.[18][19] Prominent target genes include Phase I metabolizing enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), Phase II enzymes (e.g., GST, NQO1), and the AHR Repressor (AHRR).[16][20]

  • Signal Termination: The signaling is terminated through multiple mechanisms. The AHR protein is exported from the nucleus and targeted for proteasomal degradation.[18][19] Furthermore, the induced AHRR protein acts as a negative feedback regulator by competing with AHR for binding to ARNT, thereby repressing AHR-mediated transcription.[19][21]

Canonical_AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, PAH) AHR_complex Inactive AHR Complex AHR-HSP90-AIP-p23 Ligand->AHR_complex Binding Activated_complex Activated AHR Complex AHR_complex->Activated_complex Conformational Change & NLS Exposure AHR_nuclear Ligand-AHR Activated_complex->AHR_nuclear Nuclear Translocation & Chaperone Dissociation ARNT ARNT AHR_ARNT AHR/ARNT Heterodimer ARNT->AHR_ARNT XRE XRE (5'-GCGTG-3') AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (CYP1A1, CYP1B1, AHRR, etc.) XRE->Target_Genes Activation Target_Genes->AHR_ARNT Feedback Inhibition (via AHRR) Coactivators Co-activators (CBP/p300, SRC-1) Coactivators->XRE AHR_nuclear->AHR_ARNT Dimerization cluster_cytoplasm cluster_cytoplasm AHR_nuclear->cluster_cytoplasm Export & Proteasomal Degradation

Figure 1: The Canonical AHR Signaling Pathway.

Non-Canonical AHR Signaling Pathways

Beyond the classic XRE-driven transcription, the AHR engages in multiple non-canonical signaling pathways that are independent of ARNT dimerization or XRE binding.[11][12] These pathways significantly broaden the biological impact of AHR activation.

  • Interaction with Other Transcription Factors: The activated AHR can physically interact with and modulate the activity of other key transcription factors.

    • NF-κB: AHR can interact directly with the RelA subunit of NF-κB, leading to either synergistic or inhibitory effects on the transcription of inflammatory genes in a context-dependent manner.[8][20]

    • Estrogen Receptor (ER): AHR activation can repress ER signaling by several mechanisms, including direct interaction with the ER at Estrogen Response Elements (EREs) or promoting ER degradation.[16]

    • Retinoblastoma Protein (RB): AHR can associate with RB to repress E2F-responsive genes, contributing to cell cycle inhibition.[16]

    • KLF6: A recently identified non-canonical pathway involves AHR interacting with Krüppel-like Factor 6 (KLF6) to bind to non-canonical XREs (NC-XREs) with a 5'-(GGGA)n-3' motif, regulating a different set of genes, such as p21.[11]

  • Non-Genomic Cytoplasmic Signaling: AHR can exert rapid effects directly within the cytoplasm. In its cytosolic complex, AHR is associated with the non-receptor tyrosine kinase c-Src.[8][10] Ligand binding can lead to the release and activation of c-Src, initiating downstream kinase cascades independent of nuclear translocation.[10]

  • E3 Ubiquitin Ligase Activity: The AHR itself possesses intrinsic E3 ubiquitin ligase activity, which can target other proteins for proteasomal degradation, representing another layer of non-genomic regulation.[10]

NonCanonical_AHR_Pathway Non-Canonical AHR Signaling Overview cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_cyto Ligand-AHR Complex SRC c-Src Kinase AHR_cyto->SRC Release & Activation AHR_nuc Ligand-AHR AHR_cyto->AHR_nuc Translocation Kinase_Cascade Downstream Kinase Cascades SRC->Kinase_Cascade TF_others Other TFs (NF-κB, ER, RB, KLF6) AHR_nuc->TF_others Protein-Protein Interaction Gene_Reg Modulation of Target Gene Expression (e.g., Inflammatory, Cell Cycle) TF_others->Gene_Reg

Figure 2: Overview of Non-Canonical AHR Signaling Pathways.

Quantitative Data: Ligand-Receptor Interactions

The affinity of a ligand for the AHR is a key determinant of its potency. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity. The half-maximal effective concentration (EC50) from reporter gene assays is used to measure functional potency.

LigandReceptor Species/SystemMethodBinding Affinity (Kd)Reference
TCDDRecombinant human AHR-ARNTRadioligand Binding39 ± 20 nM[22]
TCDDRecombinant human AHR-ARNTMicroscale Thermophoresis (MST)139 ± 99 nM[22]
FICZRecombinant human AHR-ARNTMicroscale Thermophoresis (MST)79 ± 36 nM[22]
TCDDHuman AhR-LBD (modeled)In Silico Docking-4.84 kcal/mol (Binding Energy)[23]
FICZHuman AhR-LBD (modeled)In Silico Docking-4.12 kcal/mol (Binding Energy)[24]
ITEHuman AhR-LBD (modeled)In Silico Docking-3.46 kcal/mol (Binding Energy)[24]

Experimental Protocols

Studying the AHR signaling pathway requires a variety of specialized molecular and cellular techniques. Below are detailed methodologies for key experiments.

AHR Activation Luciferase Reporter Gene Assay

This is a widely used high-throughput method to screen for AHR agonists and antagonists by quantifying the transcriptional activation of an XRE-driven reporter gene.[1][25]

Principle: Cells are engineered to express the AHR and contain a plasmid where the luciferase gene is controlled by a promoter with multiple XREs. AHR activation by a ligand drives luciferase expression, which is measured as light output upon addition of a substrate.[1]

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable reporter cell line (e.g., HepG2 stably transfected with an XRE-luciferase construct) in the recommended medium (e.g., DMEM with 10% FBS).[1]

    • Trypsinize and count cells. Seed the cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.[1]

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds, a reference agonist (e.g., TCDD), and a reference antagonist (e.g., CH-223191) in the appropriate cell culture medium.[26] Include a vehicle control (e.g., DMSO).

    • For antagonist screening, pre-incubate cells with the test compounds for 30-60 minutes before adding a fixed concentration of a reference agonist (typically at its EC80 value).

    • Gently remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 16-24 hours at 37°C, 5% CO2.[26]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the treatment medium and wash each well once with 100 µL of PBS.

    • Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete cell lysis.[1]

    • Measure luminescence using a plate luminometer according to the manufacturer's instructions for the luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System). Typically, this involves injecting the luciferase substrate and measuring light output for 2-10 seconds.[1]

    • If using a co-transfected control reporter (e.g., Renilla luciferase), inject the second substrate (e.g., Stop & Glo®) and measure its luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to control for transfection efficiency and cell number.[1]

    • Calculate fold induction by dividing the normalized signal of each treatment by the average normalized signal of the vehicle control.[27]

    • Plot the fold induction against the log of the compound concentration and use non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values.[28]

Luciferase_Assay_Workflow Day1 Day 1: Seed Cells Plate AHR reporter cells in 96-well plate Day2 Day 2: Compound Treatment Add serial dilutions of test compounds, controls Day1->Day2 24h Incubation Day3 Day 3: Cell Lysis Lyse cells with passive lysis buffer Day2->Day3 16-24h Incubation Day4 Day 3: Read Luminescence Add luciferase substrate and measure light output with luminometer Day3->Day4 Day5 Data Analysis Normalize data, calculate fold induction, determine EC50/IC50 Day4->Day5

Figure 3: Experimental Workflow for AHR Luciferase Reporter Assay.
Microscale Thermophoresis (MST) for Ligand Binding

MST is a biophysical technique to quantify molecular interactions in solution by measuring the motion of molecules along a microscopic temperature gradient. It is a powerful method to determine the Kd of AHR-ligand binding.[22]

Principle: A fluorescently labeled AHR protein is mixed with a serial dilution of an unlabeled ligand. The binding of the ligand to the AHR changes its size, charge, or solvation shell, which in turn alters its thermophoretic movement. This change is detected and used to calculate the binding affinity.[22]

Detailed Methodology:

  • Protein Preparation:

    • Express and purify recombinant AHR protein (e.g., a construct containing the ligand-binding domain) or the AHR/ARNT complex.[22] The protein must have an intrinsic fluorophore (like tryptophan) or be fluorescently labeled.

    • Ensure the protein is in a suitable buffer and at a constant concentration for the experiment (e.g., 250 nM).[22]

  • Ligand Preparation:

    • Prepare a 16-point serial dilution of the unlabeled test ligand in the same buffer as the protein.

  • MST Measurement:

    • Mix the constant concentration of labeled AHR with each dilution of the ligand.

    • Load the samples into hydrophilic glass capillaries.

    • Place the capillaries into the MST instrument (e.g., a Monolith NT.115).

    • The instrument applies a precise infrared laser to create a temperature gradient in the capillaries and records the change in fluorescence as molecules move out of the heated spot.

  • Data Analysis:

    • The instrument software records the change in normalized fluorescence (ΔFnorm) from the MST time traces.

    • Plot the ΔFnorm as a function of the ligand concentration.

    • Fit the resulting binding curve using the Kd model (non-linear regression) to determine the dissociation constant.[22]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a genome-wide technique used to identify the DNA binding sites of a transcription factor like AHR.[29]

Principle: Cells are treated with a ligand to activate AHR. DNA-protein complexes are then cross-linked, the chromatin is sheared, and an antibody specific to AHR is used to immunoprecipitate the AHR-bound DNA fragments. The DNA is then purified and sequenced to map the binding sites across the entire genome.[17]

Detailed Methodology:

  • Cell Culture and Cross-linking:

    • Culture cells (e.g., MCF-7) to ~80% confluency. Treat with an AHR ligand (e.g., 10 nM TCDD) or vehicle for a time course representing maximal binding (e.g., 45 minutes).[17]

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest the cells, lyse them, and isolate the nuclei.

    • Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments in the range of 200-500 bp.[17]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

    • Incubate the cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against AHR (or ARNT). Include a non-specific IgG control.[17]

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

    • Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Sequencing:

    • Purify the immunoprecipitated DNA using a column-based kit or phenol-chloroform extraction.

    • Prepare a sequencing library from the purified DNA (involving end-repair, A-tailing, adapter ligation, and PCR amplification).[17]

    • Perform high-throughput sequencing using a platform like Illumina HiSeq.[17]

  • Data Analysis:

    • Align the sequence reads to the appropriate reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the AHR IP sample compared to the IgG control.

    • Perform downstream analysis, such as motif discovery (to find XREs), peak annotation (to associate binding sites with genes), and integration with gene expression data (e.g., RNA-Seq).[29]

ChIP_Seq_Workflow Start Cell Treatment & Cross-linking (e.g., TCDD + Formaldehyde) Chromatin_Prep Cell Lysis & Chromatin Shearing (Sonication) Start->Chromatin_Prep IP Immunoprecipitation Incubate with anti-AHR Ab & capture with beads Chromatin_Prep->IP Wash Wash & Elute Remove non-specific binding IP->Wash Reverse Reverse Cross-links & Purify DNA Wash->Reverse Library Library Preparation (End-repair, Adapter Ligation, PCR) Reverse->Library Seq High-Throughput Sequencing Library->Seq Analysis Data Analysis (Alignment, Peak Calling, Motif Discovery) Seq->Analysis

Figure 4: Experimental Workflow for ChIP-Sequencing.

References

Foundational

CAY10464: A Comprehensive Technical Review of a Potent Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction CAY10464, also known as AHR antagonist 7 or (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene, is a potent and selective antagonist of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464, also known as AHR antagonist 7 or (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Its ability to inhibit the AhR signaling pathway has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the field of oncology. This technical guide provides an in-depth review of the existing literature on CAY10464, focusing on its mechanism of action, experimental protocols, and its effects on key signaling pathways.

Core Properties and Data

CAY10464 is a stilbene (B7821643) derivative with a high affinity for the AhR.[1] Quantitative data regarding its physicochemical and pharmacological properties are summarized below.

PropertyValueReference
Formal Name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene[1]
CAS Number 688348-37-0[1]
Molecular Formula C₁₅H₁₂Cl₂O[1]
Formula Weight 279.2 g/mol [1]
Purity ≥98%[1]
Ki for AhR 1.4 nM (in rabbit liver cytosol)[1]
Solubility (DMF) 30 mg/mL[1]
Solubility (DMSO) 30 mg/mL[1]
Solubility (Ethanol) 10 mg/mL[1]
λmax 212, 326 nm[1]

Mechanism of Action: Antagonism of the Aryl Hydrocarbon Receptor

CAY10464 exerts its biological effects by acting as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various physiological and pathological processes, including cancer.[2][3][4] The canonical AhR signaling pathway is initiated by the binding of a ligand, which leads to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.

CAY10464 competitively binds to the AhR, preventing the binding of agonist ligands and subsequent downstream signaling events. This antagonism leads to the inhibition of CYP1A1 mRNA expression, a hallmark of AhR activation.[2][3][4]

Signaling Pathways

The antagonistic action of CAY10464 on the AhR has significant implications for cellular signaling. The following diagram illustrates the canonical AhR signaling pathway and the point of intervention by CAY10464.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Activated_AhR_translocation AhR_complex->Activated_AhR_translocation CAY10464 CAY10464 CAY10464->AhR_complex Binds & Inhibits AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activates Activated_AhR_translocation->Activated_AhR

Caption: Canonical AhR signaling pathway and inhibition by CAY10464.

Furthermore, there is significant crosstalk between the AhR and other signaling pathways, notably the NF-κB pathway, which plays a crucial role in inflammation and cancer. While direct studies on CAY10464's effect on NF-κB are limited, the antagonism of AhR is known to modulate NF-κB activity, suggesting an additional layer of regulatory control.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving CAY10464, based on the foundational work in the field.

Synthesis of CAY10464

The synthesis of CAY10464, as a stilbene derivative, typically involves a Wittig or Horner-Wadsworth-Emmons reaction. A general workflow is presented below.

Synthesis_Workflow start Starting Materials (3,5-dichlorobenzaldehyde and (4-methoxybenzyl)triphenylphosphonium bromide) step1 Wittig Reaction (Base, Solvent) start->step1 step2 Reaction Work-up (Extraction, Washing) step1->step2 step3 Purification (Column Chromatography) step2->step3 end CAY10464 ((E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene) step3->end

Caption: General workflow for the synthesis of CAY10464.

Detailed Protocol (Hypothetical, based on similar syntheses):

  • To a solution of (4-methoxybenzyl)triphenylphosphonium bromide in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base (e.g., sodium hydride or n-butyllithium) is added dropwise at 0°C under an inert atmosphere.

  • The resulting ylide solution is stirred for a specified time at room temperature.

  • A solution of 3,5-dichlorobenzaldehyde (B167965) in the same solvent is then added, and the reaction mixture is stirred, often overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield CAY10464 as a solid.

Competitive Radioligand Binding Assay for AhR

This assay is used to determine the binding affinity (Ki) of CAY10464 for the AhR.

Protocol:

  • Prepare rabbit liver cytosol as a source of AhR.

  • Incubate a fixed concentration of a radiolabeled AhR agonist (e.g., [³H]TCDD) with the cytosol preparation in the presence of varying concentrations of CAY10464.

  • After incubation to reach equilibrium, separate the bound from unbound radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.

  • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • The concentration of CAY10464 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CYP1A1 Reporter Gene Assay

This cell-based assay measures the ability of CAY10464 to antagonize the induction of CYP1A1 gene expression by an AhR agonist.

Reporter_Assay_Workflow start Cell Culture (e.g., HepG2 cells with CYP1A1 promoter-reporter construct) step1 Treatment (Cells are treated with an AhR agonist +/- varying concentrations of CAY10464) start->step1 step2 Incubation (Allow for reporter gene expression) step1->step2 step3 Lysis and Assay (Measure reporter activity, e.g., luciferase) step2->step3 end Data Analysis (Determine the inhibitory effect of CAY10464) step3->end

Caption: Workflow for a CYP1A1 reporter gene assay.

Protocol:

  • Culture a suitable cell line (e.g., human hepatoma HepG2 cells) that has been stably or transiently transfected with a reporter vector containing the CYP1A1 promoter upstream of a reporter gene (e.g., luciferase).

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a known AhR agonist (e.g., TCDD or benzo[a]pyrene) in the presence and absence of various concentrations of CAY10464.

  • Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 24 hours).

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.

  • The results will show a dose-dependent inhibition of agonist-induced reporter activity by CAY10464.

In Vivo Studies and Antitumor Potential

While the initial characterization of CAY10464 focused on its in vitro properties, its potent AhR antagonism suggests significant potential for in vivo applications, particularly in cancer research. The AhR pathway is increasingly implicated in tumor progression, immune evasion, and resistance to therapy. By blocking this pathway, CAY10464 may inhibit tumor growth and enhance the efficacy of other anticancer agents.

Although specific in vivo studies detailing the use of CAY10464 in xenograft models are not widely available in the public literature, the general approach for such studies is well-established.

General Protocol for In Vivo Xenograft Studies:

  • Cell Line Selection: Choose a cancer cell line known to have active AhR signaling.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size, and then randomize the mice into treatment and control groups.

  • Treatment Administration: Administer CAY10464 (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.

  • Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting for AhR target genes).

Conclusion and Future Directions

CAY10464 is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. Its ability to block the AhR signaling pathway makes it an invaluable tool for dissecting the roles of this receptor in various biological processes. The provided data and experimental protocols offer a solid foundation for researchers interested in utilizing this compound.

Future research should focus on elucidating the in vivo efficacy of CAY10464 in various cancer models, exploring its potential as a standalone therapy or in combination with existing treatments. Furthermore, a deeper investigation into its impact on the tumor microenvironment and immune cell function is warranted to fully understand its therapeutic potential. The continued study of CAY10464 and other AhR modulators will undoubtedly contribute to the development of novel therapeutic strategies for cancer and other diseases where the AhR pathway is implicated.

References

Exploratory

CAY10464: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive Safety Data Sheet (S...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for CAY10464 before handling this compound.

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] It is a stilbene (B7821643) derivative, identified as 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene.[1] Due to its potential for use in cancer and metabolic disease research, understanding its safety profile and proper handling procedures is critical for laboratory personnel.[2][3][4] This guide provides a detailed overview of the available safety information, recommended handling protocols, and relevant biological pathways.

Safety and Toxicological Data

While specific quantitative toxicological data such as LD50 or LC50 values for CAY10464 are not publicly available in the provided search results, general safety precautions for potent small molecules should be strictly followed. The toxicological properties have not been thoroughly investigated.[5]

Table 1: Physical and Chemical Properties

PropertyValueReference
Formal Name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene[1]
CAS Number 688348-37-0[1]
Molecular Formula C15H12Cl2O[1]
Molecular Weight 279.2 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[1]
Storage -20°C[3][4]
Stability ≥ 4 years[1]

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Not ClassifiedWarningMay be harmful if swallowed, in contact with skin, or if inhaled.P261, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/IrritationNot ClassifiedWarningMay cause skin irritation.P264, P280, P302+P352, P332+P313
Serious Eye Damage/Eye IrritationNot ClassifiedWarningMay cause serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityNot ClassifiedWarningMay cause respiratory irritation.P261, P271, P304+P340, P312

*Note: This classification is based on general recommendations for handling research chemicals of unknown toxicity. The official SDS from the supplier should be consulted for definitive hazard information.

Experimental Protocols: Safe Handling Procedures

The following are generalized experimental protocols for the safe handling of potent research compounds like CAY10464.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated.

  • Body Protection: A lab coat must be worn. For procedures with a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.

3.2. Engineering Controls

  • All work with solid CAY10464 or concentrated solutions should be conducted in a certified chemical fume hood.

  • Ensure adequate ventilation in all storage and handling areas.

3.3. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Waste Disposal: Dispose of all waste materials containing CAY10464 in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

4.1. Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of CAY10464 in a laboratory setting.

G Figure 1: Safe Handling Workflow for CAY10464 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Fume Hood b->c d Weigh Solid Compound c->d e Prepare Solutions d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Figure 1: Safe Handling Workflow for CAY10464

4.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

CAY10464 is an antagonist of the AhR signaling pathway. Understanding this pathway is crucial for interpreting its biological effects and potential toxicological profile. The diagram below provides a simplified overview of the AhR signaling cascade.

G Figure 2: Simplified AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binds AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates to Nucleus and Dimerizes with CAY10464 CAY10464 CAY10464->AhR_complex Antagonizes AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

References

Foundational

The Aryl Hydrocarbon Receptor (AhR) in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged from the field of toxicology to become a pivota...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged from the field of toxicology to become a pivotal regulator of the immune system.[1][2][3][4] Initially identified as the receptor for environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it is now understood that AhR can be activated by a diverse range of endogenous and exogenous ligands, including dietary compounds, microbial metabolites, and products of host metabolism.[2][3][5] This unique characteristic positions AhR as a critical sensor of the microenvironment, translating these external and internal cues into profound effects on both innate and adaptive immunity.[5][6] Its expression across a wide array of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, underscores its integral role in orchestrating immune homeostasis and response.[1][2][7][8] Dysregulation of the AhR signaling pathway has been implicated in the pathogenesis of autoimmune diseases, cancer, and allergic responses, making it an attractive therapeutic target.[1][9][10][11] This technical guide provides an in-depth exploration of the core aspects of AhR's role in immunology, with a focus on its signaling pathways, quantitative effects on immune cell function, and the experimental methodologies used to elucidate its complex functions.

The AhR Signaling Pathway

The canonical AhR signaling pathway is initiated upon ligand binding to the cytosolic AhR complex. In its inactive state, AhR is associated with chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and the co-chaperone p23.[2][3] Ligand binding induces a conformational change in the AhR, leading to the dissociation of these chaperones and the exposure of a nuclear localization signal.[4][6] The ligand-AhR complex then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT).[1][4] This AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6]

Beyond this canonical pathway, AhR can also exert its effects through non-canonical signaling mechanisms. These include interactions with other transcription factors, such as NF-κB and STAT proteins, and functioning as an E3 ubiquitin ligase to target proteins for degradation.[1][12] The specific signaling cascade and downstream effects are highly dependent on the activating ligand, the cellular context, and the surrounding microenvironment.[9]

AhR_Signaling_Pathway Ligand Ligand (e.g., TCDD, FICZ) AhR_complex AhR-HSP90-AIP-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Heterodimerization cluster_nucleus cluster_nucleus Activated_AhR->cluster_nucleus Translocation AhR_ARNT AhR-ARNT Heterodimer XRE XRE/DRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22, IDO) XRE->Target_Genes Modulation ChIP_Seq_Workflow start Cell Culture & Ligand Treatment crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Nuclear Isolation crosslink->lysis sonication Chromatin Sonication lysis->sonication ip Immunoprecipitation with Anti-AhR Antibody sonication->ip capture Immune Complex Capture (Protein A/G Beads) ip->capture wash Washing capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify library Library Preparation & Sequencing purify->library analysis Data Analysis (Peak Calling) library->analysis end Identified AhR Binding Sites analysis->end

References

Exploratory

CAY10464: A Comprehensive Technical Guide for Toxicological Research

For Researchers, Scientists, and Drug Development Professionals Abstract CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to a wide array of envi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to a wide array of environmental xenobiotics and endogenous ligands. With a high binding affinity, CAY10464 serves as a valuable research tool for elucidating the role of the AhR signaling pathway in toxicological processes. This technical guide provides an in-depth overview of CAY10464, including its mechanism of action, physicochemical properties, and detailed protocols for its application in in vitro toxicology studies. Furthermore, it explores the broader context of the AhR pathway in toxicology and showcases the utility of CAY10464 in dissecting AhR-mediated toxicities.

Introduction to CAY10464

CAY10464 is a small molecule identified as a selective and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] Its ability to block the activation of the AhR pathway makes it an indispensable tool for investigating the toxicological effects of a variety of compounds that act through this receptor. The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, as well as in various physiological processes such as immune responses and cell cycle regulation.[2] Dysregulation of the AhR signaling pathway has been implicated in the toxicity of numerous environmental pollutants, including dioxins and polycyclic aromatic hydrocarbons (PAHs).[3]

By competitively inhibiting the binding of agonists to the AhR, CAY10464 allows researchers to differentiate between AhR-mediated and non-AhR-mediated toxic effects of test compounds. This guide will delve into the technical details of using CAY10464 as a research tool in toxicology.

Physicochemical and Binding Properties

A clear understanding of the physical, chemical, and binding characteristics of CAY10464 is essential for its effective use in experimental settings.

PropertyValueReference
Formal Name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene[4]
CAS Number 688348-37-0[4][5]
Molecular Formula C₁₅H₁₂Cl₂O[4][5]
Formula Weight 279.2 g/mol [4][5]
Purity ≥98%[5]
Binding Affinity (Ki) 1.4 nM (for rabbit liver cytosol preparations)[4]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[4]

Selectivity: CAY10464 is reported to be a selective AhR antagonist. For instance, it is inactive as an estrogen receptor ligand even at concentrations up to 100 µM.[4]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Toxicology

The AhR signaling pathway is a critical mechanism by which cells respond to a wide range of chemical compounds. Understanding this pathway is fundamental to appreciating the utility of CAY10464 in toxicological research.

Canonical Pathway:

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand (e.g., a xenobiotic), the AhR translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1). While this response is a crucial detoxification mechanism, its aberrant or sustained activation by certain ligands can lead to toxic outcomes.

Role in Toxicity:

The AhR pathway is a double-edged sword. While it facilitates the clearance of harmful chemicals, the metabolic activation of some compounds by AhR-induced enzymes can generate reactive metabolites that are more toxic than the parent compound. Furthermore, the persistent activation of AhR by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can disrupt normal cellular processes, leading to a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects.

Mechanism of CAY10464 Action:

CAY10464 acts as a competitive antagonist, binding to the ligand-binding pocket of the AhR and preventing its activation by agonist ligands. This blockade of the initial step in the signaling cascade makes CAY10464 a powerful tool to investigate whether the toxicity of a compound is mediated through the AhR pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive Inactive AhR Complex AhR_active Active AhR AhR_inactive->AhR_active Translocation Xenobiotic Xenobiotic (Agonist) Xenobiotic->AhR_inactive Binds CAY10464 CAY10464 CAY10464->AhR_inactive Blocks Binding ARNT ARNT AhR_active->ARNT Heterodimerizes AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription Toxic_Metabolites Toxic Metabolites CYP1A1->Toxic_Metabolites Metabolic Activation Cellular_Toxicity Cellular Toxicity Toxic_Metabolites->Cellular_Toxicity Leads to

AhR Signaling Pathway and CAY10464's Point of Intervention.

Experimental Protocols

The following protocols provide a starting point for utilizing CAY10464 in in vitro toxicology studies. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

General Handling and Stock Solution Preparation
  • Storage: Store CAY10464 as a solid at -20°C for up to 3 years.

  • Stock Solution: Prepare a stock solution in a suitable solvent such as DMSO at a concentration of 10-30 mg/mL. For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). Store stock solutions at -20°C or -80°C.

In Vitro CYP1A1 Induction Assay using HepG2 Cells

This assay is used to determine if a test compound induces the expression of CYP1A1, a classic AhR target gene, and whether this induction can be blocked by CAY10464.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Test compound

  • CAY10464

  • AhR agonist (e.g., Benzo[a]pyrene or TCDD)

  • RNA extraction kit

  • qRT-PCR reagents (primers for CYP1A1 and a housekeeping gene, e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.

  • Treatment:

    • Pre-treat cells with CAY10464 (e.g., 100 nM) for 1 hour.

    • Add the AhR agonist (e.g., 1 µM Benzo[a]pyrene) to the wells, with and without CAY10464 pre-treatment.

    • Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers for CYP1A1 and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA, normalized to the housekeeping gene. A significant reduction in agonist-induced CYP1A1 expression in the presence of CAY10464 indicates AhR antagonism.

start Seed HepG2 Cells pretreat Pre-treat with CAY10464 (100 nM, 1 hr) start->pretreat treat Treat with AhR Agonist pretreat->treat incubate Incubate (24 hrs) treat->incubate extract Extract RNA incubate->extract qpcr qRT-PCR for CYP1A1 extract->qpcr analyze Analyze Data qpcr->analyze

Workflow for CYP1A1 Induction Assay.

Cytotoxicity Assays

To determine if the toxicity of a compound is AhR-mediated, cytotoxicity assays can be performed in the presence and absence of CAY10464.

Materials:

  • Relevant cell line (e.g., HepG2, primary hepatocytes)

  • Cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)

  • Test compound

  • CAY10464

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Pre-treat a set of wells with CAY10464 at a concentration known to inhibit AhR activation (e.g., 100 nM - 1 µM) for 1 hour.

    • Add a concentration range of the test compound to both CAY10464-pre-treated and untreated wells.

    • Include vehicle and positive controls.

  • Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis: Compare the dose-response curves for the test compound in the presence and absence of CAY10464. A rightward shift in the dose-response curve in the presence of CAY10464 suggests that the toxicity of the test compound is at least partially mediated by the AhR.

Applications in Toxicology Research

CAY10464 is a versatile tool with several applications in toxicology:

  • Mechanism of Action Studies: To definitively determine if a compound's toxic effects are mediated through the AhR pathway.

  • Screening and Hazard Identification: To differentiate between AhR-dependent and AhR-independent toxicants in a compound library.

  • Structure-Activity Relationship (SAR) Studies: To investigate how chemical structure influences AhR-mediated toxicity.

  • Investigating Endogenous Roles of AhR: To explore the physiological and pathophysiological roles of the AhR in the absence of exogenous ligands.

In Vivo Studies

Currently, there is limited publicly available information on the in vivo pharmacokinetics and toxicology of CAY10464. Researchers planning in vivo studies should conduct preliminary dose-ranging and toxicity assessments to determine appropriate and safe dosing regimens.

Conclusion

CAY10464 is a potent and selective AhR antagonist that serves as an essential tool for toxicological research. Its ability to specifically block the AhR signaling pathway allows for the clear elucidation of AhR-mediated toxicities. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize CAY10464 in their studies to advance our understanding of the toxicological roles of the Aryl Hydrocarbon Receptor.

References

Protocols & Analytical Methods

Method

CAY10464: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism, immune responses, and cell differentiation. With a high affinity for the AhR, CAY10464 serves as a valuable tool for investigating the physiological and pathological roles of the AhR signaling pathway. Its ability to inhibit the expression of target genes, such as Cytochrome P450 1A1 (CYP1A1), makes it particularly useful for studies in toxicology, oncology, and metabolic diseases.[1] This document provides detailed application notes and experimental protocols for the use of CAY10464 in cell culture.

Data Presentation

The following tables summarize the key quantitative data for CAY10464.

Table 1: CAY10464 Inhibitor Profile

ParameterValueReference
TargetAryl Hydrocarbon Receptor (AhR)[1]
Ki1.4 nM
Known In Vitro Working Concentration100 nM (in HepG2 cells)

Table 2: CAY10464 Physical and Solubility Data

PropertyValueReference
Molecular FormulaC₁₅H₁₂Cl₂O
Molecular Weight279.2 g/mol
AppearanceCrystalline solid
SolubilityDMSO: ≥100 mg/mL (≥358.22 mM)
DMF: 30 mg/mL
Ethanol: 10 mg/mL

Mechanism of Action

CAY10464 exerts its effects by competitively binding to the Aryl Hydrocarbon Receptor, thereby preventing the binding of endogenous and exogenous AhR ligands. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon agonist binding, the AhR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription. The most well-characterized of these target genes is CYP1A1, an enzyme involved in the metabolism of xenobiotics. By blocking the initial ligand-binding step, CAY10464 effectively inhibits the entire downstream signaling cascade, leading to a reduction in the expression of AhR-responsive genes.

Signaling Pathway Diagram

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive AhR (Inactive Complex) HSP90 HSP90 AhR_active AhR AhR_inactive->AhR_active Translocation Ligand AhR Agonist (e.g., TCDD, Benzo[a]pyrene) Ligand->AhR_inactive Binds CAY10464 CAY10464 CAY10464->AhR_inactive Inhibits Binding AhR_ARNT AhR/ARNT Heterodimer AhR_active->AhR_ARNT Heterodimerizes ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Responsive Element) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Caption: CAY10464 inhibits the AhR signaling pathway.

Experimental Protocols

The following protocols provide a general framework for using CAY10464 in cell culture. Optimization may be required for specific cell lines and experimental designs.

Protocol 1: Preparation of CAY10464 Stock Solution
  • Reconstitution: Prepare a stock solution of CAY10464 by dissolving the crystalline solid in sterile DMSO to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Cell Culture and Treatment

This protocol is a general guideline for treating adherent cells with CAY10464. A common cell line for studying AhR signaling is the human hepatoma cell line, HepG2.

Materials:

  • Cultured cells of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., EMEM supplemented with 10% FBS for HepG2)[2]

  • CAY10464 stock solution (10 mM in DMSO)

  • AhR agonist (e.g., TCDD or Benzo[a]pyrene) for co-treatment experiments

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of Treatment Media:

    • Prepare the desired final concentrations of CAY10464 by diluting the stock solution in complete cell culture medium. A starting concentration of 100 nM is recommended based on previous studies. It is advisable to perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and endpoint.

    • For antagonist activity assays, prepare media containing both CAY10464 and a known AhR agonist. The concentration of the agonist should be predetermined to elicit a submaximal response (e.g., EC50 or EC80).

    • Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of CAY10464.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment media (CAY10464 alone, CAY10464 with agonist, agonist alone, or vehicle control) to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the assay being performed (e.g., 6-24 hours for gene expression analysis).

  • Harvesting and Analysis: After incubation, harvest the cells or supernatant for downstream analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., HepG2) start->seed_cells incubate_adhere 2. Incubate (Allow cells to adhere) seed_cells->incubate_adhere prepare_treatment 3. Prepare Treatment Media (CAY10464, Agonist, Vehicle) incubate_adhere->prepare_treatment treat_cells 4. Treat Cells prepare_treatment->treat_cells incubate_treatment 5. Incubate (e.g., 6-24 hours) treat_cells->incubate_treatment harvest 6. Harvest Cells/Supernatant incubate_treatment->harvest analysis 7. Downstream Analysis (qRT-PCR, Western Blot, Reporter Assay) harvest->analysis end End analysis->end

Caption: General workflow for CAY10464 cell culture experiments.

Protocol 3: Analysis of CYP1A1 mRNA Expression by qRT-PCR

This assay is used to quantify the inhibitory effect of CAY10464 on the transcription of the AhR target gene, CYP1A1.

Materials:

  • Cells treated according to Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix, cDNA, and primers for both CYP1A1 and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in all samples.

    • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant decrease in CYP1A1 mRNA levels in the presence of an AhR agonist and CAY10464, compared to the agonist alone, indicates successful antagonism.

Protocol 4: AhR-Dependent Luciferase Reporter Assay

This assay provides a quantitative measure of AhR activation and its inhibition by CAY10464. This protocol assumes the use of a cell line stably or transiently transfected with a luciferase reporter construct containing XREs.

Materials:

  • AhR reporter cell line

  • Complete cell culture medium

  • CAY10464 stock solution

  • AhR agonist

  • Vehicle control (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density recommended by the supplier and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of CAY10464 and the AhR agonist in culture medium.

    • For antagonist mode, add the CAY10464 dilutions to the wells first, followed by a constant, sub-maximal concentration of the AhR agonist.

    • Include controls for vehicle, agonist alone, and CAY10464 alone.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the wells.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of CAY10464.

    • Plot the percentage of inhibition against the log concentration of CAY10464 to generate a dose-response curve and determine the IC50 value.

Troubleshooting

  • Low Inhibition:

    • Suboptimal Concentration: Perform a dose-response curve to determine the optimal concentration of CAY10464 for your cell line.

    • Incubation Time: Optimize the incubation time for your specific assay.

    • Agonist Concentration: Ensure the agonist concentration is not too high, as it may overcome the inhibitory effect of CAY10464.

  • Cell Toxicity:

    • High Concentration: High concentrations of CAY10464 or the DMSO vehicle may be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity.

    • Solvent Effects: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).

  • Variability in Results:

    • Cell Passage Number: Use cells within a consistent and low passage number range.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

    • Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment.

Conclusion

CAY10464 is a potent and selective AhR antagonist that is a critical tool for elucidating the role of the AhR signaling pathway in various biological processes. The protocols and data presented here provide a comprehensive guide for the effective use of CAY10464 in cell culture experiments. Careful optimization of experimental conditions for specific cell lines and research questions will ensure reliable and reproducible results.

References

Application

Application Notes and Protocols for CAY10464 In Vitro

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro use of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This document includes detailed protocols for key experiments to characterize the antagonistic activity and cellular effects of CAY10464.

Introduction

CAY10464 is a high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins, regulation of immune responses, and tumorigenesis. With a binding affinity (Ki) of 1.4 nM for the AhR, CAY10464 serves as a valuable tool for investigating the physiological and pathological roles of the AhR signaling pathway.[1] These notes provide detailed protocols for the preparation and use of CAY10464 in cell-based assays.

Data Presentation

CAY10464 Properties
PropertyValueReference
SynonymsAHR antagonist 7[1]
Ki1.4 nM[1]
Molecular Weight279.16 g/mol [1]
AppearanceWhite to off-white solid[1]
StoragePowder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]
Recommended Working Concentrations
ApplicationCell LineAgonistCAY10464 ConcentrationIncubation TimeReference
Inhibition of CYP1A1 mRNA expressionHepG2Benzo[a]pyrene100 nM4-24 hours[1]
AhR Antagonist ScreeningH1G1.1c3100 nM β-Naphthoflavone1-5 µM24, 48, 72 hours
EROD AssaySH-SY5YTDBP-TAZTONot specifiedNot specified

Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where the AhR dissociates from its chaperones and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription. CAY10464, as an antagonist, competitively binds to the AhR, preventing its activation by agonists and subsequent downstream signaling.

AhR_Signaling_Pathway Canonical AhR Signaling Pathway and CAY10464 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-AIP-p23 Inactive Complex Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Agonist AhR Agonist (e.g., TCDD, B[a]P) Agonist->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Binds & Inhibits ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Canonical AhR signaling pathway and CAY10464 inhibition.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the antagonist activity of CAY10464.

Protocol 1: Preparation of CAY10464 Stock Solution

Materials:

  • CAY10464 solid

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Bring the vial of CAY10464 to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve 2.79 mg of CAY10464 in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: General Cell Culture and Treatment

Materials:

  • Human hepatoma (HepG2) cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture plates (e.g., 6-well or 96-well)

  • AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (B[a]P))

  • CAY10464 stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of CAY10464 and the AhR agonist in complete cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Pre-treat the cells with the desired concentrations of CAY10464 or vehicle control for 30-60 minutes.

  • Add the AhR agonist to the wells containing CAY10464 or vehicle control.

  • Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) depending on the downstream application.

General workflow for in vitro cell treatment with CAY10464.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression

Materials:

  • Treated cells from Protocol 2

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Following treatment, wash the cells with ice-cold PBS and lyse them according to the RNA extraction kit manufacturer's protocol.

  • Quantify the extracted RNA and assess its purity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 mRNA expression normalized to the housekeeping gene.

Protocol 4: 7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

Materials:

Procedure:

  • After the treatment period, aspirate the culture medium.

  • Wash the cells gently with warm PBS.

  • Prepare a reaction mixture containing 7-ethoxyresorufin and dicumarol in a suitable buffer.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding NADPH to each well.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm for 10-30 minutes.

  • Generate a resorufin standard curve to calculate the rate of resorufin formation, which is proportional to CYP1A1 activity.

Protocol 5: MTT Cell Viability Assay

Materials:

  • Treated cells from Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the desired treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

CAY10464 is a potent and selective AhR antagonist that can be effectively used in a variety of in vitro assays to investigate the role of the AhR signaling pathway. The protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments to elucidate the biological functions of the AhR and to screen for novel modulators of this important receptor. As with any experimental system, optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and research questions.

References

Method

Application Notes and Protocols for CAY10464 Treatment in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit liver cytosol preparations.[1][2] The AhR is a ligand-activated transcription factor implicated in a variety of cellular processes, and its role in cancer is complex, showing both tumor-suppressive and pro-tumorigenic functions depending on the context.[3][4][5][6] In hepatocellular carcinoma (HCC), including the HepG2 cell line, the AhR signaling pathway is active and can influence cell proliferation, drug metabolism, and angiogenesis.[3][7][8][9] Specifically, in HepG2 cells, AhR activation is known to induce the expression of cytochrome P450 enzymes like CYP1A1 and CYP3A5.[7] Furthermore, under conditions of glucose deprivation, AhR can promote the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[9][10]

These application notes provide a comprehensive guide for investigating the effects of CAY10464 on the human hepatocellular carcinoma cell line, HepG2. Given the role of the AhR pathway in liver cancer, CAY10464 presents a valuable tool for studying the therapeutic potential of AhR antagonism in this context. While direct studies of CAY10464 on HepG2 cell proliferation are not extensively documented, its known inhibitory effect on CYP1A1 mRNA expression at a concentration of 100 nM in these cells provides a strong rationale for further investigation.[2]

Data Presentation

As no specific quantitative data for CAY10464 concentration on HepG2 cell viability is readily available in published literature, the following table provides a proposed concentration range for initial screening experiments. This range is derived from the known potency of CAY10464 and the effective concentrations of other AhR antagonists in similar in vitro settings.[11][12][13][14]

Parameter Value Rationale/Reference
CAY10464 Ki 1.4 nMHigh-affinity binding to AhR.[1][2]
Proposed Starting Concentration Range for Viability Assays 1 nM - 10 µMTo cover a broad dose-response curve, starting from the Ki value.
Reported Effective Concentration 100 nMInhibition of CYP1A1 mRNA expression in HepG2 cells.[2]
Comparative AhR Antagonist (CH-223191) IC50 30 nMInhibition of TCDD-induced AhR transcription in HepG2 cells.[13]
Comparative AhR Antagonist (BAY-2416964) IC50 22 nMIn U87 cells.[14]

Signaling Pathways and Experimental Workflow

To facilitate the experimental design, the following diagrams illustrate the canonical AhR signaling pathway and a general workflow for assessing the impact of CAY10464 on HepG2 cells.

AhR_Signaling_Pathway Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, Endogenous Ligands) AhR_complex AhR-Hsp90-XAP2-p23 Complex (Inactive) Ligand->AhR_complex Binds Activated_AhR_complex Ligand-AhR-Hsp90 Complex (Active) AhR_complex->Activated_AhR_complex Conformational Change ARNT ARNT Activated_AhR_complex->ARNT Translocates to Nucleus & Dissociates, Binds to ARNT CAY10464 CAY10464 (Antagonist) CAY10464->AhR_complex Blocks Binding AhR_ARNT AhR/ARNT Heterodimer XRE Xenobiotic Response Element (XRE) (on DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, VEGF) XRE->Target_Genes Initiates

Caption: Canonical AhR signaling pathway and the antagonistic action of CAY10464.

Experimental_Workflow Experimental Workflow for CAY10464 in HepG2 Cells cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results HepG2_Culture 1. HepG2 Cell Culture (DMEM + 10% FBS) Cell_Seeding 3. Seed HepG2 Cells in 96-well plates HepG2_Culture->Cell_Seeding Compound_Prep 2. CAY10464 Stock Solution (in DMSO) Treatment 4. Treat with CAY10464 (Concentration Gradient) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay qPCR 6b. Gene Expression Analysis (e.g., qPCR for CYP1A1) Incubation->qPCR IC50_Determination 7a. Determine IC50 Value Viability_Assay->IC50_Determination Pathway_Analysis 7b. Assess AhR Pathway Inhibition qPCR->Pathway_Analysis

Caption: A general experimental workflow for evaluating CAY10464 in HepG2 cells.

Experimental Protocols

HepG2 Cell Culture

Materials:

  • HepG2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain HepG2 cells in T-75 flasks with complete DMEM medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.

  • Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • HepG2 cells

  • Complete DMEM medium

  • CAY10464 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HepG2 cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of CAY10464 in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the CAY10464 dilutions (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

This protocol is designed to assess the effect of CAY10464 on the expression of an AhR target gene, such as CYP1A1, in the presence of an AhR agonist (e.g., TCDD or benzo[a]pyrene).

Materials:

  • HepG2 cells

  • Complete DMEM medium

  • CAY10464

  • AhR agonist (e.g., TCDD)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of CAY10464 for 1-2 hours.

  • Following pre-treatment, add a known AhR agonist (e.g., 10 nM TCDD) to the wells and incubate for a further 6-24 hours. Include appropriate controls: vehicle control, agonist-only control, and CAY10464-only controls.

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 expression, normalized to the housekeeping gene. A reduction in agonist-induced CYP1A1 expression in the presence of CAY10464 would confirm its antagonistic activity.

References

Application

Application Notes and Protocols for CAY10464 in DMSO

For Researchers, Scientists, and Drug Development Professionals Abstract CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and various cellular processes.[1] Proper solubilization and handling of CAY10464 are critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving CAY10464 for in vitro studies. These application notes provide detailed protocols for the preparation of CAY10464 stock solutions in DMSO and their application in cell-based assays, along with a summary of its solubility and physicochemical properties.

Data Presentation

CAY10464 Physicochemical Properties and Solubility
PropertyValueReference
Formal Name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene[1]
Molecular Formula C₁₅H₁₂Cl₂O[1]
Formula Weight 279.2 g/mol [1]
Purity ≥98%
Formulation A crystalline solid[1]
Solubility in DMSO 30 mg/mL[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Signaling Pathway

CAY10464 functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the complex translocates to the nucleus. Inside the nucleus, AhR dissociates from the chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. CAY10464 competitively binds to AhR, preventing the binding of agonists and subsequent nuclear translocation and gene activation, such as the expression of CYP1A1.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex forms HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Ligand Agonist (e.g., TCDD) Ligand->AhR_complex activates CAY10464 CAY10464 (Antagonist) CAY10464->AhR_complex inhibits AhR_Ligand Activated AhR AhR_complex->AhR_Ligand Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes activates

Figure 1. CAY10464 antagonizes the canonical AhR signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of CAY10464 in DMSO

Materials:

  • CAY10464 (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Calculate the required mass of CAY10464:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 279.2 g/mol = 2.792 mg

  • Weigh CAY10464:

    • Accurately weigh 2.792 mg of CAY10464 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the CAY10464 powder.

  • Dissolve the compound:

    • Cap the tube securely and vortex the solution at room temperature until the CAY10464 is completely dissolved. A clear solution should be obtained. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Stock_Solution_Workflow start Start calculate Calculate Mass of CAY10464 for 10 mM Solution start->calculate weigh Weigh 2.792 mg of CAY10464 calculate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate Until Completely Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Figure 2. Workflow for preparing a CAY10464 stock solution in DMSO.
Protocol 2: General Protocol for a Cell-Based AhR Reporter Assay

This protocol provides a general guideline for assessing the antagonistic activity of CAY10464 on AhR signaling using a cell line containing an XRE-driven reporter gene (e.g., luciferase).

Materials:

  • Cells stably or transiently expressing an AhR-responsive reporter construct (e.g., HepG2-XRE-Luciferase)

  • Cell culture medium and supplements

  • CAY10464 stock solution (10 mM in DMSO)

  • AhR agonist (e.g., TCDD or Benzo[a]pyrene) stock solution in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the CAY10464 stock solution in cell culture medium to achieve the desired final concentrations.

    • Prepare a solution of the AhR agonist at a concentration known to induce a submaximal response (e.g., the EC₅₀ concentration).

    • Pre-treat the cells with the various concentrations of CAY10464 for 1-2 hours.

    • Following pre-treatment, add the AhR agonist to the wells containing CAY10464. Include appropriate controls:

      • Vehicle control (medium with the same final concentration of DMSO)

      • Agonist control (medium with agonist and DMSO)

      • CAY10464 only controls (to assess any potential agonist activity)

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Incubation:

    • Incubate the plate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Perform the luciferase assay according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced reporter activity for each concentration of CAY10464.

    • Determine the IC₅₀ value of CAY10464 by plotting the percentage of inhibition against the log of the CAY10464 concentration and fitting the data to a dose-response curve.

Safety Precautions

  • CAY10464 is for research use only and not for human or veterinary use.

  • Handle CAY10464 in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for CAY10464 and DMSO before handling.

References

Method

Application Notes and Protocols for the Preparation of CAY10464 Stock Solution

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the preparation of a CAY10464 stock solution for use in life science research. CAY10464 is a potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a CAY10464 stock solution for use in life science research. CAY10464 is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] It is a valuable tool for studying the roles of AhR in various physiological and pathological processes. Accurate and reproducible experimental results depend on the proper preparation and handling of this compound.

Chemical Properties and Data

A summary of the key quantitative data for CAY10464 is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₂Cl₂O[1][2]
Formula Weight 279.2 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years at -20°C[1]

Solubility Data

The choice of an appropriate solvent is critical for preparing a stock solution. The solubility of CAY10464 in common laboratory solvents is summarized below.

SolventSolubilitySource
DMF 30 mg/mL[1]
DMSO 30 mg/mL[1]
Ethanol 10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM CAY10464 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CAY10464 in dimethyl sulfoxide (B87167) (DMSO). This is a common concentration for a stock solution that can be further diluted to working concentrations for various in vitro and in vivo experiments.

Materials:

  • CAY10464 powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for CAY10464 and DMSO. Handle the compound and solvent in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing CAY10464: Accurately weigh the desired amount of CAY10464 powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.792 mg of CAY10464 (Molecular Weight = 279.2 g/mol ).

  • Dissolving CAY10464: Transfer the weighed CAY10464 powder to a sterile amber vial or microcentrifuge tube. Add the calculated volume of DMSO. For a 10 mM stock solution from 2.792 mg of CAY10464, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the CAY10464 is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration in an aqueous buffer or cell culture medium.

Materials:

  • 10 mM CAY10464 stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM CAY10464 stock solution at room temperature.

  • Serial Dilution (if necessary): For very low working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Add the appropriate volume of the 10 mM CAY10464 stock solution to the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous solution while gently vortexing to prevent precipitation.

    • Example for a 10 µM working concentration: To prepare 1 mL of cell culture medium with a final CAY10464 concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is not toxic to the cells or experimental system. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control with the same DMSO concentration should be included in the experiment.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately, as the stability of CAY10464 in aqueous solutions for extended periods is not guaranteed.

Mandatory Visualizations

G A Weigh CAY10464 Powder B Add DMSO A->B C Vortex to Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot into Single-Use Vials D->E F Store at -20°C E->F

Caption: Workflow for CAY10464 Stock Solution Preparation.

References

Application

CAY10464: A Potent Tool for Investigating Xenobiotic Metabolism

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in the regulation of xenobiotic metabolism.[1][2] Upon activation by various environmental pollutants and endogenous ligands, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This signaling cascade upregulates the expression of numerous drug-metabolizing enzymes, most notably cytochrome P450 (CYP) isoforms such as CYP1A1 and CYP1A2, which play a critical role in the biotransformation of foreign compounds.[3][4] By inhibiting AhR activation, CAY10464 serves as an invaluable tool for elucidating the mechanisms of xenobiotic metabolism, assessing the toxicological profiles of novel compounds, and investigating the role of the AhR pathway in various physiological and pathological processes.

Mechanism of Action

CAY10464 acts as a competitive antagonist of the AhR. It binds with high affinity to the ligand-binding pocket of the receptor, thereby preventing the binding and subsequent activation by AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene. This blockade of ligand binding inhibits the downstream signaling cascade, leading to a suppression of the transcriptional activation of AhR target genes, including those encoding for key xenobiotic-metabolizing enzymes.

Data Presentation

The following table summarizes the key quantitative data for CAY10464, facilitating the design of experiments to probe xenobiotic metabolism.

ParameterValueSpecies/SystemReference
Kᵢ (Inhibition Constant) 1.4 nMRabbit liver cytosol[1][2]
Effect on Gene Expression 100 nM inhibits CYP1A1 mRNA expressionHuman HepG2 cells
Effect on apoA-I Expression 100 nM reverses benzo[a]pyrene-induced suppressionHuman HepG2 cells

Signaling Pathway Diagram

The following diagram illustrates the canonical AhR signaling pathway and the point of intervention by CAY10464.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Src Src Src->AhR_complex Agonist AhR Agonist (e.g., TCDD, B[a]P) Agonist->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Blocks AhR_Agonist AhR-Agonist Complex AhR_complex->AhR_Agonist Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT AhR_Agonist->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Target_Genes Target Genes (CYP1A1, CYP1A2, etc.) XRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolizing Enzymes mRNA->Proteins Translation Xenobiotic Metabolism Xenobiotic Metabolism Proteins->Xenobiotic Metabolism

Caption: CAY10464 competitively inhibits AhR activation.

Experimental Protocols

Detailed methodologies for key experiments utilizing CAY10464 are provided below. These protocols are generalized and may require optimization for specific cell types or experimental conditions.

In Vitro AhR Competitive Binding Assay

This protocol determines the ability of CAY10464 to compete with a radiolabeled AhR agonist for binding to the receptor.

Materials:

  • CAY10464

  • Radiolabeled AhR agonist (e.g., [³H]TCDD)

  • Cytosolic protein extract containing AhR (e.g., from rabbit liver or cultured cells)

  • Assay Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

  • Hydroxyapatite (B223615) (HAP) slurry

  • Wash Buffer

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CAY10464 in the assay buffer.

  • In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.

  • Add the CAY10464 dilutions to the respective tubes. For total binding, add assay buffer without any competitor. For non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.

  • Initiate the binding reaction by adding the radiolabeled AhR agonist to all tubes.

  • Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.

  • Separate receptor-bound from unbound ligand using a hydroxyapatite assay.

  • Quantify the radioactivity in the bound fraction using a scintillation counter.

  • Calculate the IC₅₀ value for CAY10464, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell-Based AhR Reporter Gene Assay

This assay measures the ability of CAY10464 to inhibit agonist-induced transactivation of a reporter gene under the control of an XRE.

Materials:

  • CAY10464

  • AhR agonist (e.g., TCDD or benzo[a]pyrene)

  • Hepatoma cell line (e.g., HepG2) transiently or stably transfected with an XRE-driven luciferase reporter plasmid

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with varying concentrations of CAY10464 for 1 hour.

  • Add a fixed concentration of the AhR agonist to the wells (a concentration that gives a robust induction of the reporter gene).

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percent inhibition of agonist-induced reporter activity for each concentration of CAY10464 and determine the IC₅₀ value.

CYP1A1 Induction and Activity (EROD) Assay

This protocol assesses the effect of CAY10464 on the induction and catalytic activity of CYP1A1, a key xenobiotic-metabolizing enzyme. The activity is measured by the O-deethylation of 7-ethoxyresorufin (B15458) (EROD) to the fluorescent product resorufin (B1680543).

Materials:

  • CAY10464

  • AhR agonist (e.g., TCDD)

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 7-Ethoxyresorufin

  • NADPH

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of CAY10464 for 1 hour.

  • Add the AhR agonist to induce CYP1A1 expression and incubate for 24-72 hours.

  • Remove the medium and wash the cells with buffer.

  • Add the EROD reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the fluorescence of the resorufin product using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Calculate the percent inhibition of TCDD-induced EROD activity for each CAY10464 concentration.

Experimental Workflow Diagram

The following diagram outlines a general workflow for studying the effect of CAY10464 on xenobiotic metabolism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis and Interpretation A1 Prepare cell cultures (e.g., HepG2) A2 Treat cells with CAY10464 and/or AhR agonist A1->A2 A3 Perform Assays A2->A3 A4 Reporter Gene Assay (AhR activation) A3->A4 A5 EROD Assay (CYP1A1 activity) A3->A5 A6 qPCR/Western Blot (Gene/protein expression) A3->A6 C1 Determine IC50/Ki values A4->C1 A5->C1 A6->C1 B1 Select animal model (e.g., mouse) B2 Administer CAY10464 and/or xenobiotic of interest B1->B2 B3 Collect tissues/samples (e.g., liver, plasma) B2->B3 B4 Analyze endpoints B3->B4 C2 Assess impact on xenobiotic metabolism B4->C2 C1->C2 C3 Elucidate role of AhR pathway C2->C3

Caption: Workflow for CAY10464 in xenobiotic metabolism studies.

Conclusion

CAY10464 is a highly effective and selective tool for dissecting the role of the Aryl Hydrocarbon Receptor in xenobiotic metabolism. Its ability to potently inhibit the induction of key drug-metabolizing enzymes makes it an essential compound for researchers in toxicology, pharmacology, and drug development. The protocols and data presented here provide a solid foundation for utilizing CAY10464 to advance our understanding of the complex interplay between environmental chemicals, drug candidates, and the metabolic machinery of the cell.

References

Method

Application Notes: CAY10464 for Aryl Hydrocarbon Receptor (AhR) Activation Blockade

Introduction The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a variety of environmental toxins and endogenous molecules.[1][...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a variety of environmental toxins and endogenous molecules.[1][2] Residing in the cytoplasm in an inactive complex, AhR, upon binding to a ligand, translocates to the nucleus, dimerizes with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs).[3][4][5][6] This action initiates the transcription of a battery of genes, most notably those in the Cytochrome P450 family 1 (e.g., CYP1A1, CYP1B1), which are involved in xenobiotic metabolism.[1][5] Dysregulation of the AhR pathway is implicated in various pathological conditions, including cancer and inflammatory diseases.[2][7]

CAY10464 is a potent and selective antagonist of the AhR.[8][9] By competitively binding to the AhR, it prevents the binding of agonists and subsequent downstream signaling, making it an invaluable tool for researchers studying the physiological and pathological roles of the AhR pathway. These application notes provide detailed protocols for utilizing CAY10464 to effectively block AhR activation in both in vitro and in vivo research settings.

CAY10464: Properties and Mechanism of Action

CAY10464, also known as AHR antagonist 7, is a stilbene (B7821643) derivative that demonstrates high-affinity binding to the AhR.[10] Its primary mechanism of action is competitive antagonism; it occupies the ligand-binding pocket of the AhR, thereby preventing agonist-induced conformational changes, nuclear translocation, and target gene transcription.[2][] A key advantage of CAY10464 is its selectivity; it has been shown to be inactive as an estrogen receptor ligand, even at high concentrations.[8][9]

Table 1: Chemical and Physical Properties of CAY10464

PropertyValueReference
Chemical Name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene[8]
CAS Number 688348-37-0[8][12]
Molecular Formula C₁₅H₁₂Cl₂O[8][12][13]
Formula Weight 279.2 g/mol [8]
Purity ≥98%[8][12]
Formulation A crystalline solid[8][13]
Storage -20°C[8][10]
Stability ≥ 4 years (when stored as directed)[8]

Table 2: Solubility of CAY10464

SolventConcentrationReference
DMF30 mg/mL[8][13]
DMSO30 mg/mL[8][13]
Ethanol10 mg/mL[8][13]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[8][13]

Visualizing the Mechanism of Action

The Canonical AhR Signaling Pathway

The AhR pathway is initiated by ligand binding in the cytoplasm, leading to a cascade of events culminating in the transcription of target genes.

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Inhibition of AhR Signaling by CAY10464

CAY10464 acts as a competitive inhibitor, preventing the initial ligand-binding step required for pathway activation.

CAY10464_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10464 CAY10464 AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2) CAY10464->AhR_complex Binds Competitively Ligand AhR Ligand Ligand->AhR_complex Binding Blocked Blocked No Nuclear Translocation No Gene Transcription AhR_complex->Blocked Pathway Arrested

Caption: CAY10464 competitively binds to AhR, blocking ligand binding and pathway activation.

Quantitative Data Summary

The efficacy of CAY10464 has been quantified in various assays, highlighting its potency.

Table 3: Biological Activity of CAY10464

ParameterValueAssay ConditionsReference
Ki 1.4 nMCompetitive binding assay in rabbit liver cytosol preparations[8][9][10]
Effective Concentration 100 nMInhibition of CYP1A1 mRNA expression in HepG2 cells[10]

Note: The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency, representing the concentration needed to inhibit 50% of the maximal biological response of an agonist.[14][15] While a specific IC50 value for CAY10464 from a dose-response curve is not detailed in the provided search results, its low nanomolar Ki value indicates high potency.

Experimental Protocols

Protocol 1: In Vitro AhR Antagonism Assay

Objective: To quantify the ability of CAY10464 to inhibit agonist-induced expression of the AhR target gene CYP1A1 in a human cell line.

Workflow:

In_Vitro_Workflow cluster_workflow Experimental Workflow A 1. Seed HepG2 Cells in 12-well plates B 2. Pre-treat with CAY10464 (Dose-response, e.g., 0.1-1000 nM) A->B C 3. Stimulate with AhR Agonist (e.g., 10 nM TCDD) B->C D 4. Incubate (e.g., 4-24 hours) C->D E 5. Harvest Cells & Extract Total RNA D->E F 6. Synthesize cDNA E->F G 7. Perform RT-qPCR (Target: CYP1A1, Ref: GAPDH) F->G H 8. Analyze Data (Calculate Relative Expression & IC50) G->H

Caption: Workflow for assessing CAY10464's in vitro efficacy against AhR activation.

Materials:

  • CAY10464 (Cayman Chemical or equivalent)

  • AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (B[a]P))

  • Human Hepatoma Cells (HepG2), which endogenously express AhR.[16]

  • Complete cell culture medium (e.g., EMEM + 10% FBS)

  • DMSO (for stock solutions)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR Master Mix (e.g., SYBR Green)[16]

  • Primers for human CYP1A1 and a reference gene (e.g., GAPDH)[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CAY10464 in DMSO. Store at -20°C.

    • Prepare a 10 µM stock solution of TCDD (or other agonist) in DMSO. Store appropriately.

    • Create serial dilutions of CAY10464 in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).

  • Cell Culture and Seeding:

    • Culture HepG2 cells according to standard protocols.

    • Seed cells into 12-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well).

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Remove the medium and replace it with medium containing the desired concentrations of CAY10464. Include a "vehicle control" well with DMSO at the same final concentration as the highest CAY10464 dose.

    • Pre-incubate the cells with CAY10464 for 1-2 hours.

    • Add the AhR agonist to all wells (except for a "no-agonist" control) to a final concentration known to elicit a strong response (e.g., 10 nM TCDD).

    • Incubate for a period determined to be optimal for CYP1A1 mRNA induction (typically 4 to 24 hours).

  • Endpoint Analysis: Gene Expression:

    • After incubation, wash the cells with PBS and lyse them directly in the well.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform Real-Time Quantitative PCR (RT-qPCR) to measure the relative expression levels of CYP1A1.[16] Normalize the data to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Plot the agonist-induced CYP1A1 expression as a function of CAY10464 concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which represents the concentration of CAY10464 required to inhibit 50% of the agonist-induced CYP1A1 expression.[17]

Protocol 2: General Protocol for In Vivo Evaluation of AhR Antagonism

Objective: To determine if CAY10464 can block agonist-induced AhR activation in a preclinical animal model. This is a conceptual protocol based on standard practices for in vivo studies.[18]

Workflow:

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow A 1. Acclimate Animals (e.g., C57BL/6 mice) B 2. Group Animals (n=5-8 per group) A->B C 3. Administer CAY10464 (or vehicle) via desired route B->C D 4. Administer AhR Agonist (or vehicle) after pre-treatment interval C->D E 5. Monitor Animals D->E F 6. Euthanize & Collect Tissues (e.g., Liver, Spleen) at endpoint E->F G 7. Process Tissues (Homogenize for RNA/Protein) F->G H 8. Analyze Biomarkers (e.g., CYP1A1 expression) G->H

Caption: General workflow for assessing the in vivo efficacy of an AhR antagonist like CAY10464.

Materials:

  • CAY10464

  • AhR agonist (e.g., TCDD, B[a]P)

  • Appropriate animal model (e.g., 8-10 week old C57BL/6 mice)

  • Biocompatible vehicle for dosing (e.g., corn oil, carboxymethylcellulose)

  • Equipment for dosing (e.g., gavage needles, syringes)

  • Tissue collection and processing equipment

Methodology:

  • Animal Handling and Grouping:

    • Acclimate animals to the facility for at least one week before the experiment.

    • Randomly assign animals to treatment groups (n=5-8 per group):

      • Group 1: Vehicle only

      • Group 2: AhR Agonist only

      • Group 3: CAY10464 only

      • Group 4: CAY10464 + AhR Agonist

  • Dosing Preparation and Administration:

    • Formulate CAY10464 and the AhR agonist in a suitable vehicle. The dose and route of administration (e.g., oral gavage, intraperitoneal injection) must be determined through pilot studies or from literature.

    • Administer CAY10464 (or its vehicle) to Groups 3 and 4.

    • After a pre-determined interval (e.g., 1-2 hours), administer the AhR agonist (or its vehicle) to Groups 2 and 4.

  • Monitoring and Tissue Collection:

    • Monitor animals for any adverse effects throughout the study.

    • At a pre-determined endpoint (e.g., 24 hours post-agonist administration), euthanize the animals according to approved protocols.

    • Promptly collect target tissues, such as the liver, which has high AhR expression. Snap-freeze tissues in liquid nitrogen for later analysis.

  • Endpoint Analysis:

    • Homogenize the collected tissues to extract RNA or protein.

    • Analyze the expression of AhR target genes (e.g., Cyp1a1) via RT-qPCR or the protein levels of CYP1A1 via Western blot or ELISA.

  • Data Analysis:

    • Compare the biomarker levels in the CAY10464 + Agonist group to the Agonist-only group. A significant reduction in the induction of CYP1A1 would indicate successful in vivo antagonism by CAY10464. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

References

Application

Application Notes and Protocols for CAY10464 in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. A key target gene in this pathway is Cytochrome P450 1A1 (CYP1A1). Luciferase reporter assays are a highly sensitive and quantitative method for studying the activation or inhibition of the AhR signaling pathway.[3] These assays typically utilize a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple DREs. Activation of the AhR pathway drives the expression of luciferase, and the resulting luminescence is proportional to the level of AhR activation. CAY10464 can be used in these assays to competitively inhibit the binding of AhR agonists and reduce luciferase expression, allowing for the quantification of its antagonistic activity.

Mechanism of Action

CAY10464 acts as a competitive antagonist of the Aryl Hydrocarbon Receptor. It binds to the receptor with high affinity, preventing the binding of agonist ligands. This inhibition blocks the subsequent conformational changes required for nuclear translocation, dimerization with ARNT, and binding to DREs. Consequently, the transcription of AhR-responsive genes, such as CYP1A1, is suppressed. In a DRE-driven luciferase reporter assay, CAY10464 will reduce the luminescence signal induced by an AhR agonist in a dose-dependent manner. This allows for the determination of the compound's inhibitory potency, typically expressed as an IC50 value.

Data Presentation

Quantitative Data for CAY10464
ParameterValueSource
Binding Affinity (Ki) 1.4 nMRabbit liver cytosol preparations[2]
Purity ≥98%HPLC
Molecular Formula C₁₅H₁₂Cl₂O[2]
Molecular Weight 279.2 g/mol [2]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[2]

Note: The IC50 value in a cell-based luciferase reporter assay may vary depending on the cell line, agonist used, and other experimental conditions. This can be determined by following the protocol outlined below.

Signaling Pathway and Experimental Workflow

Canonical AhR Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex Inactive AhR Complex AhR->Complex Hsp90 Hsp90 Hsp90->Complex XAP2 XAP2 XAP2->Complex p23 p23 p23->Complex ARNT ARNT Complex->ARNT Translocation & Dimerization Agonist Agonist (e.g., TCDD) Agonist->AhR Binds CAY10464 CAY10464 CAY10464->AhR Blocks DRE DRE (on DNA) ARNT->DRE Binds Luciferase Luciferase Gene mRNA mRNA Luciferase->mRNA Transcription Luminescence Luminescence mRNA->Luminescence Translation & Substrate Reaction

Caption: Canonical AhR signaling pathway and the inhibitory action of CAY10464.

Experimental Workflow for AhR Antagonist Luciferase Reporter Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed AhR reporter cells in 96-well plate D Add CAY10464 dilutions to cells A->D B Prepare serial dilutions of CAY10464 B->D C Prepare fixed concentration of AhR agonist (e.g., TCDD) E Add AhR agonist to cells C->E D->E F Incubate for 4-24 hours E->F G Lyse cells F->G H Add luciferase substrate G->H I Measure luminescence H->I J Plot dose-response curve I->J K Calculate IC50 J->K

Caption: Workflow for determining the IC50 of CAY10464 in an AhR luciferase assay.

Experimental Protocols

Protocol: Determining the IC50 of CAY10464 in an AhR Luciferase Reporter Assay

This protocol describes how to measure the antagonist activity of CAY10464 by quantifying its ability to inhibit agonist-induced luciferase expression in a stable AhR reporter cell line.

Materials:

  • Cell Line: A human hepatoma cell line (e.g., HepG2) or other suitable cell line stably transfected with a DRE-driven firefly luciferase reporter plasmid.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • CAY10464: Stock solution in DMSO.

  • AhR Agonist: A known AhR agonist such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or 6-Formylindolo[3,2-b]carbazole (FICZ). Stock solution in DMSO.

  • Assay Plates: White, clear-bottom 96-well cell culture plates.

  • Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Promega ONE-Glo™).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • DMSO: Cell culture grade.

Procedure:

Day 1: Cell Seeding

  • Culture the AhR reporter cells under standard conditions (37°C, 5% CO₂).

  • When cells are approximately 80-90% confluent, harvest them using standard trypsinization methods.

  • Resuspend the cells in fresh culture medium and perform a cell count to ensure viability.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Compound Treatment

  • Prepare CAY10464 Dilutions: Prepare a serial dilution series of CAY10464 in cell culture medium. A typical starting point for the highest concentration could be 1 µM, with 8-10 points in the series (e.g., using a 1:3 or 1:5 dilution factor). The final DMSO concentration in the well should not exceed 0.5%. Prepare a vehicle control with the same final DMSO concentration.

  • Prepare Agonist Solution: Prepare a solution of the AhR agonist (e.g., TCDD) in cell culture medium at a concentration that elicits a submaximal (EC₈₀) response. This concentration should be predetermined from an agonist dose-response curve. A typical concentration for TCDD is 1-5 nM.

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the CAY10464 dilutions (and vehicle control) to the respective wells.

    • Immediately add 50 µL of the prepared AhR agonist solution to all wells except for a "no agonist" control well (which should receive 50 µL of medium instead).

  • Incubation: Incubate the plate for 4 to 24 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically but 24 hours is a common duration.[4]

Day 3: Luciferase Assay

  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Gently remove the treatment medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add cell lysis buffer (if required by the kit) and incubate as recommended.

  • Add 100 µL of the prepared luciferase assay reagent to each well.

  • Incubate for 2-10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalization: If a co-reporter like Renilla luciferase is used, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

  • Calculate Percent Inhibition:

    • Subtract the background luminescence (from "no agonist" control wells) from all other readings.

    • The signal from the "agonist-only" wells represents 0% inhibition.

    • Calculate the percent inhibition for each concentration of CAY10464 using the formula: % Inhibition = 100 x [1 - (Signal_with_CAY10464 / Signal_agonist_only)]

  • Dose-Response Curve and IC50 Calculation:

    • Plot the percent inhibition (Y-axis) against the logarithm of the CAY10464 concentration (X-axis).

    • Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of CAY10464 that causes 50% inhibition of the agonist-induced luciferase activity.

Troubleshooting

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate.
Low Luminescence Signal Low cell viability; Insufficient incubation time; Low agonist activity.Check cell health and viability; Perform a time-course experiment (4-48h) to optimize incubation; Use a potent agonist like TCDD as a positive control.
High Background Signal Contamination of reagents; Intrinsic activity of the reporter plasmid's promoter.Use fresh, sterile reagents; Ensure the reporter plasmid has a minimal promoter with low basal activity.

Conclusion

CAY10464 is a valuable tool for investigating the Aryl Hydrocarbon Receptor signaling pathway. The provided protocol for a DRE-driven luciferase reporter assay offers a robust and sensitive method to quantify the antagonistic potency of CAY10464 and other potential AhR modulators. This information is critical for researchers in toxicology, pharmacology, and drug development studying the roles of the AhR in health and disease.

References

Method

Application Notes and Protocols for Western Blot Analysis of AhR Target Genes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the detection and quantification of Aryl Hydrocarbon Receptor (AhR) and its target genes using Weste...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of Aryl Hydrocarbon Receptor (AhR) and its target genes using Western blotting. This powerful technique is essential for understanding the mechanism of action of novel compounds and their potential therapeutic applications by assessing the modulation of the AhR signaling pathway.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a variety of environmental contaminants and endogenous ligands.[1] Upon ligand binding, AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to changes in their transcription.[1][2] Key target genes include cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[3]

Western blotting is a fundamental technique used to investigate the AhR signaling pathway by examining changes in protein levels of AhR itself, its subcellular localization (cytoplasmic vs. nuclear), and the expression of its downstream targets.[1]

AhR Signaling Pathway

The canonical AhR signaling pathway begins with the binding of a ligand to the cytosolic AhR complex, which includes chaperone proteins like Hsp90, XAP2, and p23.[4][5] This binding event triggers a conformational change, leading to the translocation of the AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with ARNT.[4][5] The AhR-ARNT complex then binds to XREs in the DNA, initiating the transcription of target genes.[2][5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Activation AhR_in_nucleus AhR Activated_AhR->AhR_in_nucleus Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_in_nucleus->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induction

Caption: Canonical AhR signaling pathway.

Experimental Protocols

This section provides detailed protocols for the analysis of AhR and its target gene expression.

Protocol 1: Western Blot Analysis of Whole-Cell Lysates

This protocol is suitable for analyzing the total cellular protein levels of AhR and its downstream targets.

1. Cell Culture and Treatment:

  • Culture cells to 70-90% confluency.

  • Treat cells with the compound of interest at various concentrations and for desired time points. Include appropriate vehicle and positive controls.

2. Protein Extraction (Lysis):

  • After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[3][7]

  • Transfer the supernatant (total protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8]

4. Sample Preparation for SDS-PAGE:

  • Take an equal amount of protein for each sample (e.g., 20-30 µg) and add 2X or 4X Laemmli sample buffer.[1][3]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Briefly centrifuge the samples before loading.[1]

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.[1]

  • Run the gel at 100-120V until the dye front reaches the bottom.[3]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][9]

6. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AhR, anti-CYP1A1) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

7. Detection:

  • Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[1]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[1]

8. Quantification and Analysis:

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) in the same lane.

  • Calculate the fold change in protein expression relative to the vehicle control.

Protocol 2: Nuclear and Cytoplasmic Fractionation

This protocol is used to analyze the translocation of AhR from the cytoplasm to the nucleus upon ligand activation.

1. Cell Lysis and Fractionation:

  • Harvest cells and resuspend them in a hypotonic cytoplasmic extraction buffer.[10]

  • Gently homogenize the cell suspension.

  • Centrifuge the homogenate at a low speed (e.g., 1,000-2,000 x g) for 5-10 minutes at 4°C to pellet the nuclei.[10]

  • Collect the supernatant, which contains the cytoplasmic fraction.[10]

  • Wash the nuclear pellet with the cytoplasmic extraction buffer.[10]

  • Lyse the nuclear pellet with a nuclear extraction buffer (e.g., RIPA buffer) to solubilize nuclear proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) to pellet any remaining debris and collect the supernatant (nuclear fraction).[10]

2. Western Blot Analysis:

  • Proceed with protein quantification, SDS-PAGE, protein transfer, and immunoblotting for both cytoplasmic and nuclear fractions as described in Protocol 1.

  • Use a cytoplasmic marker (e.g., Tubulin) and a nuclear marker (e.g., Histone H3 or Lamin B1) as loading controls and to verify the purity of the fractions.[11][12]

Western Blot Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection A 1. Cell Culture & Treatment B 2. Cell Lysis (Whole Cell or Fractionation) A->B C 3. Protein Quantification (BCA) B->C D 4. Sample Denaturation with Laemmli Buffer C->D E 5. SDS-PAGE D->E G 7. Blocking H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Image Acquisition & Analysis J->K F 6. Protein Transfer (to PVDF membrane) E->F F->G

Caption: Western blot experimental workflow.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and structured format. The following table provides a hypothetical example of results for CYP1A1 expression in response to treatment with a test compound.

Table 1: Relative CYP1A1 Protein Expression in a Human Cell Line Treated with a Test Compound for 24 Hours

Treatment GroupConcentrationMean Relative CYP1A1 Expression (Fold Change vs. Vehicle Control)Standard Deviation
Vehicle Control0 µM1.000.15
Test Compound1 µM3.250.28
Test Compound5 µM8.760.65
Test Compound10 µM15.421.23
Positive Control (TCDD)10 nM18.911.57

Note: Data is hypothetical and for illustrative purposes only. Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

References

Application

CAY10464: Application Notes for Advanced Immunology Research

For Researchers, Scientists, and Drug Development Professionals Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regulating the immune system. With a high affinity for the AHR, evidenced by a Ki of 1.4 nM, CAY10464 presents a powerful tool for dissecting the intricate roles of the AHR signaling pathway in both innate and adaptive immunity. The AHR has been implicated in a spectrum of immune-mediated processes, including the differentiation of T helper cells, the function of dendritic cells, and the pathogenesis of autoimmune diseases and cancer. By blocking the AHR pathway, CAY10464 allows for the precise investigation of these processes, offering potential therapeutic avenues for various immunological disorders. These application notes provide a comprehensive overview of the utility of CAY10464 in immunology research, including detailed protocols and data presentation to guide experimental design.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon binding to a ligand, translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. The AHR signaling pathway is a key sensor of environmental and endogenous signals, influencing a wide array of immune cell functions. CAY10464, as a potent AHR antagonist, competitively binds to the AHR, preventing its activation and subsequent downstream signaling events.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10464 CAY10464 (Antagonist) AHR_complex AHR Complex (AHR, HSP90, etc.) CAY10464->AHR_complex Inhibition Ligand AHR Ligand (Agonist) Ligand->AHR_complex Activation AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22, IDO) XRE->Target_Genes Initiates Immune_Response Modulation of Immune Response Target_Genes->Immune_Response

Caption: AHR signaling pathway and the inhibitory action of CAY10464.

Quantitative Data: Comparative Analysis of AHR Antagonists

While specific immunological data for CAY10464 is emerging, its high potency suggests effects comparable to or greater than other well-characterized AHR antagonists. The following table summarizes key quantitative parameters for CAY10464 and other commonly used AHR antagonists.

CompoundTargetKi (nM)IC50 (nM)Application in ImmunologyReference
CAY10464 Aryl Hydrocarbon Receptor (AHR) 1.4 Not ReportedPotent antagonist for studying AHR in immune regulation. --INVALID-LINK--
GNF351Aryl Hydrocarbon Receptor (AHR)Not Reported62Inhibition of cytokine-induced proliferation and migration in fibroblast-like synoviocytes from rheumatoid arthritis patients.[1]--INVALID-LINK--
CH-223191Aryl Hydrocarbon Receptor (AHR)Not Reported~30Inhibition of TCDD-induced AHR activation and downstream effects.[2][3]--INVALID-LINK--
StemRegenin 1 (SR1)Aryl Hydrocarbon Receptor (AHR)Not ReportedNot ReportedPromotion of human plasmacytoid and myeloid dendritic cell development from CD34+ hematopoietic progenitor cells.[4]--INVALID-LINK--

Applications in Immunology Research

Based on the known functions of the AHR in the immune system and data from studies using other AHR antagonists, CAY10464 is a valuable tool for investigating the following areas:

T Cell Differentiation and Function

The AHR is a critical regulator of the differentiation of CD4+ T helper (Th) cells, particularly the balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T cells (Tregs). AHR activation can promote the development of both subsets depending on the specific ligand and cytokine environment.

Potential Applications of CAY10464:

  • Modulation of Th17/Treg Balance: Investigate the role of endogenous AHR ligands in promoting or suppressing Th17 and Treg differentiation by using CAY10464 to block AHR signaling in in vitro T cell differentiation assays.

  • Autoimmune Disease Models: Evaluate the therapeutic potential of AHR antagonism by administering CAY10464 in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, or collagen-induced arthritis (CIA), a model for rheumatoid arthritis.

Dendritic Cell Development and Maturation

Dendritic cells (DCs) are professional antigen-presenting cells that orchestrate adaptive immune responses. AHR signaling has been shown to influence the development and function of DCs. For instance, the AHR antagonist StemRegenin 1 promotes the generation of functional plasmacytoid and myeloid DCs from human hematopoietic progenitor cells.[4]

Potential Applications of CAY10464:

  • In Vitro Generation of Dendritic Cells: Utilize CAY10464 in protocols for the differentiation of monocytes or hematopoietic stem cells into various DC subsets to enhance yields and functional capacity.

  • Modulation of DC-mediated T Cell Activation: Assess the impact of AHR antagonism on the ability of DCs to process and present antigens and to stimulate T cell proliferation and cytokine production.

Experimental Protocols

Protocol 1: In Vitro T Helper Cell Differentiation Assay

This protocol outlines a method to assess the effect of CAY10464 on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.

cluster_workflow T Cell Differentiation Workflow cluster_conditions Polarizing Conditions Isolate Isolate Naive CD4+ T Cells from PBMCs Culture Culture with anti-CD3/CD28 and polarizing cytokines Isolate->Culture Treat Treat with CAY10464 or Vehicle Control Culture->Treat Th17 Th17: TGF-β + IL-6 Culture->Th17 Treg Treg: TGF-β + IL-2 Culture->Treg Analyze Analyze by Flow Cytometry (RORγt for Th17, FoxP3 for Treg) Treat->Analyze

Caption: Workflow for in vitro T cell differentiation assay with CAY10464.

Materials:

  • CAY10464 (dissolved in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-human CD3 and anti-human CD28 antibodies

  • Recombinant human TGF-β, IL-6, and IL-2

  • Flow cytometry antibodies: Anti-human CD4, anti-human RORγt, anti-human FoxP3

  • Intracellular staining buffers

Procedure:

  • Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Seed the isolated naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells.

  • For Th17 differentiation, add TGF-β (5 ng/mL) and IL-6 (20 ng/mL).

  • For Treg differentiation, add TGF-β (5 ng/mL) and IL-2 (100 U/mL).

  • Add CAY10464 at various concentrations (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and perform intracellular staining for RORγt (Th17 marker) and FoxP3 (Treg marker) according to standard flow cytometry protocols.

  • Analyze the percentage of RORγt+ and FoxP3+ cells within the CD4+ T cell population by flow cytometry.

Protocol 2: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature and mature Mo-DCs from human monocytes and the use of CAY10464 to study the role of AHR in this process.

cluster_workflow Mo-DC Generation Workflow Isolate_Monocytes Isolate CD14+ Monocytes from PBMCs Differentiate Differentiate with GM-CSF + IL-4 for 5-7 days Isolate_Monocytes->Differentiate Treat_CAY Add CAY10464 or Vehicle during differentiation Differentiate->Treat_CAY Mature Induce Maturation (e.g., with LPS) Treat_CAY->Mature Analyze_DCs Analyze DC phenotype (CD80, CD86, HLA-DR) and function Mature->Analyze_DCs

Caption: Workflow for generating Mo-DCs with CAY10464 treatment.

Materials:

  • CAY10464 (dissolved in DMSO)

  • Human PBMCs

  • CD14 MicroBeads for monocyte isolation

  • RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • Recombinant human GM-CSF and IL-4

  • Lipopolysaccharide (LPS) for maturation

  • Flow cytometry antibodies: Anti-human CD14, CD80, CD86, HLA-DR

Procedure:

  • Isolate CD14+ monocytes from human PBMCs using MACS.

  • Culture the monocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL).

  • Add CAY10464 at desired concentrations or a vehicle control to the culture medium at the beginning of the differentiation process.

  • Incubate for 5-7 days, replacing the medium with fresh cytokines and CAY10464 every 2-3 days.

  • To induce maturation, add LPS (100 ng/mL) to the culture for the final 24-48 hours.

  • Harvest the cells (now immature or mature Mo-DCs) and analyze their phenotype by flow cytometry for the expression of maturation markers such as CD80, CD86, and HLA-DR.

  • Functional assays, such as mixed lymphocyte reaction (MLR) to assess T cell stimulatory capacity or cytokine secretion assays (e.g., ELISA for IL-12, IL-10), can be performed to evaluate the functional consequences of AHR antagonism during DC differentiation.

Conclusion

CAY10464 is a highly potent and selective AHR antagonist that serves as an invaluable tool for immunology research. Its ability to block AHR signaling allows for the detailed investigation of the receptor's role in immune cell differentiation, function, and the pathogenesis of immune-mediated diseases. The provided protocols offer a framework for utilizing CAY10464 to explore novel aspects of immunomodulation and to identify potential therapeutic targets for a range of inflammatory and autoimmune conditions. As research into the immunological functions of the AHR continues to expand, the application of specific and potent antagonists like CAY10464 will be instrumental in advancing our understanding and developing innovative immunotherapies.

References

Method

CAY10464 Treatment in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including cancer and neuroinflammation.[1][2][3][4] The AHR signaling pathway has emerged as a promising therapeutic target, and CAY10464 represents a valuable tool for investigating the in vivo consequences of AHR inhibition. These application notes provide a comprehensive overview and generalized protocols for the utilization of CAY10464 in preclinical mouse models of cancer and neuroinflammation.

Note: The following protocols are generalized and should be adapted based on specific experimental goals, mouse models, and institutional guidelines. Dose-response and maximum tolerated dose (MTD) studies are highly recommended prior to initiating efficacy studies.

CAY10464: Compound Information

ParameterInformation
Mechanism of Action Potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist.[1][2][3][4]
Molecular Formula C₁₅H₁₂Cl₂O
Molecular Weight 279.2 g/mol
Solubility Soluble in DMSO and Ethanol.
Storage Store at -20°C.

Application 1: Cancer Mouse Models

The AHR pathway is involved in tumor progression and immune evasion in various cancers. Antagonizing AHR with CAY10464 may inhibit tumor growth and enhance anti-tumor immunity.

Experimental Workflow for Cancer Models

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimation Animal Acclimation Animal Acclimation->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization CAY10464 Treatment CAY10464 Treatment Randomization->CAY10464 Treatment Vehicle Control Vehicle Control Randomization->Vehicle Control Tumor Measurement Tumor Measurement CAY10464 Treatment->Tumor Measurement Vehicle Control->Tumor Measurement Tumor Excision Tumor Excision Tumor Measurement->Tumor Excision Tissue Processing Tissue Processing Tumor Excision->Tissue Processing Data Analysis Data Analysis Tissue Processing->Data Analysis

Figure 1: Experimental workflow for CAY10464 treatment in a cancer mouse model.
Protocol: Subcutaneous Xenograft Model

This protocol describes the use of CAY10464 in a subcutaneous tumor xenograft model, a common preclinical model to evaluate anti-cancer efficacy.

Materials:

  • CAY10464

  • Vehicle (e.g., DMSO, corn oil)

  • Cancer cell line of interest (e.g., murine colon adenocarcinoma CT26, melanoma B16)

  • Immunocompromised or syngeneic mice (e.g., Nude, C57BL/6)

  • Sterile PBS, cell culture medium, syringes, needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in PBS or culture medium at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • CAY10464 Preparation and Administration:

    • Prepare a stock solution of CAY10464 in a suitable solvent (e.g., DMSO).

    • Further dilute with a vehicle (e.g., corn oil) to the final desired concentration. The final concentration of DMSO should be minimized.

    • Suggested Starting Dose Range: 1-50 mg/kg (requires optimization).

    • Administration Route: Intraperitoneal (i.p.) injection is common. Oral gavage may also be considered depending on the formulation's bioavailability.

    • Frequency: Daily or every other day (requires optimization).

  • Treatment and Monitoring: Administer CAY10464 or vehicle to the respective groups for the duration of the study. Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot, RNA sequencing).

Quantitative Data Summary (Hypothetical)
Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEM% Tumor Growth Inhibition
Vehicle Control101500 ± 150-
CAY10464 (10 mg/kg)10850 ± 12043%
CAY10464 (25 mg/kg)10500 ± 9067%

Application 2: Neuroinflammation Mouse Models

Neuroinflammation is a key component of many neurodegenerative diseases. The AHR has been implicated in modulating immune responses in the central nervous system. CAY10464 can be used to investigate the therapeutic potential of AHR antagonism in models of neuroinflammation.

Signaling Pathway: AHR in Neuroinflammation

G cluster_0 Microglia/Astrocyte cluster_1 Therapeutic Intervention AHR AHR NFkB NFkB AHR->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulation Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation CAY10464 CAY10464 CAY10464->AHR Inhibition

Figure 2: Simplified AHR signaling in neuroinflammation and the inhibitory action of CAY10464.
Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This protocol describes the induction of acute systemic inflammation leading to neuroinflammation using LPS, and the assessment of CAY10464's anti-inflammatory effects.

Materials:

  • CAY10464

  • Vehicle (e.g., DMSO, saline)

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice

  • Sterile saline, syringes, needles

  • Anesthesia

  • Perfusion solutions (saline, paraformaldehyde)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • CAY10464 Pre-treatment:

    • Prepare CAY10464 as described in the cancer model protocol.

    • Suggested Starting Dose Range: 1-50 mg/kg (requires optimization).

    • Administer CAY10464 or vehicle (i.p.) for a specified period (e.g., 3-7 days) before LPS challenge.

  • LPS Administration:

    • Dissolve LPS in sterile saline.

    • Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.

    • Collect blood for cytokine analysis (e.g., ELISA).

    • Perfuse the mice with saline followed by 4% paraformaldehyde.

    • Harvest brains and post-fix in paraformaldehyde.

  • Analysis:

    • Process brain tissue for histology and immunohistochemistry to assess markers of neuroinflammation such as Iba1 (microglia activation) and GFAP (astrocyte activation).

    • Perform quantitative analysis of inflammatory markers in brain homogenates (e.g., ELISA for TNF-α, IL-6).

Quantitative Data Summary (Hypothetical)
Treatment GroupNBrain TNF-α (pg/mg protein) ± SEMBrain IL-6 (pg/mg protein) ± SEM
Vehicle + Saline850 ± 530 ± 4
Vehicle + LPS8500 ± 60350 ± 40
CAY10464 + LPS8250 ± 45180 ± 30

Important Considerations for In Vivo Studies

  • Animal Welfare: All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

  • Dose Formulation: Ensure CAY10464 is fully dissolved and the vehicle is well-tolerated by the animals.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to determine the optimal dosing regimen to achieve and maintain the desired target engagement.

  • Controls: Always include appropriate vehicle control groups. For studies involving a disease-inducing agent (e.g., LPS), a control group receiving only the vehicle and the disease-inducing agent is essential.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine significance.

Conclusion

CAY10464 is a valuable research tool for investigating the role of the AHR signaling pathway in cancer and neuroinflammation. The provided protocols offer a starting point for designing in vivo studies. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult relevant literature for model-specific details. The systematic evaluation of CAY10464 in various preclinical models will be crucial in determining its therapeutic potential.

References

Application

Application Notes: CAY10464 in Co-Culture Experiments

Audience: Researchers, scientists, and drug development professionals. Introduction The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in modulating the tumor microe...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in modulating the tumor microenvironment.[1][2][3] Activation of AhR in cancer cells and immune cells, often by tumor-derived metabolites like kynurenine (B1673888), can lead to an immunosuppressive state, facilitating tumor growth and immune evasion.[1][4] CAY10464 is a potent and selective antagonist of the AhR.[5][6] By blocking the AhR signaling pathway, CAY10464 can potentially reverse tumor-induced immunosuppression and enhance anti-tumor immune responses. These application notes provide detailed protocols for utilizing CAY10464 in co-culture systems to investigate its efficacy in modulating cancer-immune cell interactions.

CAY10464: Compound Characteristics

A summary of the key properties of CAY10464 is presented below for easy reference.

PropertyValueReference
Target Aryl Hydrocarbon Receptor (AhR)[5]
Ki 1.4 nM (in rabbit liver cytosol)[5][6]
Mechanism of Action Selective, high-affinity AhR antagonist[5]
Molecular Formula C₁₅H₁₂Cl₂O[6]
Formula Weight 279.2 g/mol [6]
Solubility DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (10 mg/mL)[6]

AhR Signaling Pathway and CAY10464 Inhibition

In the tumor microenvironment, ligands such as kynurenine bind to the cytoplasmic AhR complex. This triggers the dissociation of chaperone proteins and the translocation of AhR into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA. This binding initiates the transcription of target genes, such as CYP1A1 and immune checkpoint proteins like PD-L1, which contribute to an immunosuppressive environment.[4] CAY10464 acts as a competitive antagonist, preventing ligand binding to AhR, thereby inhibiting its nuclear translocation and downstream signaling. This blockade helps restore the function of effector immune cells.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90 Complex AhR_n AhR AhR_complex->AhR_n Translocation Ligand Ligand (e.g., Kynurenine) Ligand->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Blocks Binding AhR_ARNT AhR-ARNT Complex AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Transcription Target Gene Transcription (e.g., CYP1A1, PD-L1) XRE->Transcription Promotes Suppression Immunosuppression Transcription->Suppression

Figure 1: CAY10464 mechanism of action in the AhR signaling pathway.

Experimental Protocols

The following section details a generalized protocol for assessing the effect of CAY10464 on immune cell-mediated killing of tumor cells in a co-culture system.

Objective

To determine if CAY10464 can enhance the cytotoxic activity of immune cells (e.g., T-cells, NK cells) against cancer cells in vitro.

Materials
  • Cell Lines: A tumor cell line (e.g., MC38, B16F10) and an immune cell population (e.g., activated primary T-cells, PBMCs, or an NK cell line like NK-92).

  • Reagents:

    • CAY10464 (Cayman Chemical or equivalent).

    • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS, 1% Pen-Strep.

    • Cytokines for immune cell activation/maintenance (e.g., IL-2, IL-15).

    • Cell viability/cytotoxicity assay kit (e.g., Calcein-AM/EthD-1, LDH release assay, or similar).

    • ELISA kits for cytokine analysis (e.g., IFN-γ, TNF-α).

    • Flow cytometry antibodies (e.g., anti-CD8, anti-CD107a, anti-Granzyme B).

    • DMSO for preparing CAY10464 stock solution.

Experimental Workflow

Workflow cluster_prep Preparation (Day 0) cluster_coculture Co-culture & Treatment (Day 1) cluster_analysis Analysis (Day 2-4) prep_tumor Seed Tumor Cells in 96-well plate add_immune Add Immune Cells to Tumor Cells (E:T Ratio) prep_tumor->add_immune prep_immune Activate/Culture Immune Cells prep_immune->add_immune add_cay Add CAY10464 dilutions & Controls add_immune->add_cay incubate Incubate (24-72h) add_cay->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze_cells Analyze Cells incubate->analyze_cells elisa Cytokine Quantification (ELISA) collect_supernatant->elisa flow Immune Cell Degranulation & Activation (Flow Cytometry) analyze_cells->flow cytotoxicity Tumor Cell Cytotoxicity Assay analyze_cells->cytotoxicity

Figure 2: General workflow for a CAY10464 co-culture experiment.
Step-by-Step Methodology

  • Preparation of CAY10464:

    • Prepare a 10 mM stock solution of CAY10464 in sterile DMSO.

    • Perform serial dilutions in complete culture medium to obtain working concentrations. Final concentrations typically range from 1 nM to 10 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest CAY10464 dose.

  • Cell Seeding (Day 0):

    • Seed target tumor cells into a 96-well flat-bottom plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium.

    • Include wells for "tumor cells only" and "immune cells only" controls.

    • Allow tumor cells to adhere overnight at 37°C, 5% CO₂.

  • Co-culture and Treatment (Day 1):

    • The next day, remove the medium from the adhered tumor cells.

    • Add effector immune cells at a desired Effector:Target (E:T) ratio (e.g., 1:1, 5:1, 10:1) in 100 µL of medium.

    • Immediately add 100 µL of the 2X CAY10464 working dilutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the co-culture plate for a period of 24 to 72 hours, depending on the specific assay and cell types used.

  • Endpoint Analysis:

    • Tumor Cell Cytotoxicity:

      • At the end of the incubation, gently centrifuge the plate and collect 100 µL of supernatant for cytokine analysis.

      • Measure tumor cell viability in the remaining volume using an appropriate method. For adherent cells, a fluorescence-based assay like Calcein-AM is often preferred as it is not affected by suspension immune cells.

    • Cytokine Release (ELISA):

      • Use the collected supernatants to quantify the secretion of key cytokines like IFN-γ and TNF-α via ELISA, following the manufacturer’s protocol.

    • Immune Cell Activation (Flow Cytometry):

      • For a more detailed analysis, cells can be harvested and stained for flow cytometry.

      • Markers for degranulation (CD107a) and cytotoxic protein expression (Granzyme B, Perforin) can be used to assess the functional status of CD8+ T-cells or NK cells.

Data Presentation

Results should be tabulated to clearly display the dose-dependent effects of CAY10464. Below is a table with hypothetical data illustrating potential outcomes.

CAY10464 Conc. (nM)Tumor Viability (%) (Mean ± SD)IFN-γ (pg/mL) (Mean ± SD)CD107a+ CD8+ T-cells (%) (Mean ± SD)
0 (No T-cells)100 ± 4.5< 10N/A
0 (Vehicle)75.2 ± 5.1125.6 ± 15.218.3 ± 2.5
170.1 ± 4.8198.4 ± 20.125.6 ± 3.1
1058.6 ± 6.2350.9 ± 25.842.1 ± 4.0
10042.3 ± 5.5610.2 ± 45.365.7 ± 5.2
100035.8 ± 4.9750.5 ± 51.778.4 ± 6.3

Conclusion

CAY10464 serves as a critical research tool for investigating the therapeutic potential of AhR antagonism in oncology. The provided protocols offer a robust framework for studying the effects of CAY10464 on cancer-immune cell interactions in a controlled in vitro environment. By blocking the immunosuppressive AhR pathway, CAY10464 is expected to enhance immune cell effector functions, leading to increased tumor cell killing and pro-inflammatory cytokine production. These co-culture models are essential for the preclinical evaluation of AhR inhibitors in cancer immunotherapy.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: CAY10464

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. If you are expe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. If you are experiencing issues with CAY10464 in your assay, this guide will help you identify and resolve common problems.

Troubleshooting Guide: CAY10464 Not Working in My Assay

Experiencing a lack of expected activity with CAY10464 can be frustrating. This guide provides a systematic approach to troubleshooting, from simple checks to more complex experimental considerations.

Initial Checks
  • Did you correctly prepare the CAY10464 stock solution?

    • Solubility is critical. CAY10464 is a crystalline solid with specific solubility limits in common laboratory solvents.[1] Ensure you have completely dissolved the compound. Precipitates in your stock solution will lead to inaccurate dosing in your experiment.

    • Use the right solvent. According to the manufacturer, CAY10464 has the following solubilities:

      • DMF: 30 mg/ml

      • DMSO: 30 mg/ml

      • Ethanol: 10 mg/ml

      • DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]

    • Recommended Practice: Prepare a high-concentration stock solution in 100% DMSO or DMF. For your experiment, dilute this stock into your aqueous assay buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[2]

  • Is your CAY10464 stored correctly?

    • CAY10464 should be stored at -20°C as a crystalline solid.[1][3] At this temperature, it is stable for at least four years.[1]

    • Once in solution, the stability can be reduced. It is best practice to prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Design & Assay Conditions
  • Is the AhR pathway active in your experimental system?

    • CAY10464 is an antagonist of the Aryl Hydrocarbon Receptor (AhR). For it to show an effect, the AhR pathway must first be activated by an agonist.

    • Positive Control: Your experiment should include a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone, to induce a response that CAY10464 can then inhibit. Without an agonist, you will not observe an inhibitory effect.

    • Cell Type: Ensure the cell line you are using expresses AhR and is responsive to AhR agonists.

  • Are you using the correct concentration of CAY10464?

    • CAY10464 is a potent antagonist with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] However, the effective concentration in a cell-based assay (the IC50) may be higher due to factors like cell permeability and protein binding.

    • Dose-Response Curve: It is essential to perform a dose-response experiment with a range of CAY10464 concentrations to determine the optimal inhibitory concentration for your specific assay.

  • Could the compound be degrading in your assay medium?

    • Small molecules can be unstable in aqueous solutions, especially over long incubation times.[2]

    • Test for Stability: You can assess the stability of CAY10464 in your cell culture medium by incubating it for the duration of your experiment, and then testing its ability to inhibit AhR activation in a short-term assay.

    • Metabolism: Cells can metabolize small molecules, reducing their effective concentration over time.[4] Consider this possibility if your experiments involve long incubation periods.

Data Interpretation
  • Are your controls behaving as expected?

    • Vehicle Control: This should show the baseline level of AhR activity in your system.

    • Agonist Control (Positive Control): This should show a significant increase in AhR activity.

    • Agonist + CAY10464: This should show a reduction in AhR activity compared to the agonist-only control.

If after following this guide you are still experiencing issues, consider the possibility of a problem with the batch of CAY10464 or a more complex issue with your specific assay system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CAY10464?

A1: CAY10464 is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] In the canonical AhR signaling pathway, an agonist binds to the cytosolic AhR, causing it to translocate to the nucleus. There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences called Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, initiating their transcription.[1][3][5] CAY10464 prevents this process by blocking the activation of the AhR by agonists.

Q2: How should I prepare a working solution of CAY10464 for my cell-based assay?

A2: First, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Gently warm and vortex if necessary to ensure it is fully dissolved. Store this stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles. For your experiment, create intermediate dilutions of the stock in DMSO, and then dilute these into your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect your cells (typically ≤ 0.5%).[2]

Q3: Can CAY10464 be used in in vivo studies?

A3: The provided information focuses on the in vitro use of CAY10464. While it has potential for in vivo applications due to its potent AhR antagonism, its pharmacokinetic and pharmacodynamic properties in animal models would need to be determined.

Q4: Are there any known off-target effects of CAY10464?

A4: CAY10464 is described as a selective AhR antagonist. It is reported to be inactive as an estrogen receptor ligand, even at concentrations up to 100 µM.[1] However, as with any small molecule inhibitor, it is good practice to consider the possibility of off-target effects and to use appropriate controls to validate your findings.

Quantitative Data Summary

PropertyValueReference
CAS Number 688348-37-0[1]
Molecular Formula C₁₅H₁₂Cl₂O[1]
Formula Weight 279.2 g/mol [1]
Purity ≥98%[1]
Ki 1.4 nM (in rabbit liver cytosol)[1]
Storage -20°C (as solid)[1][3]
Stability ≥ 4 years (as solid at -20°C)[1]
Solubility (DMSO) 30 mg/ml[1]
Solubility (DMF) 30 mg/ml[1]
Solubility (Ethanol) 10 mg/ml[1]

Experimental Protocols

Protocol: In Vitro AhR Antagonism Assay using a Reporter Gene

This protocol describes a common method for determining the inhibitory activity of CAY10464 on AhR signaling using a cell line containing a luciferase reporter gene under the control of an AhR-responsive promoter.

1. Cell Culture and Seeding:

  • Culture a suitable reporter cell line (e.g., HepG2 cells stably transfected with an XRE-luciferase plasmid) in the recommended growth medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of CAY10464 in DMSO.

  • Perform serial dilutions of the CAY10464 stock solution in DMSO.

  • Prepare a stock solution of a known AhR agonist (e.g., 1 µM TCDD in DMSO).

  • Dilute the CAY10464 serial dilutions and the TCDD stock solution into pre-warmed cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Your experimental conditions should include:

    • Vehicle control (medium with DMSO)

    • Agonist control (medium with TCDD and DMSO)

    • A range of concentrations of CAY10464 co-treated with a fixed concentration of TCDD.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Luciferase Activity Measurement:

  • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

  • Calculate the percent inhibition of the agonist-induced response for each concentration of CAY10464.

  • Plot the dose-response curve and determine the IC₅₀ value for CAY10464.

Visualizations

CAY10464_Troubleshooting_Workflow start Start: CAY10464 not working prep Check Compound Preparation - Correct solvent? - Fully dissolved? - Correct storage? start->prep assay_setup Review Assay Setup - AhR pathway activated (agonist)? - Appropriate cell line? - Correct concentration range? prep->assay_setup Preparation OK fail Contact Technical Support prep->fail Preparation incorrect, issue persists controls Analyze Controls - Vehicle, agonist, and  agonist + CAY10464 behaving  as expected? assay_setup->controls Setup OK assay_setup->fail Setup incorrect, issue persists stability Consider Compound Stability - Degradation in medium? - Cellular metabolism? controls->stability Controls OK controls->fail Controls not as expected, issue persists success Problem Resolved stability->success Issue Identified stability->fail Stability issues suspected, need further investigation

Caption: A workflow diagram for troubleshooting issues with CAY10464.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 complex activated_AhR Activated AhR AhR_complex->activated_AhR conformational change agonist Agonist (e.g., TCDD) agonist->AhR_complex binds CAY10464 CAY10464 CAY10464->AhR_complex inhibits binding ARNT ARNT activated_AhR->ARNT translocates & binds AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->gene_transcription activates

Caption: The canonical AhR signaling pathway and the inhibitory action of CAY10464.

References

Optimization

Technical Support Center: Optimizing CAY10464 Concentration for Different Cell Lines

Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing CAY10464 in various experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing CAY10464 in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of CAY10464 concentration for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its mechanism of action?

A1: CAY10464 is a potent and selective antagonist of the Aryl hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that, upon binding to its ligand, translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of target genes, including several cytochrome P450 enzymes like CYP1A1. CAY10464 works by competitively binding to the AhR, preventing its activation by agonists and subsequent downstream signaling.

Q2: What is the typical concentration range for CAY10464 in cell culture experiments?

A2: The optimal concentration of CAY10464 is highly dependent on the specific cell line and the experimental endpoint being measured. Based on available data and the compound's high potency as an AhR antagonist (Ki = 1.4 nM), a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

Q3: How should I prepare a stock solution of CAY10464?

A3: CAY10464 is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent. According to the manufacturer, CAY10464 is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml).[1] For cell culture experiments, a stock solution in sterile DMSO is most common. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.

Q4: What is the maximum concentration of DMSO that can be used in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines. However, it is essential to perform a vehicle control (cells treated with the same final concentration of DMSO as the highest CAY10464 concentration) to account for any potential effects of the solvent on cell viability and function.

Data Presentation

Due to the limited availability of direct IC50 values for CAY10464 across a wide range of cell lines in publicly accessible literature, the following table provides suggested starting concentration ranges for initial dose-response experiments. The optimal concentration for your specific cell line and experimental conditions must be determined empirically.

Cell Line CategorySuggested Starting Concentration RangeNotes
Hepatocellular Carcinoma (e.g., HepG2) 10 nM - 1 µMAhR is highly expressed in liver cells. Lower concentrations may be sufficient to observe an effect.
Breast Cancer (e.g., MCF-7, MDA-MB-231) 100 nM - 10 µMThe response may vary depending on the estrogen receptor (ER) status and AhR expression levels of the specific breast cancer cell line.
Lung Carcinoma (e.g., A549) 100 nM - 10 µMLung cells are a common target for AhR ligands from environmental sources.
Leukemia (e.g., Jurkat) 100 nM - 10 µMThe role of AhR in hematological malignancies is an active area of research.
Normal/Non-Transformed Cell Lines 1 µM - 20 µMHigher concentrations may be required to observe effects in non-cancerous cells, and it is crucial to assess cytotoxicity alongside functional readouts.

Experimental Protocols

Protocol: Determining the IC50 of CAY10464 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of CAY10464 on a given adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • CAY10464

  • Sterile DMSO

  • Your chosen adherent cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CAY10464 in sterile DMSO.

    • Perform serial dilutions of the CAY10464 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest CAY10464-treated wells.

      • Untreated Control: Cells treated with medium only.

      • Blank Control: Wells containing medium only (no cells).

    • Carefully remove the medium from the cells and add 100 µL of the prepared CAY10464 dilutions and control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the CAY10464 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media 1. Low aqueous solubility of CAY10464.2. High final concentration of CAY10464.3. Rapid dilution of the DMSO stock in aqueous media.1. Prepare a high-concentration stock solution in 100% DMSO.2. Perform a serial dilution in pre-warmed (37°C) cell culture medium.3. Add the compound dropwise to the medium while gently vortexing.4. Consider using a lower final concentration if precipitation persists.
High Cell Death in All Wells (including controls) 1. High DMSO concentration.2. Cell culture contamination.3. Errors in cell seeding density.1. Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve for your cell line.2. Visually inspect cells for signs of contamination. Use fresh, sterile reagents.3. Ensure accurate cell counting and consistent seeding in each well.
No Effect Observed at High Concentrations 1. The cell line may be resistant to the effects of AhR antagonism.2. Insufficient incubation time.3. Compound instability.1. Confirm AhR expression in your cell line. Consider using a positive control for AhR modulation.2. Increase the incubation time (e.g., 48 or 72 hours).3. Prepare fresh dilutions of CAY10464 for each experiment. Store the stock solution properly (-20°C or -80°C, protected from light).
Inconsistent Results Between Experiments 1. Variation in cell passage number or health.2. Inconsistent incubation times or reagent preparation.3. Pipetting errors.1. Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase.2. Standardize all experimental parameters, including incubation times and reagent preparation.3. Use calibrated pipettes and ensure proper mixing of solutions.

Visualizations

CAY10464_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 Inactive Complex AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Translocation & Dimerization No_Transcription No Transcription AhR->No_Transcription Blocked by CAY10464 ARNT ARNT CAY10464 CAY10464 CAY10464->AhR Antagonizes Ligand Agonist Ligand Ligand->AhR Activates XRE XRE (DNA) AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare CAY10464 Serial Dilutions A->B C 3. Treat Cells with CAY10464 & Controls B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Analyze Data & Determine IC50 G->H Troubleshooting_Workflow Start Experiment Issue (e.g., Precipitation) Q1 Is the stock solution properly dissolved? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the final DMSO concentration <= 0.1%? A1_Yes->Q2 Sol1 Re-dissolve CAY10464 in 100% DMSO. Ensure no particulates. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the dilution performed in pre-warmed media? A2_Yes->Q3 Sol2 Adjust stock concentration or dilution scheme to lower final DMSO concentration. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Issue Resolved A3_Yes->End Sol3 Use pre-warmed (37°C) media for all dilutions. A3_No->Sol3 Sol3->Q3

References

Troubleshooting

CAY10464 solubility issues and solutions

Welcome to the technical support center for CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to addres...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, during experiments with CAY10464.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its primary mechanism of action?

A1: CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit liver cytosol preparations.[1][2] It functions by blocking the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist ligand, the complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes. CAY10464 competitively binds to the AhR, preventing the conformational changes required for nuclear translocation and subsequent gene activation.

Q2: In which solvents is CAY10464 soluble?

A2: CAY10464 is a hydrophobic compound with good solubility in several organic solvents. It is sparingly soluble in aqueous solutions. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1] Ethanol can also be used, but the solubility is lower compared to DMSO and DMF.[1]

Q3: My CAY10464, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "solvent-shifting" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent precipitation, it is crucial to employ proper dilution techniques. A recommended approach is to perform a serial dilution. Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous medium, first, create an intermediate dilution in a smaller volume of the medium. This gradual reduction in the organic solvent concentration helps to keep the compound in solution. Additionally, ensure thorough and immediate mixing upon dilution.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and for some sensitive cell lines, it may need to be 0.1% or lower. It is always recommended to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the compound.

Q5: How should I store CAY10464?

A5: CAY10464 as a solid should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is not recommended to store aqueous solutions of CAY10464 for more than one day.

Troubleshooting Guide: CAY10464 Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered when working with CAY10464.

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution in aqueous media The final concentration of CAY10464 exceeds its solubility limit in the aqueous/organic solvent mixture.- Reduce the final concentration: If your experimental design allows, try using a lower final concentration of CAY10464.- Optimize the dilution method: Employ a serial dilution technique as described in the FAQs and the detailed experimental protocol below. Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.
Precipitation observed after a period of incubation The initial solution was a supersaturated, thermodynamically unstable state.- Lower the working concentration: The concentration may be too high for long-term stability in the aqueous environment.- Maintain constant temperature: Avoid temperature fluctuations, as a decrease in temperature can reduce solubility. Do not store prepared working solutions at 4°C unless their stability at this temperature has been confirmed.
Inconsistent experimental results Presence of micro-precipitates, leading to a lower and more variable effective concentration of CAY10464.- Visual inspection: Before adding to your experimental setup, carefully inspect the final working solution for any signs of cloudiness or precipitate against a dark background.- Filter sterilization: After preparing the final working solution, it can be sterile-filtered through a 0.22 µm syringe filter compatible with the low percentage of organic solvent. This can help remove any small, undissolved particles.

Quantitative Data Summary

The solubility of CAY10464 in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Ethanol10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM CAY10464 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of CAY10464 in DMSO, which can be used for subsequent dilutions.

Materials:

  • CAY10464 (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial containing solid CAY10464 to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of CAY10464. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of CAY10464 (Molecular Weight: 279.16 g/mol ).

  • Dissolving: Transfer the weighed CAY10464 to a sterile amber tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol provides a step-by-step guide to dilute the CAY10464 stock solution into an aqueous cell culture medium while minimizing the risk of precipitation.

Materials:

  • 10 mM CAY10464 stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM CAY10464 stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize "solvent shock," perform an intermediate dilution. For example, to prepare a 10 µM final working concentration from a 10 mM stock, first prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock into 99 µL of pre-warmed cell culture medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.

  • Direct Dilution (Alternative): If an intermediate dilution is not feasible, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming of the medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Visualizations

CAY10464_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh CAY10464 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot intermediate Intermediate Dilution (Optional but Recommended) thaw->intermediate prewarm Pre-warm Aqueous Medium (37°C) prewarm->intermediate final_dilution Final Dilution into Medium intermediate->final_dilution mix Gentle Mixing final_dilution->mix precipitate Precipitation Occurs? final_dilution->precipitate use Use in Experiment mix->use precipitate->mix No solution - Lower Final Concentration - Use Serial Dilution - Ensure Thorough Mixing precipitate->solution Yes

Caption: Workflow for preparing CAY10464 solutions.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation Ligand Agonist Ligand Ligand->AhR_complex CAY10464 CAY10464 (Antagonist) CAY10464->AhR_complex ARNT ARNT AhR_Ligand->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Transcription Target Gene Transcription XRE->Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of CAY10464.

References

Optimization

CAY10464 stability in cell culture media

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of CAY10464 in cell culture media. Below you will find frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of CAY10464 in cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the effective application of CAY10464 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for CAY10464?

CAY10464 should be stored as a crystalline solid at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least four years.[1]

Q2: What is the best solvent to prepare a stock solution of CAY10464?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended solvents for preparing stock solutions of CAY10464.[1] It is soluble in DMSO and DMF at a concentration of 30 mg/mL and in ethanol at 10 mg/mL.[1] For cell culture applications, DMSO is a common choice.

Q3: What is the stability of CAY10464 in a prepared stock solution?

Q4: Can I pre-mix CAY10464 into my cell culture medium for long-term storage?

It is generally not recommended to store CAY10464 in cell culture medium for extended periods without conducting a thorough stability analysis.[5] The complex and aqueous nature of cell culture media, which often contains serum and other supplements, can affect the stability of small molecules.[5] It is best practice to add the compound to the medium immediately before use.[5]

Q5: How does the stability of CAY10464 in cell culture media affect my experiments?

The stability of CAY10464 can directly impact the reproducibility and interpretation of your experimental results. If the compound degrades over the course of your experiment, its effective concentration will decrease, potentially leading to a diminished biological effect. Understanding its stability in your specific experimental conditions is crucial for accurate dose-response studies.

Troubleshooting Guide

Issue: I observe precipitation when I add CAY10464 to my cell culture medium.

  • Root Cause: CAY10464 is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[6] When a concentrated stock solution (e.g., in DMSO) is added to the medium, the rapid change in solvent polarity can cause the compound to precipitate.[6]

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line, typically ≤ 0.5% (v/v).[6]

    • Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the CAY10464 stock solution can improve solubility.[6]

    • Increase Mixing Efficiency: When adding the stock solution, gently agitate or swirl the medium to ensure rapid and even dispersion of the compound.[6]

    • Serial Dilutions: Prepare intermediate dilutions of the compound in pre-warmed culture medium before adding it to your cells.

Issue: I am not observing the expected biological effect of CAY10464.

  • Root Cause: This could be due to several factors, including compound instability, sub-optimal concentration, or issues with the target pathway in your cell model.

  • Solutions:

    • Verify Compound Stability: The compound may be degrading under your specific cell culture conditions (e.g., temperature, pH, light exposure). It is recommended to determine the stability of CAY10464 in your medium empirically.

    • Confirm Cellular Pathway Activity: Ensure that the Aryl hydrocarbon Receptor (AhR) signaling pathway is active and responsive in your chosen cell model.

    • Dose-Response Experiment: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.

    • Binding to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of cell culture plates and tubes, reducing the effective concentration available to the cells.[5] Consider using low-adhesion plasticware.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[1][2][3][4]
Solid Stability ≥ 4 years[1]
Solubility in DMSO 30 mg/mL[1]
Solubility in DMF 30 mg/mL[1]
Solubility in Ethanol 10 mg/mL[1]
Solubility in DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Assessing the Stability of CAY10464 in Cell Culture Medium

This protocol outlines a general method to determine the stability of CAY10464 in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of CAY10464 in cell culture medium over a specific time course.

Materials:

  • CAY10464

  • DMSO

  • Your specific cell culture medium (e.g., DMEM), complete with all supplements (e.g., FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • Sterile, light-protected tubes

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of CAY10464 in DMSO (e.g., 10 mM).

  • Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the CAY10464 stock solution to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells.

  • Incubation: Aliquot the spiked medium into sterile, light-protected tubes. Place the tubes in a cell culture incubator (37°C, 5% CO2) to mimic experimental conditions.

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as your initial concentration reference.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Preparation for Analysis: At the time of analysis, thaw the samples. Prepare them for HPLC or LC-MS analysis according to your instrument's requirements. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove media components.

  • HPLC/LC-MS Analysis: Analyze the samples to quantify the concentration of CAY10464 at each time point.

  • Data Analysis: Plot the concentration of CAY10464 versus time to determine its stability profile and calculate its half-life in your specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare CAY10464 Stock in DMSO spike_media Spike Medium with CAY10464 Stock prep_stock->spike_media prep_media Pre-warm Cell Culture Medium prep_media->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sampling Collect Samples at Time Points (0-72h) incubate->sampling freeze Freeze Samples at -80°C sampling->freeze thaw Thaw and Prepare Samples freeze->thaw hplc_ms Analyze by HPLC or LC-MS thaw->hplc_ms data_analysis Plot Concentration vs. Time & Calculate Half-life hplc_ms->data_analysis

Caption: Workflow for assessing CAY10464 stability in cell culture media.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT translocates & binds Ligand Ligand (e.g., TCDD) Ligand->AhR_complex binds CAY10464 CAY10464 CAY10464->AhR_complex antagonizes ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression activates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway antagonism by CAY10464.

References

Troubleshooting

Preventing CAY10464 precipitation in experiments

Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of CAY10464 and to troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of CAY10464 and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its mechanism of action?

CAY10464 is a potent and selective antagonist of the Aryl hydrocarbon Receptor (AhR).[1][2][3] It functions by blocking the activity of the AhR, a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other biological processes. CAY10464 has been identified as having potential antitumor activity and is used in research to study cancer and metabolic diseases.[2][3]

Q2: What is the solubility of CAY10464 in common laboratory solvents?

The solubility of CAY10464 varies significantly across different solvents. It is highly soluble in organic solvents like DMSO and DMF, but its solubility dramatically decreases in aqueous solutions.

Q3: My CAY10464 solution, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?

This is a common issue for hydrophobic compounds like CAY10464.[4][5] The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO stock is diluted.[4][5] The sudden change in solvent from DMSO to the aqueous medium causes the compound to come out of solution.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration but without CAY10464) in your experiments to account for any effects of the solvent on the cells.[4]

Q5: How should I store my CAY10464 stock solution?

For long-term stability, CAY10464 as a crystalline solid should be stored at -20°C.[3][6] Stock solutions in DMSO can also be stored at -20°C. However, the stability of compounds in DMSO can be affected by factors like water absorption and multiple freeze-thaw cycles.[7][8] For sensitive experiments, it is advisable to prepare fresh dilutions from the stock or even a fresh stock solution.[8]

Troubleshooting Guide: Preventing CAY10464 Precipitation

This guide provides a step-by-step approach to prevent CAY10464 from precipitating during your experiments.

Issue: CAY10464 precipitates upon addition to aqueous solutions (e.g., cell culture media, PBS).

This is primarily due to the low aqueous solubility of CAY10464.

Root Causes and Solutions
Potential Cause Explanation Recommended Solution
Low Aqueous Solubility CAY10464 is a hydrophobic molecule with inherently poor solubility in water-based solutions like cell culture media.[1][4]Decrease the final working concentration of CAY10464. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock solution directly into a large volume of aqueous medium causes a rapid shift in the solvent environment, leading to precipitation.[5]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[4][5]
High Final DMSO Concentration While DMSO helps to dissolve CAY10464 initially, a high final concentration can be toxic to cells. However, a slightly higher (but still non-toxic) final DMSO concentration can sometimes help maintain solubility.Maintain the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] You may need to optimize this for your specific cell line's tolerance.
Temperature Effects Adding the compound to cold media can decrease its solubility.[5] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[4]Always use pre-warmed (37°C) cell culture media for dilutions.[5] When thawing stock solutions, do so slowly and bring them to room temperature before use. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.[4]
pH of the Medium The pH of the cell culture medium can influence the solubility of some compounds.[4] As cells metabolize, they can alter the pH of the medium, which could potentially lead to precipitation over time.[4]Ensure the pH of your culture medium is stable and within the optimal range for your cells. Use buffered media and monitor the pH during long-term experiments.

Quantitative Data Summary

Solvent Solubility
DMF30 mg/ml[1]
DMSO30 mg/ml[1]
Ethanol10 mg/ml[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[1]

Experimental Protocols

Protocol for Preparing CAY10464 Working Solutions

This protocol is designed to minimize precipitation when preparing working solutions of CAY10464 for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve CAY10464 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.

    • Note: The stability of compounds in DMSO can vary.[8] For optimal results, use a freshly prepared stock solution or one that has been stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Pre-warm Culture Medium:

    • Warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Perform Serial Dilutions:

    • Instead of adding the concentrated stock directly to your final culture volume, perform one or more intermediate dilution steps in the pre-warmed medium.

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently but thoroughly.

      • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µL of 100 µM solution into 990 µL of medium for a final concentration of 1 µM in 1 mL).

  • Add to Cells:

    • Add the final working solution of CAY10464 to your cells immediately after preparation.

  • Vehicle Control:

    • Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain CAY10464. This is essential to distinguish the effects of the compound from the effects of the solvent.

Visualizations

CAY10464_Precipitation_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experiment stock_powder CAY10464 Powder dmso 100% DMSO stock_powder->dmso Dissolve stock_solution 10 mM Stock in DMSO dmso->stock_solution warm_media Pre-warmed (37°C) Culture Medium stock_solution->warm_media Add dropwise & mix intermediate_dilution Intermediate Dilution (e.g., 100 µM) warm_media->intermediate_dilution final_dilution Final Working Solution (e.g., 10 µM) intermediate_dilution->final_dilution Serial Dilution cell_culture Cell Culture final_dilution->cell_culture Add to cells

Caption: Experimental workflow to prevent CAY10464 precipitation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD Ligand (e.g., TCDD) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) TCDD->AhR_complex Binds & Activates AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization with ARNT CAY10464 CAY10464 CAY10464->AhR_complex Antagonizes XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic action of CAY10464.

References

Optimization

CAY10464 off-target effects to consider

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist. The information provi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist. The information provided is intended to help users address specific issues that may arise during their experiments and to clarify the known selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CAY10464?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). It functions by binding to the AhR with high affinity, thereby preventing the binding of AhR agonists and the subsequent downstream signaling events, such as the expression of target genes like CYP1A1.[1]

Q2: How potent and selective is CAY10464 for the Aryl Hydrocarbon Receptor (AhR)?

CAY10464 exhibits high potency and selectivity for the AhR. It has been reported to have a Ki (inhibition constant) of 1.4 nM in rabbit liver cytosol preparations.[2]

Q3: Are there any known off-target activities of CAY10464?

Quantitative Selectivity Data

The following table summarizes the known binding affinity and selectivity of CAY10464.

TargetAssay TypeSpeciesAffinity/ActivityReference
Aryl Hydrocarbon Receptor (AhR)Competitive BindingRabbitKi = 1.4 nM[2]
Estrogen ReceptorLigand Binding AssayN/AInactive at 100 µM[2]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using CAY10464.

Issue 1: I am not observing the expected inhibition of AhR signaling (e.g., no change in CYP1A1 expression after agonist stimulation).

G

Experimental Protocol: Verifying AhR Antagonism

  • Cell Culture: Plate cells (e.g., HepG2) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a range of CAY10464 concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Add a known AhR agonist (e.g., TCDD or β-Naphthoflavone) at a concentration known to induce a robust response and co-incubate for the desired time (e.g., 4-24 hours).

  • Readout: Measure the expression of an AhR target gene, such as CYP1A1, using qPCR or a reporter assay (e.g., luciferase).

  • Analysis: Compare the level of target gene expression in cells treated with the agonist alone versus those pre-treated with CAY10464. A successful antagonism will show a dose-dependent decrease in agonist-induced gene expression.

Issue 2: I am observing a cellular phenotype that is not consistent with AhR antagonism.

G

Experimental Protocol: Deconvoluting On-Target vs. Off-Target Effects

  • Correlate with AhR Activity: In parallel with your phenotype assessment, measure the inhibition of a known AhR target gene (e.g., CYP1A1) at the same concentrations of CAY10464. If the unexpected phenotype occurs at concentrations significantly higher than those required for AhR antagonism, it may suggest an off-target effect.

  • Use an Alternative AhR Antagonist: Test a structurally different AhR antagonist. If the same phenotype is observed with another selective AhR antagonist, it is more likely to be an on-target effect of AhR inhibition in your specific model system.

  • Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use cells where AhR has been genetically knocked down (e.g., using siRNA) or knocked out. If the phenotype is recapitulated in these cells, it is independent of AhR. If the phenotype is absent in these cells, it is likely mediated by AhR.

Signaling Pathway

AhR_Signaling

References

Troubleshooting

Troubleshooting inconsistent results with CAY10464

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.[1] This guide is inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CAY10464?

CAY10464 is a selective and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR), with a Ki of 1.4 nM.[1] It functions by competitively inhibiting the binding of AhR agonists, thereby preventing the translocation of the AhR to the nucleus and the subsequent transcription of target genes like Cytochrome P450 1A1 (CYP1A1).[1]

Q2: What are the recommended storage conditions for CAY10464?

For long-term stability, CAY10464 should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: What solvents are recommended for dissolving CAY10464?

CAY10464 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the expected outcome of treating cells with CAY10464?

In the presence of an AhR agonist (e.g., TCDD, β-naphthoflavone), CAY10464 should inhibit the induction of AhR target genes, such as CYP1A1.[1] This can be measured by a decrease in CYP1A1 mRNA expression or a reduction in CYP1A1 enzymatic activity (e.g., using an EROD assay).

Troubleshooting Inconsistent Results

Inconsistent results with CAY10464 can arise from various factors, from compound handling to experimental design. This section provides a systematic approach to troubleshooting common issues.

Problem 1: CAY10464 Appears to Have No Effect or a Weaker than Expected Antagonist Effect.

This is a frequent issue that can often be traced back to problems with the compound itself or the experimental setup.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation - Ensure CAY10464 has been stored correctly at -20°C as a solid and that stock solutions are not subjected to repeated freeze-thaw cycles.[1] - Prepare fresh stock solutions from the solid compound.
Suboptimal Concentration - Perform a dose-response experiment to determine the optimal concentration of CAY10464 for your specific cell line and experimental conditions. The IC50 can vary between cell types.
Agonist Concentration Too High - If the concentration of the AhR agonist is too high, it may overcome the competitive antagonism of CAY10464. Reduce the agonist concentration or increase the CAY10464 concentration.
Low AhR Expression in Cells - Confirm that your cell line expresses a functional AhR. AhR expression can vary significantly between cell types.[2]
Variability in CYP1A1 Expression - The basal and inducible expression of CYP1A1 can be highly variable between individuals and cell lines due to genetic polymorphisms and other regulatory factors.[3][4] This inherent variability can mask the effect of the antagonist. Ensure you have robust controls and sufficient biological replicates.
Incorrect Timing of Treatment - For antagonist activity, CAY10464 should be added to the cells prior to or concurrently with the AhR agonist. Pre-incubation with CAY10464 may be necessary to allow for cellular uptake and binding to the receptor.
Problem 2: High Variability Between Replicates.

High variability can obscure real biological effects and make data interpretation difficult.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding - Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells.
Inconsistent Compound Distribution - Mix the plate gently after adding CAY10464 and the agonist to ensure even distribution in the media.
Edge Effects in Multi-well Plates - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Cell Health and Passage Number - Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic and genotypic changes, affecting responsiveness.
Inherent Biological Variability - As mentioned, AhR signaling and CYP1A1 expression can be inherently variable.[3][4] Increase the number of biological replicates to improve statistical power.
Problem 3: Compound Precipitation in Cell Culture Media.

Precipitation of CAY10464 in the media will lead to an inaccurate final concentration and inconsistent results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Aqueous Solubility - CAY10464 is sparingly soluble in aqueous solutions.[1] Prepare a high-concentration stock solution in 100% DMSO.
"Solvent Shock" - When diluting the DMSO stock into the aqueous cell culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[5]
Final DMSO Concentration Too Low - While high DMSO concentrations can be toxic to cells, a certain amount is necessary to maintain the solubility of hydrophobic compounds. Ensure the final DMSO concentration in your assay is sufficient, typically between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration.
Interaction with Media Components - Serum proteins can sometimes interact with compounds and cause precipitation. If using serum-free media, the lack of protein carriers can reduce solubility. Consider the composition of your media.
Temperature and pH Shifts - Ensure the cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the compound. Changes in pH can also affect solubility.

Experimental Protocols

Protocol 1: Cell-Based AhR Reporter Gene Assay

This protocol is for determining the antagonist activity of CAY10464 using a cell line containing an AhR-responsive luciferase reporter gene.

Materials:

  • Human hepatoma (HepG2) cells stably transfected with a DRE-luciferase reporter construct

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • CAY10464

  • AhR agonist (e.g., TCDD or β-naphthoflavone)

  • DMSO (anhydrous)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2-DRE-luciferase cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of CAY10464 in DMSO. Prepare serial dilutions of CAY10464 in cell culture medium. Also, prepare the AhR agonist at the desired concentration in the medium.

  • Treatment:

    • Antagonist Mode: Add the CAY10464 dilutions to the cells and incubate for 1 hour at 37°C. Then, add the AhR agonist to the wells.

    • Agonist Mode (Control): To test for any potential agonist activity of CAY10464, add the dilutions to the cells without any other agonist.

    • Include vehicle control (DMSO) and positive control (agonist only) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye). Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of CAY10464.

Protocol 2: CYP1A1 mRNA Expression Analysis by qRT-PCR

This protocol measures the ability of CAY10464 to inhibit agonist-induced expression of the endogenous AhR target gene, CYP1A1.

Materials:

  • Human hepatoma (HepG2) cells or another responsive cell line

  • Cell culture medium

  • CAY10464

  • AhR agonist (e.g., TCDD or β-naphthoflavone)

  • DMSO (anhydrous)

  • 6-well tissue culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare stock solutions and dilutions of CAY10464 and the AhR agonist in cell culture medium as described in Protocol 1.

  • Treatment: Treat the cells with CAY10464 (and agonist), agonist only, and vehicle control for the desired time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for CYP1A1 and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.

Visualizations

AhR Signaling Pathway and CAY10464 Inhibition

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex AIP AIP AIP->AhR_complex p23 p23 p23->AhR_complex Src Src Src->AhR_complex AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization Agonist AhR Agonist Agonist->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Inhibits Binding ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) CYP1A1 CYP1A1 Gene DRE->CYP1A1 Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Translation AhR_ARNT->DRE Binds

Caption: CAY10464 competitively inhibits agonist binding to the AhR complex in the cytoplasm.

Troubleshooting Workflow for Inconsistent CAY10464 Results

Troubleshooting_Workflow Start Inconsistent Results with CAY10464 Check_Compound Check Compound Integrity - Storage Conditions? - Fresh Stock? Start->Check_Compound Check_Solubility Observe for Precipitation - Correct Solvent? - Dilution Technique? Check_Compound->Check_Solubility Compound OK Result_Bad Problem Persists Check_Compound->Result_Bad Compound Degraded Check_Assay Review Assay Parameters - Cell Health? - Concentrations? Check_Solubility->Check_Assay No Precipitation Check_Solubility->Result_Bad Precipitation Observed Check_Controls Evaluate Controls - Positive Control Working? - Vehicle Control OK? Check_Assay->Check_Controls Parameters OK Check_Assay->Result_Bad Suboptimal Parameters Result_OK Results Consistent Check_Controls->Result_OK Controls Valid Check_Controls->Result_Bad Controls Invalid

Caption: A logical workflow for troubleshooting inconsistent experimental results with CAY10464.

References

Optimization

How to determine the optimal incubation time for CAY10464

Welcome to the technical support center for CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. This guide provides detailed information, troubleshooting advice, and standardized protocols to ass...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with CAY10464.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CAY10464?

CAY10464 is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] It functions by binding to the AhR with high affinity, thereby preventing the binding of AhR agonists and the subsequent translocation of the receptor to the nucleus. This inhibitory action blocks the transcription of target genes, such as those in the Cytochrome P450 family 1 (CYP1), including CYP1A1.[1]

Q2: What is the recommended starting concentration and incubation time for CAY10464 in cell-based assays?

The optimal concentration and incubation time for CAY10464 are highly dependent on the specific cell line, the biological endpoint being measured, and the experimental conditions. Based on available literature, a concentration of 100 nM has been effectively used to inhibit CYP1A1 mRNA expression in HepG2 cells.[1]

For determining the optimal incubation time, a time-course experiment is strongly recommended. The appropriate time frame will vary based on the assay type:

  • For signaling pathway studies (e.g., measuring changes in protein phosphorylation or gene expression): Shorter incubation times are generally sufficient. A suggested starting range is 1, 2, 4, 8, and 24 hours.

  • For cellular response assays (e.g., cell viability, proliferation, or apoptosis): Longer incubation periods are typically required to observe a significant effect. A recommended starting range is 24, 48, and 72 hours.

Q3: How should CAY10464 be stored?

For long-term storage, CAY10464 should be stored as a solid at -20°C. For short-term use, it is advisable to prepare a stock solution in an appropriate solvent, such as DMSO, and store it at -20°C. To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.

Q4: Can CAY10464 exhibit off-target effects or cytotoxicity?

While CAY10464 is a selective AhR antagonist, like any small molecule inhibitor, it has the potential for off-target effects or cytotoxicity, particularly at higher concentrations or with prolonged incubation times. In some experimental contexts, co-treatment with CAY10464 has been observed to exacerbate oxidative stress responses even while effectively inhibiting AhR signaling.[2] Therefore, it is crucial to perform dose-response and time-course experiments to identify a concentration and incubation time that maximizes AhR antagonism while minimizing potential cytotoxic or off-target effects. Always include appropriate vehicle controls in your experiments to assess the baseline cellular response.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of CAY10464 Insufficient incubation time: The duration of treatment may not be long enough to elicit a measurable biological response.Perform a time-course experiment: Test a range of incubation times (e.g., for gene expression: 4, 8, 12, 24 hours; for cell viability: 24, 48, 72 hours) to determine the optimal duration.
Inadequate concentration: The concentration of CAY10464 may be too low to effectively antagonize the AhR.Conduct a dose-response experiment: Test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to find the optimal effective concentration.
Low AhR expression in the cell model: The target cell line may not express sufficient levels of the Aryl Hydrocarbon Receptor.Verify AhR expression: Confirm the presence of AhR in your cell line using techniques such as Western blot or qPCR.
Compound instability: CAY10464 may be unstable under your specific experimental conditions.Refresh the media: For long-term experiments (beyond 48 hours), consider replacing the media containing fresh CAY10464 to ensure a consistent concentration.
High levels of cell death or unexpected cellular stress Cytotoxicity: The concentration of CAY10464 may be too high, leading to cell death.Lower the concentration: Perform a toxicity assay to determine the maximum non-toxic concentration of CAY10464 in your cell line.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve CAY10464 may be toxic to the cells.Use a low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1% for DMSO). Always include a vehicle-only control.
Exacerbation of oxidative stress: Inhibition of the AhR pathway by CAY10464 may, in some contexts, increase cellular oxidative stress.[2]Assess oxidative stress markers: Measure markers of oxidative stress (e.g., ROS levels, glutathione (B108866) levels) to determine if this is a contributing factor.
Inconsistent or variable results Inconsistent cell seeding density: Variations in the initial number of cells can lead to variability in the final readout.Standardize cell seeding: Ensure a consistent number of cells are plated in each well and that they are evenly distributed.
Cell passage number: The characteristics of cell lines can change over time with increasing passage numbers.Use a consistent passage number: Maintain a log of cell passage numbers and use cells within a defined, consistent range for all experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for CAY10464 in a CYP1A1 Gene Expression Assay

This protocol outlines a time-course experiment to identify the optimal incubation duration for CAY10464 to inhibit agonist-induced CYP1A1 mRNA expression.

Materials:

  • CAY10464

  • An appropriate AhR agonist (e.g., TCDD, β-Naphthoflavone)

  • Cell line known to express AhR (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to attach and recover for 24 hours.

  • Agonist and Antagonist Preparation: Prepare a stock solution of the AhR agonist and CAY10464 in a suitable solvent (e.g., DMSO).

  • Treatment:

    • Pre-treat the cells with CAY10464 at a fixed concentration (e.g., 100 nM) for 1 hour.

    • Following pre-treatment, add the AhR agonist at a concentration known to induce CYP1A1 expression.

    • Include appropriate controls: vehicle-only, agonist-only, and CAY10464-only.

  • Time-Course Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24 hours).

  • RNA Extraction and qRT-PCR: At each time point, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative expression levels of CYP1A1 mRNA. Normalize the data to a stable housekeeping gene.

  • Data Analysis: Plot the relative CYP1A1 expression against the incubation time for each treatment group. The optimal incubation time is the point at which the inhibitory effect of CAY10464 on agonist-induced CYP1A1 expression is maximal and stable.

Protocol 2: Assessing the Effect of CAY10464 Incubation Time on Cell Viability

This protocol describes a time-course experiment to evaluate the impact of CAY10464 on cell viability over time.

Materials:

  • CAY10464

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • A cell viability assay reagent (e.g., MTT, MTS, or a real-time viability reagent)

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at an optimized density for your cell line. Allow the cells to adhere and resume growth for 24 hours.

  • Compound Preparation: Prepare a serial dilution of CAY10464 in complete cell culture medium.

  • Treatment: Add the different concentrations of CAY10464 to the cells. Include vehicle-only controls.

  • Time-Course Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).

  • Cell Viability Measurement: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: For each time point, normalize the data to the vehicle-only control to calculate the percent viability. Plot the percent viability against the concentration of CAY10464 for each incubation time. This will allow you to determine the IC50 value at each time point and observe any time-dependent cytotoxic effects.

Data Presentation

Table 1: Recommended Starting Incubation Times for CAY10464

Assay TypeBiological EndpointRecommended Incubation Time Range
Signaling Gene Expression (e.g., CYP1A1 mRNA)4 - 24 hours
Protein Phosphorylation1 - 8 hours
Cellular Cell Viability / Proliferation24 - 72 hours
Apoptosis24 - 72 hours

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex Inactive Cytosolic Complex AhR->Complex HSP90 HSP90 HSP90->Complex XAP2 XAP2 XAP2->Complex p23 p23 p23->Complex Ligand Ligand (e.g., TCDD) Ligand->AhR Binds CAY10464 CAY10464 CAY10464->AhR Blocks AhR_n AhR Complex->AhR_n Translocation ARNT ARNT Dimer AhR-ARNT Heterodimer ARNT->Dimer XRE XRE (Xenobiotic Response Element) CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Activates AhR_n->Dimer Dimer->XRE Binds

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of CAY10464.

G start Start seed_cells Seed cells in a multi-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere prepare_reagents Prepare CAY10464 and any necessary agonists/treatments adhere->prepare_reagents treat_cells Treat cells with CAY10464 and controls prepare_reagents->treat_cells incubate Incubate for a range of time points treat_cells->incubate assay Perform desired assay (e.g., qRT-PCR, Cell Viability) incubate->assay analyze Analyze data and plot results vs. time assay->analyze determine_optimal Determine optimal incubation time analyze->determine_optimal

Caption: Experimental workflow for determining the optimal incubation time for CAY10464.

References

Troubleshooting

CAY10464 Cytotoxicity Assessment: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CAY10464 in cytotoxicity assessments. The info...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CAY10464 in cytotoxicity assessments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its primary mechanism of action?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR)[1][2]. The AhR is a ligand-activated transcription factor involved in the regulation of various biological processes, including the metabolism of xenobiotics. As an antagonist, CAY10464 blocks the activation of the AhR signaling pathway.

Q2: Is CAY10464 expected to be cytotoxic on its own?

The intrinsic cytotoxicity of CAY10464 has not been extensively reported in publicly available literature. One study noted that co-treatment with CAY10464 did not alleviate the cytotoxic effects of the antiarrhythmic drug amiodarone (B1667116) in HepG2 cells, and even exacerbated oxidative stress responses. This suggests that while its primary role is AhR antagonism, it may have off-target effects or intrinsic cytotoxicity at certain concentrations, which should be determined empirically for the cell line of interest.

Q3: I am not observing any cytotoxicity with CAY10464. What could be the reason?

There are several potential reasons for not observing cytotoxicity:

  • Cell Line Specificity: The cytotoxic response to a compound can be highly cell-line dependent. Your chosen cell line may be resistant to the cytotoxic effects of CAY10464 or may not express the necessary targets for its activity.

  • Concentration and Exposure Time: The concentrations tested may be too low, or the incubation time may be too short to induce a cytotoxic response. It is crucial to perform a dose-response and time-course experiment.

  • Compound Inactivity: Ensure the compound has been stored and handled correctly to maintain its stability and activity. CAY10464 should be stored at -20°C[1].

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a panel of assays that measure different cytotoxicity endpoints.

Q4: My results are inconsistent across experiments. What are the common causes of variability in cytotoxicity assays?

Inconsistent results in cytotoxicity assays can stem from several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results.

  • Compound Preparation: Inconsistent preparation of CAY10464 stock solutions and dilutions can lead to variability.

  • Assay Protocol: Minor deviations in incubation times, reagent volumes, and washing steps can introduce errors.

  • Plate Reader Settings: Ensure that the plate reader is calibrated and using the correct wavelength and settings for your specific assay.

  • Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. It is advisable to not use the outer wells for experimental samples.

Troubleshooting Guides

Problem 1: High Background Signal in Control Wells
Possible Cause Recommended Solution
Contamination Visually inspect cultures for signs of microbial contamination. Use fresh, sterile reagents and practice aseptic technique.
Compound Interference Run a control with CAY10464 in cell-free media to check for direct interaction with the assay reagents.
Phenol (B47542) Red Interference Some colorimetric assays are affected by phenol red in the culture medium. Use phenol red-free medium if necessary.
High Cell Seeding Density An excessive number of cells can lead to high background. Optimize cell seeding density for your specific cell line and assay.
Problem 2: Low Signal or No Dose-Response
Possible Cause Recommended Solution
Sub-optimal Compound Concentration Perform a wider range of serial dilutions of CAY10464 to identify the effective concentration range.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
Low Cell Seeding Density Insufficient cell numbers will result in a low signal. Optimize the initial cell seeding density.
Compound Insolubility CAY10464 is soluble in DMSO, DMF, and ethanol[1]. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Observe for any precipitation of the compound in the media.
Assay Not Suitable The chosen assay may not be appropriate for the mechanism of cell death induced by CAY10464. Consider using a multiplexed assay that measures different parameters of cell health simultaneously.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • CAY10464

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of CAY10464 in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of CAY10464. Include vehicle control (medium with the same concentration of solvent used to dissolve CAY10464) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • CAY10464

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of CAY10464 and incubate for the desired time. Include vehicle and untreated controls. Also, prepare a maximum LDH release control by treating cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, untreated, and maximum release controls.

Data Presentation

Table 1: Solubility of CAY10464

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol10 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Data sourced from Cayman Chemical[1]

Visualizations

CAY10464_Mechanism Conceptual Pathway of CAY10464 Action cluster_0 Cytoplasm cluster_1 Nucleus CAY10464 CAY10464 AhR Aryl Hydrocarbon Receptor (AhR) CAY10464->AhR Inhibits AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & Dimerizes with ARNT Ligand Endogenous/Exogenous Ligand Ligand->AhR Activates Cytoplasm Cytoplasm Nucleus Nucleus ARNT ARNT DRE Dioxin Response Element (DRE) Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Cytotoxicity, Metabolism) Gene_Expression->Cellular_Response AhR_ARNT->DRE Binds

Caption: CAY10464 as an antagonist of the AhR signaling pathway.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with CAY10464 (Dose-Response) Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Add_Reagent Add Assay Reagent (e.g., MTT, LDH substrate) Incubate_Exposure->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data Data Analysis (Calculate % Viability/ Cytotoxicity) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for performing a cytotoxicity assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results Check_Controls Review Controls (Vehicle, Untreated) Start->Check_Controls Check_Controls->Start Controls Abnormal Check_Compound Verify Compound (Solubility, Storage) Check_Controls->Check_Compound Controls OK Check_Compound->Start Compound Issue Check_Cells Assess Cell Health (Morphology, Contamination) Check_Compound->Check_Cells Compound OK Check_Cells->Start Cell Issue Check_Protocol Review Assay Protocol (Timing, Volumes) Check_Cells->Check_Protocol Cells Healthy Check_Protocol->Start Protocol Deviation Optimize_Assay Optimize Assay Parameters (Cell Density, Incubation Time) Check_Protocol->Optimize_Assay Protocol Followed Consider_Alternative Consider Alternative Assay Optimize_Assay->Consider_Alternative Optimization Fails

Caption: A logical flow for troubleshooting unexpected cytotoxicity results.

References

Optimization

Technical Support Center: CAY10464 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing CAY104...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its primary mechanism of action?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its primary mechanism of action is to competitively inhibit the binding of AhR agonists, thereby preventing the translocation of the AhR to the nucleus and the subsequent transcription of target genes like Cytochrome P450 1A1 (CYP1A1).[2][3]

Q2: What are the recommended solvent and storage conditions for CAY10464?

To ensure the stability and activity of CAY10464, it is crucial to adhere to the recommended storage and handling guidelines.

Table 1: Solubility and Storage of CAY10464 [1]

ParameterRecommendation
Solvents DMF: ~30 mg/mL
DMSO: ~30 mg/mL
Ethanol: ~10 mg/mL
DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Q3: Which cell lines are suitable for studying the antagonist activity of CAY10464?

The choice of cell line is critical for a successful experiment. The following cell lines are commonly used for AhR studies and express a functional AhR.

Table 2: Recommended Cell Lines for AhR Antagonist Assays [4][5]

Cell LineOriginKey Features
HepG2 Human HepatomaWell-characterized for xenobiotic metabolism studies.
Hepa-1c1c7 Mouse HepatomaWidely used for AhR-mediated toxicity and gene expression studies.
HT29 Human Colon AdenocarcinomaRelevant for investigating AhR signaling in the context of gut health.
AhR Reporter Cells Various (e.g., HepG2, HT29)Engineered to express a reporter gene (e.g., luciferase) under the control of AhR-responsive elements, ideal for high-throughput screening.[4][5]

Q4: How can I determine the optimal concentration of CAY10464 for my experiments?

The optimal concentration of CAY10464 will vary depending on the cell line, the agonist being used, and the specific experimental endpoint. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting range for CAY10464 in antagonist assays is from 10 nM to 10 µM.

Troubleshooting Guides

Variability in experimental results can arise from several factors. This guide provides solutions to common issues encountered during CAY10464 experiments.

Issue 1: High Variability Between Replicates

Possible Cause Recommended Solution
Inconsistent cell seeding density Ensure a homogenous single-cell suspension before plating. Visually inspect plates after seeding to confirm even distribution. Aim for 70-80% confluency at the time of treatment.[5]
Pipetting errors Use calibrated pipettes. Prepare master mixes for reagents to be added to multiple wells to minimize pipetting variability.[5]
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of CAY10464 Ensure CAY10464 is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may aid dissolution. Visually inspect solutions for precipitates.[6]

Issue 2: Weak or No Antagonist Effect Observed

Possible Cause Recommended Solution
Suboptimal CAY10464 concentration Perform a dose-response curve with a wider concentration range of CAY10464 to determine the IC50.
Low AhR expression in the cell line Confirm AhR expression in your cell line using qPCR or Western blot. Consider using a cell line known to have robust AhR expression.[5]
Degradation of CAY10464 Prepare fresh working solutions of CAY10464 for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.[6]
Agonist concentration is too high If using a strong AhR agonist (e.g., TCDD), its concentration may be too high for CAY10464 to effectively compete. Use the agonist at a concentration that elicits a submaximal response (e.g., EC50 or EC80).
Insufficient pre-incubation time Pre-incubate the cells with CAY10464 for a sufficient period (e.g., 30-60 minutes) before adding the agonist to allow for cellular uptake and binding to the AhR.[6]

Issue 3: Unexpected Agonist Activity of CAY10464

Possible Cause Recommended Solution
Off-target effects While CAY10464 is reported to be selective for AhR and inactive as an estrogen receptor ligand even at 100 µM, off-target effects at high concentrations cannot be entirely ruled out.[1] To investigate this, perform a dose-response experiment with CAY10464 alone (without an AhR agonist) and measure the expression of AhR target genes.
Contamination of CAY10464 stock Ensure proper handling and storage to prevent contamination of the compound.
Cell line-specific effects The response to AhR ligands can be cell-line specific. Test the effect of CAY10464 in a different AhR-responsive cell line.

Experimental Protocols

Protocol 1: AhR Antagonist Luciferase Reporter Gene Assay

This protocol is designed to determine the IC50 of CAY10464 in inhibiting agonist-induced AhR activation using a reporter cell line.

Materials:

  • AhR reporter cell line (e.g., HepG2-Lucia™ AhR Cells)[4]

  • Cell culture medium

  • CAY10464

  • AhR agonist (e.g., TCDD, FICZ)

  • DMSO (vehicle)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)[7]

  • Luminometer

Methodology:

  • Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density that will achieve 70-80% confluency on the day of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of CAY10464 in DMSO. Create a serial dilution of CAY10464 in cell culture medium. Also, prepare the AhR agonist at a concentration that gives a sub-maximal response (e.g., EC80).

  • Treatment:

    • Pre-incubation: Remove the medium from the cells and add the CAY10464 dilutions. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 30-60 minutes.

    • Agonist Addition: Add the AhR agonist to the wells containing CAY10464 and the vehicle control. Also include a control with only the agonist and a negative control with vehicle only.

  • Incubation: Incubate the plate for 6-24 hours. The optimal incubation time should be determined empirically.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the chosen assay system.[7]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if using a dual-luciferase system).

    • Calculate the percentage of inhibition for each CAY10464 concentration relative to the agonist-only control.

    • Plot the percent inhibition against the log of the CAY10464 concentration and fit a dose-response curve to determine the IC50 value.[8][9]

Protocol 2: CYP1A1 mRNA Induction Assay (qPCR)

This protocol measures the ability of CAY10464 to inhibit agonist-induced expression of the endogenous AhR target gene, CYP1A1.

Materials:

  • AhR-responsive cell line (e.g., HepG2)

  • Cell culture medium

  • CAY10464

  • AhR agonist (e.g., TCDD)

  • DMSO (vehicle)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Luciferase Reporter Gene Assay protocol, using 6-well plates.

  • Incubation: Incubate for a period determined to be optimal for CYP1A1 mRNA induction (typically 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a commercial kit. Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and a reference gene.

  • Data Analysis:

    • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.

    • Determine the percentage of inhibition of agonist-induced CYP1A1 expression by CAY10464.

Mandatory Visualizations

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex Inactive AhR Complex AhR->Complex HSP90 HSP90 HSP90->Complex XAP2 XAP2 XAP2->Complex p23 p23 p23->Complex SRC Src SRC->Complex AhR_Agonist AhR-Agonist Complex->AhR_Agonist Translocation Agonist Agonist (e.g., TCDD) Agonist->Complex Binds CAY10464 CAY10464 CAY10464->Complex Blocks Binding ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT AhR_Agonist->ARNT Dimerizes with AhR_Agonist->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Induces

Caption: Canonical AhR Signaling Pathway and the inhibitory action of CAY10464.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Reagents Verify Reagent Integrity (CAY10464, Agonist, Solvents) Start->Check_Reagents Check_Cells Assess Cell Health & AhR Expression (Passage number, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentrations, Incubation times) Start->Check_Protocol Optimize_Assay Optimize Assay Parameters (Cell density, Agonist conc.) Check_Reagents->Optimize_Assay If reagents are OK Check_Cells->Optimize_Assay If cells are healthy Check_Protocol->Optimize_Assay If protocol is correct Investigate_Off_Target Consider Off-Target Effects (Dose-response of CAY10464 alone) Optimize_Assay->Investigate_Off_Target If still no resolution Resolved Problem Resolved Optimize_Assay->Resolved If optimization is successful Investigate_Off_Target->Resolved

Caption: A logical workflow for troubleshooting variability in CAY10464 experiments.

References

Troubleshooting

Technical Support Center: CAY10464 and Serum Interference in Assays

Welcome to the technical support center for assays involving CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential serum interference and to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential serum interference and to offer troubleshooting strategies for reliable and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its primary mechanism of action?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It functions by inhibiting the expression of CYP1A1 mRNA, which is a target gene of the AhR signaling pathway.[1] This makes it a valuable tool for studying cancer and metabolic diseases.[1]

Q2: We are observing lower than expected activity of CAY10464 in our cell-based assay when using serum-containing media. Why might this be happening?

Serum contains a complex mixture of proteins, lipids, and other small molecules that can interfere with the assay. Potential causes for reduced CAY10464 activity in the presence of serum include:

  • Protein Binding: CAY10464 may bind to serum proteins, such as albumin, reducing its free concentration and availability to interact with the AhR.

  • Non-Specific Interactions: Other serum components might interact with the assay reagents or the target cells, leading to altered signaling or detection.

  • Metabolic Conversion: Serum enzymes could potentially metabolize CAY10464, leading to its inactivation.

Q3: Our colorimetric/fluorometric assay is showing high background noise when serum samples are included with CAY10464. What are the likely causes?

High background in assays containing serum can be attributed to several factors:

  • Hemolysis, Icterus, and Lipemia (HIL) Interference: These are common issues with serum samples that can affect optical measurements.[3] Hemolysis releases hemoglobin, which can absorb light at similar wavelengths to common assay readouts. Icterus (high bilirubin) and lipemia (high lipids) can also cause colorimetric and turbidimetric interference.[3]

  • Endogenous Enzyme Activity: Serum contains various enzymes that might react with assay substrates, leading to a false-positive signal.

  • Autofluorescence: Serum components can exhibit natural fluorescence, which can interfere with fluorescence-based assays.

Q4: How can we troubleshoot and mitigate serum interference in our CAY10464 assays?

Several strategies can be employed to address serum interference:

  • Sample Dilution: Diluting the serum sample can reduce the concentration of interfering substances.[4] However, this may also dilute the analyte of interest.

  • Use of Serum-Free Media: If compatible with your experimental setup, switching to serum-free or reduced-serum media for the duration of the CAY10464 treatment can eliminate these interferences.

  • Protein Precipitation: Methods like trichloroacetic acid (TCA)/acetone (B3395972) or polyethylene (B3416737) glycol (PEG) precipitation can be used to remove the bulk of serum proteins.[5]

  • Heat Inactivation: Heating the serum (e.g., at 56°C for 30 minutes) can denature some interfering proteins and enzymes.

  • Use of Blocking Agents: For immunoassays, adding blocking agents to the assay buffer can help to minimize non-specific binding.

  • Appropriate Controls: Running parallel controls, including serum-only wells and CAY10464 in serum-free media, is crucial for data interpretation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to serum interference in assays with CAY10464.

Observed Problem Potential Cause Recommended Solution
Reduced CAY10464 Potency High protein binding in serum reducing the effective concentration of CAY10464.1. Determine the serum protein binding of CAY10464. 2. Increase the concentration of CAY10464 to compensate for binding. 3. Switch to a lower percentage of serum or serum-free medium during the treatment period.
High Background Signal Interference from endogenous serum components (e.g., hemolysis, lipemia).[3]1. Visually inspect serum samples for signs of hemolysis, icterus, or lipemia.[3] 2. Use a protein precipitation method to remove interfering proteins.[5] 3. Include a "serum blank" control to subtract background absorbance/fluorescence.
Inconsistent/Irreproducible Results Variability in serum batches or handling.1. Use a single, qualified batch of serum for the entire set of experiments. 2. Standardize serum handling and storage procedures. 3. Perform a matrix effect validation for each new batch of serum.
False Positives/Negatives in Immunoassays Presence of heterophilic antibodies or other interfering substances in the serum.[6][7]1. Perform a serial dilution of the sample; the results should be linear if no interference is present.[4] 2. Use commercially available heterophilic antibody blocking tubes or reagents.[8] 3. Consider using an alternative assay platform with different antibody pairs.[8]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetone

This protocol is designed to remove the majority of proteins from serum samples prior to their use in an assay.

Materials:

  • Serum sample

  • Cold acetone (-20°C)

  • Microcentrifuge

  • Assay buffer

Procedure:

  • To one volume of serum, add four volumes of cold acetone.

  • Vortex briefly to mix.

  • Incubate at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the small molecules, and transfer it to a new tube.

  • Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in the desired volume of assay buffer.

Note: It is important to test whether CAY10464 remains in the supernatant. A parallel experiment with a known amount of CAY10464 spiked into the serum should be performed to determine the recovery rate.

CAY10464 Properties

Property Value Reference
Molecular Formula C15H12Cl2O[2]
Formula Weight 279.2 g/mol [2]
Purity ≥98%[2]
Storage -20°C[1][2]
Stability ≥ 4 years (at -20°C)[2]
Solubility (DMSO) 30 mg/mL[2]
Solubility (Ethanol) 10 mg/mL[2]
Solubility (DMF) 30 mg/mL[2]
Solubility (DMSO:PBS (pH 7.2) (1:1)) 0.5 mg/mL[2]

Visualizations

CAY10464_Signaling_Pathway CAY10464 Mechanism of Action cluster_cell Cell AhR AhR ARNT ARNT AhR->ARNT Dimerization (Blocked by CAY10464) HSP90 HSP90 AhR->HSP90 Inactive Complex XRE XRE (Xenobiotic Response Element) ARNT->XRE Binding (Blocked by CAY10464) CYP1A1 CYP1A1 mRNA XRE->CYP1A1 Transcription (Inhibited) CAY10464 CAY10464 CAY10464->AhR Antagonist

Caption: CAY10464 acts as an antagonist to the Aryl Hydrocarbon Receptor (AhR).

Caption: A logical workflow for troubleshooting serum interference in assays.

References

Optimization

Dealing with low potency of CAY10464 in specific cells

Welcome to the technical support center for CAY10464. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address issues of low potency...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10464. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address issues of low potency when using CAY10464 in specific cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and provides troubleshooting steps for experiments where CAY10464 shows lower than expected potency.

Q1: We are observing a weak or no inhibitory effect of CAY10464 on our target gene expression in our cell line. What could be the reason?

A1: Several factors can contribute to the apparent low potency of CAY10464. Consider the following possibilities:

  • Cell Line-Specific Aryl Hydrocarbon Receptor (AhR) Expression: The potency of CAY10464 is directly dependent on the expression level of its target, the Aryl Hydrocarbon Receptor (AhR). Cell lines can have varying levels of AhR expression. We recommend verifying the AhR expression level in your specific cell line by Western blot or qPCR.

  • Compound Solubility and Stability: CAY10464 is soluble in organic solvents like DMSO and ethanol, but has limited aqueous solubility.[1] Ensure that the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid cell toxicity and compound precipitation. Prepare fresh dilutions of CAY10464 for each experiment, as repeated freeze-thaw cycles or prolonged storage of working solutions can lead to degradation.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the observed potency. Optimize these conditions for your specific cell line and assay.

  • Presence of Endogenous or Media-Derived AhR Agonists: Some components in cell culture media, such as tryptophan derivatives, can act as endogenous AhR agonists. This can lead to a higher apparent IC50 value for CAY10464 as it has to compete with these agonists. Consider using a more defined, serum-free medium if this is suspected.

Q2: How can I confirm that CAY10464 is active and that my experimental setup is working correctly?

A2: To validate your experimental system, we recommend the following positive control experiment:

  • Use a known AhR agonist: Treat your cells with a potent AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to induce the expression of a downstream target gene like Cytochrome P450 1A1 (CYP1A1).[2][3][4]

  • Co-treatment with CAY10464: In a parallel experiment, co-treat the cells with the AhR agonist and CAY10464.

  • Assess Target Gene Expression: Measure the mRNA or protein levels of CYP1A1. A successful experiment will show a significant induction of CYP1A1 by the agonist, which is inhibited by the presence of CAY10464.

Q3: We are still observing low potency despite optimizing our experimental conditions. What other factors could be at play?

A3: If you have addressed the common issues, consider these more complex possibilities:

  • Cellular Uptake and Efflux: The ability of CAY10464 to reach its cytosolic target can be influenced by cellular uptake and efflux mechanisms. Some cell lines may express high levels of efflux pumps that actively remove the compound from the cell, reducing its intracellular concentration and apparent potency.

  • Metabolism of CAY10464: Your specific cell line might metabolize CAY10464 into less active forms. The metabolic capacity of cell lines can vary significantly.

  • AhR Pathway Polymorphisms: Genetic variations in the AhR or its signaling partners in your cell line could potentially affect the binding and efficacy of CAY10464.

Quantitative Data Summary

Due to the limited availability of a comprehensive IC50 panel for CAY10464 across multiple cell lines in publicly available literature, the following table summarizes the reported effective concentrations and binding affinities. Researchers are encouraged to determine the IC50 value empirically in their cell line of interest.

ParameterSpecies/Cell LineValueNotes
Ki Rabbit Liver Cytosol1.4 nMRepresents the binding affinity of CAY10464 to the AhR.[1]
Effective Concentration Human Hepatoma (HepG2) cells100 nMConcentration shown to inhibit CYP1A1 mRNA expression.[1]

Experimental Protocols

Protocol 1: Determination of CAY10464 IC50 using a CYP1A1 Induction Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of CAY10464 by measuring its ability to inhibit agonist-induced CYP1A1 expression.

Materials:

  • Your cell line of interest (e.g., HepG2)

  • Cell culture medium and supplements

  • CAY10464

  • A potent AhR agonist (e.g., TCDD or Benzo[a]pyrene)

  • DMSO (for dissolving compounds)

  • 96-well cell culture plates

  • Reagents for RNA extraction and qPCR, or an ELISA kit for CYP1A1 protein.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of CAY10464 (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the AhR agonist (e.g., 10 µM TCDD) in DMSO.

    • Prepare serial dilutions of CAY10464 in cell culture medium.

    • Prepare a fixed concentration of the AhR agonist in cell culture medium (a concentration that gives a robust induction of CYP1A1, e.g., 1-10 nM TCDD).

  • Treatment:

    • Pre-treat the cells with the serial dilutions of CAY10464 for 1-2 hours.

    • Add the fixed concentration of the AhR agonist to the wells already containing CAY10464.

    • Include appropriate controls: vehicle control (DMSO), agonist only, and CAY10464 only at the highest concentration.

  • Incubation: Incubate the plate for a predetermined time sufficient to induce CYP1A1 expression (e.g., 24 hours).

  • Endpoint Measurement:

    • qPCR: Lyse the cells, extract RNA, and perform qPCR to measure the relative mRNA levels of CYP1A1. Normalize to a housekeeping gene.

    • ELISA: Lyse the cells and measure the concentration of CYP1A1 protein using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP1A1 induction for each concentration of CAY10464 relative to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the CAY10464 concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

Visualizations

Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand CAY10464 (Antagonist) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Inhibits AhR_ARNT AhR-ARNT Heterodimer Ligand->AhR_ARNT Prevents Binding Agonist Agonist (e.g., TCDD) Agonist->AhR_complex Activates AhR_active Activated AhR AhR_complex->AhR_active Dissociation ARNT ARNT AhR_active->ARNT Heterodimerization ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Inhibition Inhibition of Transcription AhR_ARNT->Inhibition Gene_expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_expression

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of CAY10464.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Cells in 96-well Plate D Pre-treat cells with CAY10464 A->D B Prepare Serial Dilutions of CAY10464 B->D C Prepare AhR Agonist (e.g., TCDD) E Add AhR Agonist C->E D->E F Incubate for 24 hours E->F G Measure CYP1A1 (qPCR or ELISA) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: A typical experimental workflow for determining the IC50 of CAY10464.

Troubleshooting Logic

Troubleshooting_Logic Start Low Potency of CAY10464 Observed Q1 Is AhR expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound soluble and stable? A1_Yes->Q2 Sol1 Verify AhR expression (Western/qPCR) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are experimental conditions optimized? A2_Yes->Q3 Sol2 Use fresh stocks, check solvent conc. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Have you run a positive control? A3_Yes->Q4 Sol3 Optimize cell density, serum, incubation time A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider cell uptake/efflux or metabolism A4_Yes->End Sol4 Co-treat with AhR agonist (e.g., TCDD) A4_No->Sol4

Caption: A decision tree for troubleshooting low potency of CAY10464.

References

Troubleshooting

CAY10464 positive and negative controls for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10464 in their experiments. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10464 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its primary mechanism of action?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Its primary mechanism of action is to block the AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins.[1][5][6][7] When an agonist (ligand) binds to AhR, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus.[1][5][7][8] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[5][6][7] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[5][8][9] CAY10464, as an antagonist, likely competes with agonists for binding to the AhR, thereby preventing this downstream signaling cascade.

Q2: What are appropriate positive and negative controls for an experiment with CAY10464?

Proper controls are crucial for the accurate interpretation of results. The selection of controls depends on whether you are investigating the agonist or antagonist properties of a compound.

Control Type Purpose Recommended Compound Expected Outcome
Positive Control (Agonist) To confirm that the experimental system (e.g., cell line, reporter assay) is responsive to AhR activation.2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[9][10][11]Significant induction of AhR target gene expression (e.g., CYP1A1) or reporter activity.
Positive Control (Antagonist) To validate the assay's ability to detect AhR antagonism.CH223191[12][13]Inhibition of TCDD-induced AhR activation.
Negative Control (Vehicle) To establish a baseline and ensure the solvent used to dissolve the compounds does not affect AhR signaling.Dimethyl sulfoxide (B87167) (DMSO)No significant change in basal AhR activity.
Untreated Control To measure the basal level of AhR activity in the absence of any treatment.Cells in culture medium onlyRepresents the baseline for comparison.

Q3: What is a suitable starting concentration for CAY10464 in a cell-based assay?

CAY10464 has a reported Ki of 1.4 nM.[1][2] For initial experiments, a concentration range that brackets this Ki value is recommended. A common starting point for in vitro cell-based assays could be in the low nanomolar to low micromolar range (e.g., 1 nM to 10 µM). It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols & Methodologies

AhR Antagonist Luciferase Reporter Gene Assay

This protocol describes a common method to assess the AhR antagonist activity of CAY10464.

Materials:

  • Human hepatoma (HepG2) cells or another suitable cell line expressing AhR.

  • A luciferase reporter plasmid containing XREs upstream of the luciferase gene.

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Cell culture medium and supplements.

  • CAY10464, TCDD (positive control agonist), and a known AhR antagonist (positive control antagonist).

  • DMSO (vehicle).

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Transfection (if not using a stable cell line): Co-transfect the cells with the XRE-luciferase reporter plasmid and the normalization control plasmid according to the manufacturer's protocol for the transfection reagent.

  • Treatment:

    • Prepare serial dilutions of CAY10464 and the positive control antagonist in cell culture medium.

    • Prepare a solution of TCDD at a concentration that gives a sub-maximal response (e.g., EC80).

    • Pre-incubate the cells with the antagonist dilutions (including CAY10464 and the positive control antagonist) for 1-2 hours.

    • Add the TCDD solution to the wells already containing the antagonists.

    • Include control wells: vehicle only, TCDD only, and antagonist only.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold induction of luciferase activity for the TCDD-only treatment relative to the vehicle control.

    • Determine the percent inhibition of TCDD-induced activity by CAY10464 and the positive control antagonist.

    • Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 ARNT ARNT AhR->ARNT Translocation & Dimerization XAP2 XAP2 p23 p23 Agonist Agonist (e.g., TCDD) Agonist->AhR Binds CAY10464 CAY10464 (Antagonist) CAY10464->AhR Blocks XRE XRE (DNA) ARNT->XRE Binds CYP1A1 Target Gene (e.g., CYP1A1) XRE->CYP1A1 Induces Transcription Transcription CYP1A1->Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Transfect Transfect with Reporter Plasmids Seed_Cells->Transfect Pre_incubation Pre-incubate with CAY10464 or Controls Transfect->Pre_incubation Add_Agonist Add AhR Agonist (e.g., TCDD) Pre_incubation->Add_Agonist Incubate Incubate 6-24h Add_Agonist->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data & Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an AhR Antagonist Luciferase Reporter Assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of agonist activity by CAY10464 1. CAY10464 concentration is too low. 2. Agonist (e.g., TCDD) concentration is too high. 3. CAY10464 has degraded. 4. Cell line is not responsive.1. Perform a dose-response curve with a wider concentration range of CAY10464. 2. Use the agonist at its EC50 or EC80 concentration, not a saturating concentration. 3. Prepare fresh stock solutions of CAY10464. Store stock solutions at -20°C or -80°C and protect from light. 4. Confirm AhR expression in your cell line and ensure the positive control agonist induces a robust response.
High background signal in negative controls 1. Contamination of reagents or cells. 2. Basal AhR activity in the cell line is high. 3. Components in the cell culture medium are activating AhR.1. Use fresh, sterile reagents and test cells for mycoplasma contamination. 2. Serum-starve cells for a few hours before treatment. 3. Use phenol (B47542) red-free medium, as phenol red can have weak estrogenic and AhR-modulating effects.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with pipetting technique. Prepare master mixes for treatments. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
CAY10464 shows agonist activity 1. CAY10464 may act as a partial agonist in some cell systems. 2. The observed effect is off-target.1. Run a full dose-response curve of CAY10464 alone to characterize its intrinsic activity in your specific assay. 2. Use a structurally different AhR antagonist as a control to see if the effect is specific to AhR antagonism.

References

Optimization

Common pitfalls when using CAY10464 in research

Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CAY10464 and to troubleshoot com...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CAY10464 and to troubleshoot common pitfalls encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is CAY10464 and what is its primary mechanism of action?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its primary mechanism of action is the inhibition of the AhR signaling pathway. By binding to the AhR, CAY10464 prevents the receptor's translocation to the nucleus and subsequent dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This blockage inhibits the transcription of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1).[2] CAY10464 is often used in research related to cancer and metabolic diseases.[2]

Q2: What are the recommended solvents for dissolving CAY10464?

CAY10464 is a crystalline solid that is soluble in various organic solvents. For preparing stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended, with a solubility of approximately 30 mg/mL in both.[1] It is also soluble in ethanol (B145695) at about 10 mg/mL.[1]

Q3: I'm observing precipitation when I dilute my CAY10464 stock solution into my aqueous cell culture medium. What is happening?

This is a very common issue known as "crashing out" and is expected for hydrophobic compounds like CAY10464 when diluted into an aqueous environment.[3][4] The dramatic change in solvent polarity from a high-concentration organic stock to the aqueous medium causes the compound to exceed its solubility limit and precipitate.

Q4: How can I prevent CAY10464 from precipitating in my cell culture medium?

Several strategies can be employed to prevent precipitation:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the stock solution directly to pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations.[3][4]

  • Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4] Maintaining the final DMSO concentration as high as is tolerable for your specific cell line can improve the solubility of CAY10464.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4] If your experimental design allows, using serum-containing medium can aid in solubility.

Q5: What is the recommended storage and stability of CAY10464?

As a crystalline solid, CAY10464 is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to two weeks or at -80°C for up to six months.[5] It is recommended to prepare and use aqueous solutions on the same day and avoid repeated freeze-thaw cycles of stock solutions.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Potential Cause Recommended Solution
Compound Precipitation Visually inspect your culture medium under a microscope for precipitates after adding CAY10464. If present, refer to the FAQ on preventing precipitation. The effective concentration of the compound is reduced if it is not fully dissolved.
Suboptimal Concentration The optimal concentration of CAY10464 is cell-line dependent. Perform a dose-response experiment to determine the effective concentration range for your specific cell model. A concentration of 100 nM has been shown to inhibit CYP1A1 mRNA expression in HepG2 cells.[6]
Compound Degradation Ensure that stock solutions are stored properly and that aqueous working solutions are freshly prepared for each experiment. The stability of CAY10464 in cell culture medium at 37°C for extended periods has not been extensively documented, so minimizing incubation time or replenishing the compound in long-term experiments should be considered.
Cell Line Insensitivity Confirm that your cell line expresses a functional AhR pathway. Some cell lines may have low AhR expression or mutations that render them insensitive to AhR antagonists.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Recommended Solution
Solvent Toxicity High concentrations of organic solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is below the tolerance level of your specific cell line (typically <0.5%). Run a vehicle control with the same solvent concentration to assess its toxicity.[4]
Compound-Induced Cytotoxicity Although CAY10464 is an antagonist, at high concentrations it may exhibit off-target effects leading to cytotoxicity. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of CAY10464 concentrations to determine its cytotoxic profile in your cell line.
Precipitate-Induced Stress Compound precipitates can cause physical stress to cells, leading to apoptosis or necrosis. Ensure the compound is fully dissolved in the culture medium by following the recommended solubilization procedures.
Issue 3: Interference with Assays
Potential Cause Recommended Solution
Autofluorescence or Quenching CAY10464, like many small molecules, has the potential to interfere with fluorescence-based assays.[7] To check for interference, run controls with CAY10464 alone in the assay buffer at the same excitation and emission wavelengths used for your fluorophore. If interference is observed, consider using a fluorophore with different spectral properties or a non-fluorescent assay readout.
Interaction with Assay Reagents The compound may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase, alkaline phosphatase). To test for this, perform the assay in a cell-free system with CAY10464 and the purified enzyme.

Data Presentation

Table 1: Solubility of CAY10464

SolventApproximate Solubility
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Table 2: Recommended Starting Concentrations for In Vitro Studies

Cell LineApplicationRecommended ConcentrationReference
HepG2Inhibition of CYP1A1 mRNA expression100 nM[6]
VariousGeneral AhR Antagonism10 nM - 1 µMGeneral starting range for dose-response experiments

Experimental Protocols

Protocol 1: Preparation of CAY10464 for Cell-Based Assays
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of CAY10464 powder.

    • Dissolve in 100% DMSO to a high concentration (e.g., 10-30 mM).

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

    • Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 2 weeks).[5]

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration.

    • Add the diluted CAY10464 solution to your cells, ensuring the final DMSO concentration is below the cytotoxic level for your cell line (ideally ≤ 0.1%).

Protocol 2: CYP1A1 Induction Assay (EROD Assay)

This protocol outlines the measurement of CYP1A1 enzyme activity using the 7-Ethoxyresorufin-O-deethylase (EROD) assay after treatment with an AhR agonist and CAY10464.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare dilutions of your AhR agonist (e.g., TCDD or β-naphthoflavone) and CAY10464 in pre-warmed cell culture medium.

    • Include the following controls: vehicle control (DMSO), AhR agonist alone, and CAY10464 alone.

    • For antagonist studies, pre-incubate the cells with CAY10464 for 1-2 hours before adding the AhR agonist.

    • Incubate the cells with the compounds for 24-72 hours.

  • EROD Assay:

    • Prepare the EROD reaction buffer containing 7-ethoxyresorufin (B15458) (typically 1-5 µM).[8]

    • Aspirate the treatment medium from the cells and wash twice with warm PBS.

    • Add the EROD reaction buffer to each well.

    • Initiate the reaction by adding NADPH to a final concentration of 0.1-1 mM.

    • Immediately measure the fluorescence kinetically in a pre-warmed (37°C) plate reader with excitation at ~530 nm and emission at ~590 nm for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of resorufin (B1680543) formation (increase in fluorescence over time).

    • Normalize the EROD activity to the total protein content in each well, determined by a standard protein assay (e.g., Bradford or BCA).

    • Compare the EROD activity in the presence and absence of CAY10464 to determine its antagonistic effect.

Mandatory Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Blocks Binding AhR_ARNT AhR/ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Transcription Transcription CYP1A1_mRNA CYP1A1 mRNA Transcription->CYP1A1_mRNA

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of CAY10464.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of AhR Inhibitors: CAY10464 vs. CH-223191

For researchers, scientists, and drug development professionals navigating the landscape of Aryl Hydrocarbon Receptor (AhR) antagonists, the choice between CAY10464 and CH-223191 is a critical one. This guide provides an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Aryl Hydrocarbon Receptor (AhR) antagonists, the choice between CAY10464 and CH-223191 is a critical one. This guide provides an objective, data-driven comparison of these two widely used inhibitors to inform experimental design and drug discovery efforts.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, from xenobiotic metabolism to immune regulation and tumorigenesis. Its modulation through small molecule inhibitors has become a significant area of research. This comparison focuses on two prominent commercially available AhR antagonists: CAY10464 and CH-223191.

Quantitative Performance: A Tale of Two Potencies

A direct comparison of the inhibitory potency of CAY10464 and CH-223191 reveals distinct profiles. While both are potent antagonists, their reported inhibitory constants differ significantly.

ParameterCAY10464CH-223191
Binding Affinity (Ki) 1.4 nM (rabbit liver cytosol)[1]Not explicitly reported as Ki, but competitive binding confirmed.
Functional Inhibition (IC50) Data not available in a comparable functional assay.~30 nM (in TCDD-induced luciferase activity assay in HepG2 cells)[2]
Mechanism of Action Selective AhR antagonist[1]Ligand-selective competitive AhR antagonist[3][4]
Selectivity Inactive as an estrogen receptor ligand at 100 µM[4]No affinity for the estrogen receptor[4]; preferentially antagonizes halogenated aromatic hydrocarbons (HAHs) over polycyclic aromatic hydrocarbons (PAHs) and other non-HAH agonists.[3][4]
In Vivo Activity Data not readily available.Prevents TCDD-induced toxicities in mice.[3]

Note: The Ki value for CAY10464 indicates a very high binding affinity to the AhR. However, without a corresponding IC50 value from a functional assay, a direct comparison of potency with CH-223191 is challenging. The IC50 value for CH-223191 demonstrates its effectiveness in a cell-based functional context.

Mechanism of Action and Selectivity

Both compounds act as antagonists of the AhR, preventing its activation by agonists. CH-223191 has been characterized as a ligand-selective antagonist, demonstrating greater efficacy in blocking the effects of halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) compared to other classes of AhR agonists.[3][4] This selectivity could be advantageous in studies focused on specific pathways of AhR activation.

Both CAY10464 and CH-223191 have been shown to be selective for the AhR over the estrogen receptor, which is a crucial consideration for avoiding off-target effects in endocrine-related research.[1][4]

Experimental Data and Protocols

The efficacy of AhR antagonists is typically evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly used to characterize compounds like CAY10464 and CH-223191.

In Vitro Assays

1. AhR-Dependent Luciferase Reporter Gene Assay: This is a widely used method to quantify the ability of a compound to inhibit AhR activation in a cellular context.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of AhR-responsive elements (DREs). Activation of AhR by an agonist leads to the transcription of luciferase, which can be measured as light output. An antagonist will reduce the agonist-induced luciferase activity.

  • Protocol Outline:

    • Cell Culture: Plate a suitable cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct in a 96-well plate.

    • Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist (CAY10464 or CH-223191) for a specified time (e.g., 1 hour).

    • Agonist Stimulation: Add a known AhR agonist (e.g., TCDD) to the wells and incubate for a further period (e.g., 4-24 hours).

    • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

2. CYP1A1 Induction Assay: This assay measures the inhibition of the expression of a key AhR target gene, Cytochrome P450 1A1 (CYP1A1).

  • Principle: Activation of AhR leads to the increased transcription of the CYP1A1 gene. An antagonist will suppress this induction.

  • Protocol Outline (RT-qPCR):

    • Cell Treatment: Treat cells (e.g., HepG2) with the antagonist followed by an agonist as described above.

    • RNA Extraction: Isolate total RNA from the cells.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene for normalization.

    • Data Analysis: Determine the relative fold change in CYP1A1 mRNA expression in the presence and absence of the antagonist.

3. AhR Nuclear Translocation Assay: This assay visualizes the ability of an antagonist to prevent the movement of AhR from the cytoplasm to the nucleus upon agonist stimulation.

  • Principle: In its inactive state, AhR resides in the cytoplasm. Ligand binding triggers its translocation to the nucleus. An antagonist will block this process.

  • Protocol Outline (Immunofluorescence):

    • Cell Culture: Grow cells on coverslips.

    • Treatment: Treat cells with the antagonist followed by an agonist.

    • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

    • Immunostaining: Incubate with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent dye (e.g., DAPI).

    • Microscopy: Visualize the subcellular localization of AhR using a fluorescence microscope.

In Vivo Studies
  • TCDD-Induced Toxicity Model: This model assesses the ability of an antagonist to protect against the toxic effects of the potent AhR agonist, TCDD.[3]

    • Protocol Outline:

      • Animal Model: Use a suitable animal model (e.g., C57BL/6 mice).

      • Dosing: Administer the antagonist (e.g., CH-223191) via an appropriate route (e.g., oral gavage) prior to and/or concurrently with TCDD administration.

      • Endpoint Measurement: Monitor for signs of TCDD toxicity, such as wasting syndrome (body weight loss), thymic atrophy, and hepatotoxicity (liver enzyme levels).

      • Gene Expression Analysis: Analyze the expression of AhR target genes (e.g., Cyp1a1) in relevant tissues like the liver.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of AhR inhibition and the experimental approaches used, the following diagrams are provided.

AhR_Signaling_Pathway AhR Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive AhR (inactive complex) AhR_active AhR-ARNT Heterodimer AhR_inactive->AhR_active Translocation & Dimerization Agonist Agonist (e.g., TCDD) Agonist->AhR_inactive Binds Antagonist Antagonist (CAY10464 / CH-223191) Antagonist->AhR_inactive Blocks Binding DRE DRE (DNA) AhR_active->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces

Caption: Canonical AhR signaling pathway and points of inhibition.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow start Seed Reporter Cells pretreat Pre-treat with Antagonist start->pretreat stimulate Stimulate with Agonist pretreat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for an AhR luciferase reporter assay.

Conclusion

Both CAY10464 and CH-223191 are valuable tools for the study of AhR signaling.

  • CH-223191 is a well-characterized antagonist with a defined functional IC50, demonstrated in vivo efficacy, and known ligand-selective properties. It stands as a robust choice for studies requiring a well-documented inhibitor, particularly for antagonizing HAH-induced AhR activation.

  • CAY10464 exhibits very high binding affinity (Ki of 1.4 nM), suggesting it is a highly potent inhibitor at the receptor level. However, the lack of readily available functional IC50 data and in vivo studies makes a direct performance comparison with CH-223191 challenging. It may be a suitable candidate for researchers looking to explore novel stilbene-based AhR antagonists or when very high affinity is the primary selection criterion, though further characterization in functional assays is recommended.

The selection between these two inhibitors will ultimately depend on the specific experimental context, the class of AhR agonists being investigated, and the need for in vivo data. Researchers are encouraged to consider the available quantitative data and the specific requirements of their study design when making their choice.

References

Comparative

Unveiling the Potency of Aryl Hydrocarbon Receptor (AhR) Antagonists: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for effective Aryl Hydrocarbon Receptor (AhR) antagonists is a critical frontier in therapeutic innovation. This guide provides an objective comp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective Aryl Hydrocarbon Receptor (AhR) antagonists is a critical frontier in therapeutic innovation. This guide provides an objective comparison of the efficacy of various AhR antagonists, supported by experimental data, to empower informed decisions in research and development.

The Aryl Hydrocarbon Receptor, a ligand-activated transcription factor, plays a pivotal role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. Its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target. This comparison focuses on several prominent AhR antagonists, presenting their performance based on available preclinical data.

Quantitative Efficacy of AhR Antagonists: A Tabular Comparison

The following tables summarize the in vitro and in vivo efficacy of key AhR antagonists. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, agonist concentrations, and assay methods can vary between studies.

Table 1: In Vitro Potency of Selected AhR Antagonists

AntagonistChemical ClassAssay TypeCell LineAgonistIC50Reference
CH223191 Pyrazole-carboxamideReporter GeneHepG2TCDD30 nM[1]
Reporter GeneCOS-7TCDD98 nM[2]
CYP1A1 ExpressionMouse HepatocytesTCDD7.1 µM[2]
PX-A24590 Indole derivativeReporter GeneHepG2-60 nM[3]
IK-175 (KYN-101) Pyrazolo[1,5-a]pyrimidineCYP1A1 ExpressionHuman T cells-11 nM[4]
IL-22 ProductionHuman T cells-7 nM
BAY 2416964 1,3-diaryl-pyrazin-6-one-5-carboxamideCYP1A1 ExpressionHuman monocytic U937-4.30 nM[4]
Reporter Gene--341 nM[5]
GNF351 Purine derivativeLigand BindingHumanized mouse liver cytosolPhotoaffinity ligand62 nM[5][6][7]
Reporter GeneHepG2 40/6TCDD8.5 nM[3][7]
Reporter GeneMouse HepatocytesTCDD116 nM[3]
Stemregenin 1 (SR1) Purine derivativeCell-free--127 nM[5][8]
Ligand BindinghAHR proteinPAL80 nM[3]
6,2',4'-Trimethoxyflavone (TMF) Flavonoid---1 µM[3]
CB7993113 Bromo-furan-chromen-acetamideReporter Gene--0.33 µM[3]

Table 2: Preclinical In Vivo Efficacy of Selected AhR Antagonists

AntagonistAnimal ModelCancer TypeKey FindingsReference
PX-A24590 Syngeneic mouse modelsPancreatic (Panc02), Colon (CT26, M38)Demonstrated tumor growth control as a single agent. Enhanced anti-cancer activity of anti-PD-L1 antibody and gemcitabine.[3]
IK-175 Syngeneic mouse modelsColorectal cancer, MelanomaDemonstrated antitumor activity as monotherapy. Enhanced antitumor activity with an anti-PD-1 antibody and liposomal doxorubicin.[4]
BAY 2416964 Syngeneic mouse modelMelanoma (B16F10-OVA)Suppressed tumor growth as a monotherapy. Preclinical data suggests enhanced T cell responses in combination with anti-PD-1.[4]
CH223191 Immune competent miceMelanoma (B16) with high IDO1/TDO expressionInhibited tumor growth.[2]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of therapeutic agents. Below are generalized protocols for key experiments cited in this guide.

AhR Activation Reporter Gene Assay (Luciferase Assay)

This assay is a widely used method to screen for AhR agonists and antagonists by measuring the transcriptional activation of a reporter gene (e.g., luciferase) under the control of AhR response elements.

Principle: Engineered cell lines containing a luciferase reporter gene driven by an AhR-responsive promoter are utilized. Upon activation by an AhR agonist, the AhR-ARNT heterodimer binds to xenobiotic response elements (XREs) in the promoter, inducing the expression of luciferase. An AhR antagonist will inhibit this process, leading to a quantifiable reduction in luminescence.

Generalized Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HepG2, H1L1.1c2) stably transfected with an AhR-responsive luciferase reporter plasmid in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the test AhR antagonist and a known AhR agonist (e.g., TCDD, kynurenine).

    • For antagonist screening, pre-incubate the cells with the antagonist for a specified time (e.g., 1 hour).

    • Add the AhR agonist to the wells containing the antagonist. Include appropriate vehicle and positive controls.

    • Incubate the plate for a duration sufficient to induce reporter gene expression (e.g., 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • For antagonist activity, calculate the percent inhibition of the agonist-induced response.

    • Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the maximal agonist response.

CYP1A1 Induction Assay (EROD Assay)

This assay measures the induction of Cytochrome P450 1A1 (CYP1A1), a key downstream target gene of AhR activation. The 7-Ethoxyresorufin-O-deethylase (EROD) assay is a common method to quantify CYP1A1 enzymatic activity.

Principle: The EROD assay is a fluorometric method that measures the O-deethylation of the non-fluorescent substrate, 7-ethoxyresorufin (B15458), into the highly fluorescent product, resorufin (B1680543), by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2) in 96-well plates.

    • Treat the cells with various concentrations of the test compound (potential agonist or antagonist in the presence of an agonist) for a specified induction period (e.g., 24-72 hours).

  • EROD Assay:

    • Wash the cells with a suitable buffer.

    • Add the EROD reaction mixture containing 7-ethoxyresorufin to each well.

    • Initiate the reaction by adding a cofactor such as NADPH.

    • Measure the fluorescence kinetically over a period of time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of resorufin.

    • Calculate the rate of resorufin formation and normalize it to the total protein concentration in each well.

    • For antagonists, determine the IC50 value for the inhibition of agonist-induced EROD activity.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex SRC SRC SRC->AhR_complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Ligand AhR Ligand (e.g., Kynurenine) Ligand->AhR_complex Binds Antagonist AhR Antagonist Antagonist->AhR_complex Blocks Binding ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes AhR_ARNT AhR/ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL10, PD-L1) XRE->Target_Genes Initiates Immunosuppression Immunosuppression & Tumor Progression Target_Genes->Immunosuppression

Caption: Canonical AhR signaling pathway and the inhibitory action of AhR antagonists.

Experimental_Workflow_Luciferase cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3: Assay & Analysis Seed_Cells Seed AhR reporter cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of AhR antagonist and agonist Add_Antagonist Add antagonist to cells (pre-incubation) Prepare_Compounds->Add_Antagonist Add_Agonist Add agonist to cells Add_Antagonist->Add_Agonist Incubate_Treatment Incubate for 18-24 hours Add_Agonist->Incubate_Treatment Lyse_Cells Lyse cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Data_Analysis Calculate % inhibition and IC50 Measure_Luminescence->Data_Analysis

Caption: Generalized experimental workflow for the AhR luciferase reporter assay.

This guide serves as a starting point for comparing the efficacy of different AhR antagonists. As research progresses and more head-to-head comparative studies become available, a clearer picture of the therapeutic potential of these compounds will emerge. The provided data and protocols are intended to aid researchers in designing and interpreting their own experiments in this exciting and rapidly evolving field.

References

Validation

CAY10464: A Comparative Guide to its Specificity as an Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the specificity of CAY10464, a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), against other commonl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of CAY10464, a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), against other commonly used AhR inhibitors. The information presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies by providing available quantitative data, outlining experimental methodologies, and visualizing key concepts.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in cellular metabolism, immune responses, and toxicology. The development of specific AhR antagonists is vital for dissecting its physiological and pathological functions and for potential therapeutic applications. CAY10464 has emerged as a high-affinity ligand for AhR, necessitating a clear understanding of its specificity compared to other available inhibitors.

Quantitative Comparison of AhR Antagonist Activity

The following table summarizes the available quantitative data for CAY10464 and other well-characterized AhR antagonists. It is important to note that the data presented is compiled from different studies and, therefore, the experimental conditions may vary. This can influence the absolute values, and direct comparison of potencies should be interpreted with caution. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay system.

CompoundTargetAssay TypeValueOrganism/SystemReference
CAY10464 AhRCompetitive BindingKi = 1.4 nMRabbit Liver Cytosol--INVALID-LINK--
CH-223191AhRTCDD-induced Luciferase ActivityIC50 = 30 nMHepG2 cells--INVALID-LINK--
AhRCompetitive Binding vs. [³H]TCDDIC50 ≈ 1 µMGuinea Pig Hepatic Cytosol[1]
GNF351AhRCompetitive Binding vs. Photoaffinity LigandIC50 = 62 nMHuman AHR[2]
Stemregenin 1 (SR1)AhRCell-free AssayIC50 = 127 nMHuman AHR--INVALID-LINK--
BAY 2416964AhRReporter AssayIC50 = 341 nMNot Specified--INVALID-LINK--

Experimental Protocols

To aid in the interpretation of the provided data and to facilitate further research, detailed methodologies for key experiments are outlined below.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., liver cytosol) in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the inhibitor constant (Ki).

Detailed Protocol:

  • Preparation of Cytosolic Extract:

    • Homogenize liver tissue (e.g., from rabbit or rat) in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosolic extract containing the AhR.

    • Determine the protein concentration of the cytosol.

  • Binding Reaction:

    • In microcentrifuge tubes, combine the cytosolic extract with the assay buffer.

    • Add serial dilutions of the unlabeled test compound (e.g., CAY10464).

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]TCDD) to all tubes.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled high-affinity ligand).

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Use a method to separate the AhR-ligand complex from the unbound ligand. A common method is the hydroxyapatite (B223615) (HAP) assay.

    • Add a slurry of HAP to each tube and incubate to allow the AhR to adsorb to the HAP.

    • Centrifuge to pellet the HAP and wash the pellet with buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of the AhR.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with DREs. Activation of the AhR by an agonist leads to the expression of luciferase. An antagonist will inhibit this induction.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) under standard conditions.

  • Cell Plating:

    • Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test antagonist (e.g., CH-223191) for a short pre-incubation period (e.g., 1 hour).

    • Add a constant concentration of an AhR agonist (e.g., TCDD) to all wells except the vehicle control.

    • Include controls for basal activity (vehicle only) and maximal activation (agonist only).

  • Incubation:

    • Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a co-transfected control reporter or a separate viability assay).

    • Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of the antagonist.

    • Plot the percent inhibition against the logarithm of the antagonist concentration and determine the IC50 value.

Visualizing the AhR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AIP AIP p23 p23 Ligand Ligand (e.g., TCDD) Complex Inactive AhR Complex Ligand->Complex Binds CAY10464 CAY10464 (Antagonist) CAY10464->Complex Blocks Binding Complex:f0->AhR contains Complex:f1->HSP90 Complex:f2->AIP Complex:f3->p23 AhR_n AhR Complex->AhR_n Translocation ARNT ARNT AhR_n->ARNT Heterodimerizes DRE DRE (DNA) Gene Target Gene (e.g., CYP1A1) DRE->Gene Activates Transcription Dimer AhR:ARNT Complex Dimer:f1->ARNT Dimer:f0->AhR_n Dimer->DRE Binds

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Competitive_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_analysis Analysis AhR_source Prepare AhR Source (e.g., Liver Cytosol) Incubate Incubate AhR, [³H]TCDD, and Test Compound AhR_source->Incubate Radioligand Prepare Radiolabeled Ligand ([³H]TCDD) Radioligand->Incubate Competitor Prepare Serial Dilutions of Test Compound (e.g., CAY10464) Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., Hydroxyapatite Assay) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze

Caption: Experimental workflow for an AhR competitive binding assay.

Conclusion

CAY10464 is a highly potent AhR antagonist with a reported Ki in the low nanomolar range. While it demonstrates high selectivity against the estrogen receptor, a comprehensive understanding of its broader off-target profile requires further investigation through large-scale screening against diverse panels of proteins, such as kinases and G-protein coupled receptors.

When selecting an AhR antagonist, researchers should consider not only the potency but also the potential for ligand-selective effects, as observed with CH-223191, and whether the compound acts as a "pure" antagonist like GNF351. The lack of direct comparative studies for CAY10464 against these other inhibitors under identical conditions means that the choice of inhibitor should be guided by the specific requirements of the experimental system and a careful consideration of the available data. Further head-to-head comparisons and broad specificity profiling will be invaluable in solidifying the position of CAY10464 as a selective and reliable tool for studying AhR biology.

References

Comparative

Validating the Antagonistic Activity of CAY10464: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including immune response, tumorigenesis, and xenobiotic metabolism. Its role in disease has made it a compelling target for therapeutic intervention. CAY10464 has emerged as a potent and selective AhR antagonist. This guide provides a comprehensive comparison of CAY10464 with other widely used AhR antagonists—CH223191, GNF351, and StemRegenin 1 (SR1)—supported by experimental data and detailed protocols to aid researchers in validating its antagonistic activity.

Performance Comparison of AhR Antagonists

The antagonistic activity of CAY10464 and its alternatives is typically quantified by their binding affinity (Ki) and their ability to inhibit AhR-mediated downstream effects, commonly measured as the half-maximal inhibitory concentration (IC50) in various functional assays.

CompoundTargetKi (nM)IC50 (nM)Key Characteristics
CAY10464 Aryl Hydrocarbon Receptor (AhR)1.4- In a cell-free assay, 100 nM inhibits CYP1A1 mRNA expression.A selective and high-affinity AhR antagonist.[1]
CH223191 Aryl Hydrocarbon Receptor (AhR)-30 (TCDD-induced luciferase activity)A potent and specific AhR antagonist.[2]
GNF351 Aryl Hydrocarbon Receptor (AhR)-62 (competes with a photoaffinity AhR ligand)A full AhR antagonist with minimal toxicity in keratinocytes.
StemRegenin 1 (SR1) Aryl Hydrocarbon Receptor (AhR)40 (PAL binding to hAhR protein)127 (TCDD mediated hAHR activation)A selective human AhR antagonist that promotes the expansion of human hematopoietic stem cells.[2]

Visualizing the AhR Signaling Pathway and Experimental Workflows

To understand the mechanism of action of CAY10464 and the experimental approaches to validate it, the following diagrams illustrate the AhR signaling pathway and the workflows for key validation assays.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_HSP90 AhR-HSP90 Complex AhR->AhR_HSP90 HSP90 HSP90 HSP90->AhR_HSP90 Ligand AhR Agonist (e.g., TCDD) Ligand->AhR_HSP90 Binds CAY10464 CAY10464 (Antagonist) CAY10464->AhR_HSP90 Blocks Binding AhR_Ligand AhR-Ligand AhR_HSP90->AhR_Ligand Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT AhR_Ligand->AhR_ARNT XRE XRE (DNA Binding Site) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

AhR Signaling Pathway and Point of Antagonism

Experimental_Workflows cluster_binding Competitive Binding Assay cluster_reporter Luciferase Reporter Assay cluster_qpcr CYP1A1 mRNA Expression (qPCR) b1 Prepare Cytosolic Extract containing AhR b2 Incubate with Radiolabeled Agonist ([3H]TCDD) and varying concentrations of CAY10464 b1->b2 b3 Separate Bound and Free Ligand b2->b3 b4 Quantify Radioactivity to determine Ki b3->b4 r1 Culture Cells with AhR-responsive Luciferase Reporter r2 Treat cells with AhR Agonist (TCDD) and varying concentrations of CAY10464 r1->r2 r3 Lyse Cells and add Luciferase Substrate r2->r3 r4 Measure Luminescence to determine IC50 r3->r4 q1 Culture Hepatoma Cells (e.g., HepG2) q2 Treat cells with AhR Agonist (TCDD) and CAY10464 q1->q2 q3 Isolate RNA and perform Reverse Transcription q2->q3 q4 Quantify CYP1A1 cDNA levels by qPCR q3->q4

Key Experimental Workflows for Validation

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of therapeutic agents. The following are generalized protocols for key experiments used to validate the antagonistic activity of CAY10464.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the AhR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test compound (CAY10464)

  • Radiolabeled AhR agonist (e.g., [³H]TCDD)

  • Cytosolic extracts from cells or tissues expressing AhR

  • Assay buffer

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of CAY10464.

  • In a multi-well plate, combine the cytosolic extract, a fixed concentration of [³H]TCDD, and varying concentrations of CAY10464.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as filtration or size-exclusion chromatography.

  • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • The data is then used to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of AhR.

Materials:

  • A cell line stably or transiently expressing a luciferase reporter gene under the control of an AhR-responsive promoter (e.g., containing Dioxin Response Elements - DREs).

  • AhR agonist (e.g., TCDD)

  • CAY10464

  • Cell culture reagents

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of CAY10464 for a specified period.

  • Add a fixed concentration of an AhR agonist (e.g., TCDD) to induce luciferase expression.

  • Incubate the cells for a sufficient time to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • The IC50 value is determined by plotting the luminescence against the concentration of CAY10464.

Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This assay measures the ability of an antagonist to inhibit the agonist-induced expression of a key AhR target gene, CYP1A1.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • AhR agonist (e.g., TCDD)

  • CAY10464

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for CYP1A1 and a housekeeping gene

  • Real-time PCR instrument

Protocol:

  • Culture the cells and treat them with the AhR agonist and varying concentrations of CAY10464.

  • After the desired incubation period, harvest the cells and extract total RNA.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers specific for CYP1A1 and a reference housekeeping gene.

  • Analyze the data to determine the relative expression of CYP1A1 mRNA in treated versus control cells.

Conclusion

CAY10464 is a high-affinity AhR antagonist with a potent inhibitory profile. When compared to other established AhR antagonists such as CH223191, GNF351, and SR1, CAY10464 demonstrates comparable or superior potency in terms of its binding affinity. The selection of an appropriate antagonist for research or therapeutic development will depend on the specific experimental context, including the cell type, the agonist being investigated, and whether an in vitro or in vivo model is being used. The experimental protocols provided in this guide offer a robust framework for the validation and characterization of CAY10464's antagonistic activity, enabling researchers to make informed decisions for their studies.

References

Validation

A Comparative In Vitro Analysis of Aryl Hydrocarbon Receptor Antagonists: CAY10464 versus GNF351

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective in vitro comparison of two prominent antagonists of the Aryl Hydrocarbon Receptor (AHR), CAY10464 and GNF351. The AHR is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent antagonists of the Aryl Hydrocarbon Receptor (AHR), CAY10464 and GNF351. The AHR is a ligand-activated transcription factor implicated in a variety of cellular processes and its modulation is a key area of interest for therapeutic development in oncology, immunology, and toxicology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Data Presentation: Quantitative In Vitro Activity

The following table summarizes the key in vitro potency and activity data for CAY10464 and GNF351 based on available literature. It is important to note that direct comparison of absolute potency can be challenging due to variations in experimental assays, cell types, and species from which cellular materials were derived.

ParameterCAY10464GNF351Assay TypeSource
Binding Affinity Kᵢ = 1.4 nM[1][2]IC₅₀ = 62 nM[3][4]Competitive Ligand Binding AssayRabbit Liver Cytosol[1] / Photoaffinity Ligand[3][4]
Functional Antagonism Inhibition of CYP1A1 mRNA expression at 100 nM[5][6]IC₅₀ = 116 nM[7]DRE-Luciferase Reporter AssayHepG2 cells[2] / Murine Hepatoma H1L1.1c2 cells[7]
Cellular Activity Not AvailableSignificant reduction in Ki67-positive cells at 500 nMCell Proliferation AssayHuman Primary Keratinocytes

Note on Data Interpretation: The provided Ki and IC₅₀ values are key indicators of the compounds' potency. A lower value generally signifies a higher affinity or potency. However, the differences in the assay methodologies (e.g., competitive binding with a radioligand for Ki vs. a photoaffinity ligand for IC₅₀) and the biological systems used (e.g., rabbit liver cytosol vs. intact murine cells) should be carefully considered when comparing these values.

Signaling Pathway and Mechanism of Action

Both CAY10464 and GNF351 are competitive antagonists of the Aryl Hydrocarbon Receptor. They exert their effects by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous and exogenous agonists. This inhibition blocks the subsequent downstream signaling cascade.

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway and the inhibitory mechanism of CAY10464 and GNF351.

Experimental Protocols

AHR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.

Materials:

  • Test compounds (CAY10464, GNF351)

  • Radiolabeled AHR ligand (e.g., [³H]TCDD)

  • Cytosolic protein extract containing AHR (e.g., from rabbit liver)

  • Assay Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

  • Hydroxyapatite (B223615) (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.

  • Add the unlabeled test compound at various concentrations. For total binding, add buffer only. For non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.

  • Initiate the binding reaction by adding the radiolabeled AHR ligand to all tubes.

  • Incubate the mixture to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the receptor-bound from the unbound ligand using a hydroxyapatite assay.

  • Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

DRE-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to antagonize the AHR-mediated transcription of a reporter gene.

Materials:

  • AHR reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (CAY10464, GNF351)

  • AHR agonist (e.g., TCDD or Benzo[a]pyrene)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear-bottom)

  • Luminometer

Procedure:

  • Seed the AHR reporter cells into a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

  • Add a fixed concentration of the AHR agonist to the wells (except for the vehicle control).

  • Incubate the plate for a further period (e.g., 4-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound to determine the IC₅₀ value.

Cell Proliferation Assay (Ki67 Staining)

This assay assesses the effect of AHR antagonists on cell proliferation by measuring the expression of the proliferation marker Ki67.

Materials:

  • Human primary keratinocytes or other relevant cell line

  • Cell culture medium

  • Test compounds (CAY10464, GNF351)

  • Fixation and permeabilization buffers

  • Anti-Ki67 antibody (conjugated to a fluorophore)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable format (e.g., chamber slides or multi-well plates).

  • Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 48 hours).

  • Fix and permeabilize the cells.

  • Incubate the cells with the anti-Ki67 antibody.

  • Counterstain the nuclei with DAPI.

  • Analyze the percentage of Ki67-positive cells using fluorescence microscopy or flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro comparison of AHR antagonists.

Experimental_Workflow cluster_planning Phase 1: Assay Selection & Preparation cluster_execution Phase 2: In Vitro Experiments cluster_analysis Phase 3: Data Analysis & Comparison A1 Select Assays: - Competitive Binding - DRE-Luciferase - Cell Proliferation A2 Prepare Reagents: - Compound Dilutions - Cell Cultures - Buffers A1->A2 B1 Competitive Binding Assay A2->B1 B2 DRE-Luciferase Reporter Assay A2->B2 B3 Cell Proliferation Assay A2->B3 C1 Calculate Kᵢ / IC₅₀ from Binding & Reporter Assays B1->C1 B2->C1 C2 Quantify Effect on Cell Proliferation B3->C2 C3 Comparative Analysis of Potency & Efficacy C1->C3 C2->C3

Caption: General experimental workflow for the in vitro comparison of CAY10464 and GNF351.

References

Comparative

CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist in Comparative Perspective

For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of the Aryl Hydrocarbon Receptor (AhR) is of paramount importance. CAY10464 has emerged as a high-affinity Ah...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of the Aryl Hydrocarbon Receptor (AhR) is of paramount importance. CAY10464 has emerged as a high-affinity AhR antagonist. This guide provides a comparative analysis of CAY10464 against other widely used AhR antagonists, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.

Quantitative Comparison of AhR Antagonist Potency

The following table summarizes the available quantitative data for CAY10464 and other prominent AhR antagonists. It is crucial to note that the data presented below is compiled from various sources and was not obtained from a single head-to-head comparative study. Therefore, direct comparisons of potency should be made with caution, as experimental conditions likely varied between studies.

CompoundPotency MetricValue (nM)Cell Type / SystemReference
CAY10464 K_i_1.4 Rabbit liver cytosol[1]
CH-223191IC_50_30Not specified
GNF351IC_50_ (binding)62Mouse liver cytosol (humanized AhR)[2][3][4]
Stemregenin 1 (SR1)IC_50_127Cell-free

Note: IC_50_ (half-maximal inhibitory concentration) and K_i_ (inhibitory constant) are common metrics for antagonist potency. A lower value indicates higher potency.

Experimental Methodologies

To facilitate the replication and validation of findings, detailed protocols for key experiments used to characterize AhR antagonists are provided below.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Protocol:

  • Preparation of Cytosol: Prepare cytosolic extracts from a suitable source, such as rabbit liver, known to express AhR.[1]

  • Incubation: In a reaction mixture, combine the cytosolic preparation with a fixed concentration of a high-affinity radiolabeled AhR agonist (e.g., [³H]-TCDD) and varying concentrations of the unlabeled antagonist (e.g., CAY10464).

  • Equilibration: Incubate the mixtures at 4°C for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxyapatite (B223615) precipitation.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC_50_ value is determined from the resulting dose-response curve. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

Dioxin-Responsive Element (DRE)-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an antagonist to inhibit agonist-induced transcription of a reporter gene under the control of AhR-responsive elements.[2]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., human hepatoma HepG2 cells) and transiently or stably transfect them with a luciferase reporter plasmid containing DREs in its promoter region.

  • Compound Treatment: Seed the transfected cells in multi-well plates. Pre-treat the cells with varying concentrations of the AhR antagonist (e.g., CAY10464) for a defined period.

  • Agonist Stimulation: Add a known AhR agonist (e.g., TCDD) at a concentration that elicits a robust luciferase response.

  • Incubation: Incubate the cells for a further period to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number. The inhibitory effect of the antagonist is calculated as a percentage of the agonist-induced response, and the IC_50_ value is determined from the dose-response curve.

Visualizing the Molecular Interactions

To better understand the context in which CAY10464 and other antagonists function, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization with ARNT Ligand Ligand (e.g., TCDD, CAY10464) Ligand->AhR_complex Binding DRE DRE (DNA Response Element) AhR_ARNT->DRE Binding AhR_ARNT->DRE Inhibition Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Antagonist Antagonist (e.g., CAY10464) Antagonist->AhR_complex Competitive Binding Experimental_Workflow cluster_assay DRE-Luciferase Reporter Assay A Transfect cells with DRE-luciferase reporter B Pre-treat with AhR Antagonist A->B C Stimulate with AhR Agonist B->C D Incubate and Lyse Cells C->D E Measure Luciferase Activity D->E F Determine IC50 E->F

References

Validation

CAY10464 Off-Target Profile: A Comparative Guide for Researchers

In the realm of drug discovery and chemical biology, the specificity of a chemical probe is paramount. An ideal probe selectively interacts with its intended target, thereby enabling the precise dissection of biological...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical biology, the specificity of a chemical probe is paramount. An ideal probe selectively interacts with its intended target, thereby enabling the precise dissection of biological pathways. CAY10464 has emerged as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in xenobiotic metabolism, immune regulation, and carcinogenesis. This guide provides a comparative analysis of the off-target profile of CAY10464 against other commonly used AhR antagonists, namely CH223191, GNF351, and Stemregenin 1 (SR1). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting an appropriate AhR antagonist for their studies.

Summary of On-Target and Off-Target Activities

A critical aspect of evaluating any chemical probe is to understand its activity at both its intended target and potential off-targets. The following table summarizes the available data for CAY10464 and its comparators. It is important to note that comprehensive off-target screening data is not publicly available for all compounds, and the information below is based on published literature.

CompoundPrimary TargetOn-Target PotencyKnown Off-Targets/Selectivity Information
CAY10464 Aryl Hydrocarbon Receptor (AhR)Kᵢ = 1.4 nM[1]Inactive as an estrogen receptor ligand at concentrations up to 100 µM.[2] Comprehensive off-target screening data is not readily available.
CH223191 Aryl Hydrocarbon Receptor (AhR)IC₅₀ = 30 nM[3]Does not bind to the estrogen receptor.[4] Exhibits ligand-selective antagonism of AhR.[5][6][7][8] Has been reported to have AhR-independent pro-proliferative effects.[9][10]
GNF351 Aryl Hydrocarbon Receptor (AhR)IC₅₀ = 62 nM[11][12]A pure antagonist that can inhibit both DRE-dependent and -independent AhR activity.[13] Comprehensive off-target screening data is not readily available.
Stemregenin 1 (SR1) Aryl Hydrocarbon Receptor (AhR)IC₅₀ = 127 nM[3][14][15]Exhibits no inhibitory activity against a panel of 61 kinases.[14]

Experimental Protocols

To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

AhR Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis p1 Prepare cytosolic extracts containing AhR i1 Incubate cytosolic extract with radiolabeled ligand and varying concentrations of test compound p1->i1 p2 Prepare radiolabeled AhR ligand (e.g., [³H]TCDD) p2->i1 p3 Prepare serial dilutions of test compound (e.g., CAY10464) p3->i1 s1 Separate bound from free radioligand (e.g., via hydroxylapatite) i1->s1 s2 Measure radioactivity of the bound fraction s1->s2 a1 Plot percentage of specific binding against test compound concentration s2->a1 a2 Calculate IC₅₀ and Kᵢ values a1->a2

AhR Competitive Binding Assay Workflow

Detailed Steps:

  • Preparation of Cytosolic Extracts: Prepare cytosolic fractions from a suitable source, such as rat or mouse liver, which are rich in AhR.

  • Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled AhR agonist (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) with the cytosolic extract in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

AhR-Dependent Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of AhR by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.

Signaling Pathway:

cluster_nucleus ligand AhR Ligand (Agonist/Antagonist) ahr AhR ligand->ahr hsp90 HSP90 ahr->hsp90 Dissociation arnt ARNT ahr->arnt Dimerization nucleus Nucleus ahr->nucleus Translocation dre DRE (Dioxin Response Element) ahr->dre Binding arnt->dre Binding reporter Reporter Gene (e.g., Luciferase) dre->reporter Transcription protein Reporter Protein reporter->protein Translation signal Measurable Signal (Luminescence) protein->signal Activity

AhR Reporter Gene Assay Signaling Pathway

Detailed Steps:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently or stably transfect them with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple dioxin response elements (DREs).

  • Compound Treatment:

    • Agonist Mode: Treat the transfected cells with various concentrations of the test compound.

    • Antagonist Mode: Co-treat the cells with a known AhR agonist (e.g., TCDD) and varying concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the test compound concentration to determine the EC₅₀ value.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced luciferase activity against the test compound concentration to determine the IC₅₀ value.

CYP1A1 Induction Assay

This assay assesses the functional consequence of AhR activation by measuring the induction of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement of CYP1A1 cluster_analysis Data Analysis c1 Seed cells (e.g., HepG2) c2 Treat with test compound or vehicle c1->c2 c3 Incubate for 24-72 hours c2->c3 m1 Option A: mRNA Quantification (qPCR) c3->m1 m2 Option B: Enzyme Activity (EROD assay) c3->m2 a1 Calculate fold induction relative to vehicle control m1->a1 m2->a1

CYP1A1 Induction Assay Workflow

Detailed Steps:

  • Cell Culture and Treatment: Plate a suitable cell line, such as human hepatoma cells (HepG2), and treat them with various concentrations of the test compound for a period of 24 to 72 hours.

  • Measurement of CYP1A1 Induction:

    • mRNA Level (qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene for normalization.

    • Enzyme Activity (EROD Assay): Measure the catalytic activity of CYP1A1 using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This involves incubating the cells with 7-ethoxyresorufin (B15458) and measuring the fluorescence of the product, resorufin.

  • Data Analysis: Calculate the fold induction of CYP1A1 mRNA or activity relative to the vehicle-treated control cells.

Conclusion

CAY10464 is a highly potent and selective AhR antagonist. While it has been shown to be inactive against the estrogen receptor, a comprehensive off-target profile from broad panel screening is not yet publicly available. In comparison, while other AhR antagonists like CH223191, GNF351, and Stemregenin 1 are also potent, some have known off-target effects or a lack of comprehensive selectivity data. Stemregenin 1 stands out with published data showing a lack of activity against a kinase panel.

The choice of an AhR antagonist should be guided by the specific requirements of the experiment. For studies demanding high on-target potency, CAY10464 is an excellent candidate. However, for applications where potential off-target effects, particularly on kinases, are a major concern, Stemregenin 1 might be a more suitable choice, despite its lower AhR potency. The experimental protocols provided in this guide should empower researchers to independently verify the activity and selectivity of these compounds in their specific experimental systems. As with any chemical probe, it is crucial to include appropriate controls and consider potential off-target effects when interpreting experimental results.

References

Comparative

Cross-Validation of CAY10464's Aryl Hydrocarbon Receptor Antagonism with siRNA-Mediated Gene Silencing

In the realm of drug development and molecular biology, validating the on-target effects of a small molecule inhibitor is a critical step to ensure that its observed biological activities are a direct consequence of its...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and molecular biology, validating the on-target effects of a small molecule inhibitor is a critical step to ensure that its observed biological activities are a direct consequence of its intended mechanism of action. This guide provides a comparative analysis of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), with the highly specific genetic tool of small interfering RNA (siRNA) targeting the AhR. The primary readout for this comparison is the modulation of Cytochrome P450 1A1 (CYP1A1) mRNA expression, a well-established downstream target of the AhR signaling pathway.

This document is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments aimed at validating the effects of AhR antagonists.

Data Presentation: CAY10464 vs. AhR siRNA

The following table summarizes the comparative effects of CAY10464 and AhR-targeting siRNA on the expression of CYP1A1 mRNA. While direct comparative studies are limited, this table consolidates data from independent research to provide a cohesive overview.

TreatmentTargetMechanism of ActionEffect on CYP1A1 mRNA Expression
CAY10464 Aryl Hydrocarbon Receptor (AhR)A selective and high-affinity antagonist that prevents the binding of endogenous or exogenous ligands to AhR, thereby inhibiting its activation and subsequent translocation to the nucleus.[1]Inhibition of expression.[1] In HepG2 cells, 100 nM CAY10464 has been shown to inhibit CYP1A1 mRNA expression.[1]
AhR siRNA Aryl Hydrocarbon Receptor (AhR) mRNAA synthetic double-stranded RNA molecule that specifically targets AhR mRNA for degradation through the RNA interference (RNAi) pathway, leading to a reduction in AhR protein levels.Significant reduction of constitutive expression. In human pulmonary microvascular endothelial cells, 25 nM AhR siRNA reduced constitutive CYP1A1 mRNA levels. This was accompanied by a reduction of AhR mRNA to approximately 40% of basal levels.

Experimental Protocols

To ensure reproducibility and accuracy in cross-validation studies, detailed experimental protocols are essential. Below are methodologies for siRNA-mediated knockdown of AhR and the subsequent quantification of CYP1A1 mRNA.

siRNA Transfection Protocol for AhR Knockdown

This protocol is a general guideline for the transfection of siRNA targeting the Aryl Hydrocarbon Receptor in a 6-well plate format. Optimization for specific cell lines is recommended.

  • Cell Seeding:

    • One day prior to transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).

    • Incubate the cells at 37°C in a CO2 incubator until they reach 60-80% confluency.

  • Preparation of siRNA-Transfection Reagent Complex:

    • Solution A: For each well, dilute 20-80 pmol of AhR siRNA duplex into 100 µl of a suitable serum-free medium (e.g., siRNA Transfection Medium).

    • Solution B: For each well, dilute a suitable volume of transfection reagent (e.g., 2-8 µl) into 100 µl of the same serum-free medium. The optimal ratio of siRNA to transfection reagent should be determined experimentally.

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-transfection reagent complexes.

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium and aspirate.

    • Add 0.8 ml of serum-free medium to the tube containing the siRNA-transfection reagent complex.

    • Gently overlay the 1 ml mixture onto the washed cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add 1 ml of normal growth medium containing twice the normal concentration of serum and antibiotics without removing the transfection mixture.

    • Incubate the cells for an additional 18-24 hours.

    • Aspirate the medium and replace it with fresh, complete growth medium.

    • Cells are typically ready for downstream analysis (e.g., RNA extraction) 24-72 hours post-transfection.

Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression

This protocol outlines the steps for quantifying CYP1A1 mRNA levels following treatment with CAY10464 or AhR siRNA.

  • RNA Isolation:

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • Follow the manufacturer's instructions for the reverse transcription reaction.

  • Quantitative PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CYP1A1 mRNA expression, normalized to the reference gene.

Visualizing the Molecular Pathway and Experimental Logic

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex Ligand Ligand (e.g., TCDD, Benzo[a]pyrene) Ligand->AhR_complex Binds CAY10464 CAY10464 CAY10464->AhR_complex Antagonizes AhR_ARNT Active AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Activation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Cross-Validation Workflow: CAY10464 vs. AhR siRNA cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Control Vehicle Control RNA_extraction Total RNA Extraction Control->RNA_extraction CAY10464 CAY10464 Treatment CAY10464->RNA_extraction siRNA AhR siRNA Transfection siRNA->RNA_extraction qRT_PCR qRT-PCR for CYP1A1 mRNA RNA_extraction->qRT_PCR Data_analysis Comparative Data Analysis qRT_PCR->Data_analysis

Caption: Experimental workflow for cross-validation.

References

Validation

Benchmarking CAY10464: A Comparative Guide to Aryl Hydrocarbon Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals The Aryl Hydrocarbon Receptor (AhR) has emerged as a significant therapeutic target in fields ranging from oncology to immunology. The development of potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) has emerged as a significant therapeutic target in fields ranging from oncology to immunology. The development of potent and selective AhR antagonists is crucial for advancing research and therapeutic strategies. This guide provides an objective comparison of the novel AhR antagonist, CAY10464, against the historically significant antagonists, GNF351 and CH-223191. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.

Data Presentation: Quantitative Comparison of AhR Antagonists

The following table summarizes the key quantitative data for CAY10464, GNF351, and CH-223191, focusing on their binding affinities and functional antagonist activities. It is important to note that these values have been obtained from various studies and under different experimental conditions, which may influence direct comparisons.

CompoundParameterValueSpecies/SystemReference
CAY10464 Kᵢ 1.4 nM Rabbit Liver Cytosol[1]
GNF351IC₅₀ (Binding)62 nMMouse Liver Cytosol (humanized AhR)[2][3]
IC₅₀ (Reporter Assay)8.5 nMHepG2 40/6 Cells
CH-223191IC₅₀ (Reporter Assay)30 nMHepG2 Cells[4]
IC₅₀ (TCDD-induced luciferase activity)0.03 µMNot Specified[4]

Key Insights from Comparative Data

CAY10464 demonstrates a high binding affinity for the AhR with a reported Kᵢ of 1.4 nM.[1][5] This suggests it is a potent antagonist at the receptor binding level. For comparison, GNF351 shows a binding IC₅₀ of 62 nM in a competitive photoaffinity ligand binding assay.[2][3] In functional assays, GNF351 and CH-223191 have been shown to be potent inhibitors of AhR-mediated transcription, with IC₅₀ values in the low nanomolar range in reporter gene assays.[4][6] A direct comparison in a luciferase reporter assay indicated that at a concentration of 40 nM, both GNF351 and CH-223191 showed significant antagonism of the Dioxin Response Element (DRE) response, with GNF351 appearing more potent in that specific study.[6]

Mandatory Visualizations

AhR Signaling Pathway and Antagonist Intervention

The following diagram illustrates the canonical Aryl Hydrocarbon Receptor signaling pathway and the point of intervention for competitive antagonists like CAY10464, GNF351, and CH-223191.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2-p23 Complex Activated_Complex Ligand-AhR Complex AhR_complex->Activated_Complex Conformational Change Ligand Ligand (Agonist) Ligand->AhR_complex Binds Antagonist Antagonist (e.g., CAY10464) Antagonist->AhR_complex Blocks Binding AhR_ARNT AhR-ARNT Heterodimer Activated_Complex->AhR_ARNT Nuclear Translocation & Dimerization with ARNT ARNT ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to DNA Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates Experimental_Workflow start Start: Select AhR Antagonists (CAY10464, GNF351, CH-223191) binding_assay Competitive Binding Assay (Determine Ki / IC₅₀ for binding) start->binding_assay reporter_assay Reporter Gene Assay (e.g., Luciferase) (Determine functional IC₅₀) start->reporter_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis target_gene_assay Target Gene Expression Analysis (e.g., qPCR for CYP1A1) reporter_assay->target_gene_assay specificity_assay Specificity & Off-Target Assays (e.g., other receptor binding) target_gene_assay->specificity_assay specificity_assay->data_analysis conclusion Conclusion: Comparative Efficacy & Potency data_analysis->conclusion

References

Comparative

CAY10464 in Combination Therapy: A Landscape of Untapped Potential

Despite growing interest in the therapeutic application of Aryl hydrocarbon Receptor (AhR) antagonists in oncology, specific preclinical and clinical data on the use of CAY10464 in combination with other therapeutic agen...

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic application of Aryl hydrocarbon Receptor (AhR) antagonists in oncology, specific preclinical and clinical data on the use of CAY10464 in combination with other therapeutic agents remains elusive. While the scientific community has explored the broader potential of AhR antagonists as partners in combination therapies, detailed experimental results, quantitative data, and established protocols for CAY10464 are not publicly available in the current body of scientific literature.

CAY10464 is recognized as a potent and selective antagonist of the AhR. The AhR signaling pathway has been implicated in various aspects of cancer biology, including cell proliferation, and immune evasion. The rationale for using AhR antagonists in combination with existing cancer therapies, such as chemotherapy, immunotherapy, and targeted therapy, is theoretically strong. By blocking the AhR pathway, it is hypothesized that antagonists like CAY10464 could sensitize cancer cells to the cytotoxic effects of chemotherapy, enhance the anti-tumor immune response, or overcome resistance to targeted agents.

However, a thorough review of published studies, clinical trial databases, and other scientific resources has not yielded any specific investigations detailing the synergistic or additive effects of CAY10464 when combined with other drugs. Consequently, the creation of a comprehensive comparison guide, complete with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, is not feasible at this time.

Researchers, scientists, and drug development professionals interested in the potential of CAY10464 in combination therapy are encouraged to initiate preclinical studies to explore this promising area. Such studies would be foundational in establishing the efficacy and safety profile of CAY10464 combination regimens and would be a critical first step towards any potential clinical application.

Future Directions for Research

To unlock the potential of CAY10464 in combination cancer therapy, future research should focus on:

  • In vitro studies: Investigating the synergistic or additive effects of CAY10464 with a panel of standard-of-care chemotherapeutic agents, targeted therapies, and immune checkpoint inhibitors across various cancer cell lines.

  • In vivo studies: Utilizing animal models to assess the efficacy and safety of CAY10464 in combination with other anti-cancer drugs, monitoring tumor growth inhibition and potential toxicities.

  • Mechanism of action studies: Elucidating the molecular mechanisms by which CAY10464 may enhance the efficacy of other therapies, including its impact on drug metabolism, DNA repair pathways, and the tumor microenvironment.

The diagrams below illustrate the theoretical potential of combining an AhR antagonist like CAY10464 with other cancer therapies, based on the known functions of the AhR pathway. These are conceptual frameworks for future investigation.

AhR_Antagonist_Chemotherapy_Synergy cluster_0 Cancer Cell Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CAY10464 CAY10464 (AhR Antagonist) AhR AhR CAY10464->AhR inhibits Reduced_Chemo_Metabolism Reduced Chemotherapy Metabolism/Efflux CAY10464->Reduced_Chemo_Metabolism leads to Drug_Metabolism_Enzymes Drug Metabolism Enzymes (e.g., CYPs) AhR->Drug_Metabolism_Enzymes induces Drug_Efflux_Pumps Drug Efflux Pumps AhR->Drug_Efflux_Pumps induces Reduced_Chemo_Metabolism->DNA_Damage enhances AhR_Antagonist_Immunotherapy_Synergy cluster_1 Tumor Microenvironment CAY10464 CAY10464 (AhR Antagonist) AhR AhR CAY10464->AhR inhibits Immunosuppression Immunosuppression CAY10464->Immunosuppression reduces Treg Regulatory T cells (Tregs) AhR->Treg promotes MDSC Myeloid-Derived Suppressor Cells AhR->MDSC promotes Treg->Immunosuppression MDSC->Immunosuppression T_Cell_Activation T-Cell Activation Immunosuppression->T_Cell_Activation inhibits Immune_Checkpoint_Inhibitor Immune Checkpoint Inhibitor Immune_Checkpoint_Inhibitor->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing

Validation

Evaluating the Selectivity of CAY10464 for the Aryl Hydrocarbon Receptor: A Comparative Guide

For researchers and professionals in drug development, the precise selection of chemical tools is paramount. This guide provides a detailed comparison of CAY10464, a potent Aryl hydrocarbon Receptor (AhR) antagonist, wit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise selection of chemical tools is paramount. This guide provides a detailed comparison of CAY10464, a potent Aryl hydrocarbon Receptor (AhR) antagonist, with other commonly used AhR modulators. The focus is an objective evaluation of its selectivity, supported by available experimental data.

Comparative Analysis of AhR Antagonists

The following table summarizes the quantitative data on the potency and selectivity of CAY10464 and two other well-characterized AhR antagonists, CH-223191 and Stemregenin 1 (SR1). This data is crucial for assessing their suitability for specific experimental contexts.

CompoundTargetPotencySelectivity Data
CAY10464 Aryl hydrocarbon Receptor (AhR)Kᵢ = 1.4 nM[1]Inactive as an estrogen receptor ligand at concentrations up to 100 µM.[1]
CH-223191 Aryl hydrocarbon Receptor (AhR)IC₅₀ = 30 nMExhibits no affinity for the estrogen receptor.[2] It displays ligand-selective antagonism, being more effective against halogenated aromatic hydrocarbons (e.g., TCDD) than polycyclic aromatic hydrocarbons.[3][4]
Stemregenin 1 (SR1) Aryl hydrocarbon Receptor (AhR)IC₅₀ = 127 nM[2][5][6]Exhibits no inhibitory activity against a panel of 61 kinases.[7][8]

Delving into the Experimental Protocols

The determination of the binding affinity and functional antagonism of these compounds relies on established experimental methodologies. Below are detailed protocols for two key assays used to characterize AhR modulators.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the AhR.

Objective: To quantify the binding affinity of CAY10464 and other compounds to the AhR.

Materials:

  • Test compounds (CAY10464, CH-223191, SR1)

  • Radiolabeled AhR ligand (e.g., [³H]TCDD)

  • Cytosolic protein extract containing AhR (e.g., from rabbit liver)

  • Assay buffer

  • Scintillation fluid and counter

Protocol:

  • Prepare a series of dilutions of the unlabeled test compounds.

  • In reaction tubes, combine the cytosolic protein extract with the assay buffer.

  • Add the unlabeled test compound at various concentrations to the respective tubes.

  • To determine total binding, add only the assay buffer (no competitor).

  • To determine non-specific binding, add a high concentration of an unlabeled, high-affinity AhR ligand.

  • Initiate the binding reaction by adding a fixed concentration of the radiolabeled ligand to all tubes.

  • Incubate the mixture to allow it to reach equilibrium.

  • Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or charcoal dextran).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The Kᵢ value is then calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Dioxin-Responsive Element (DRE)-Driven Reporter Gene Assay

This cell-based assay measures the functional consequence of AhR activation or inhibition by quantifying the expression of a reporter gene under the control of AhR-responsive DNA elements.

Objective: To determine the functional antagonist activity (IC₅₀) of CAY10464 and other compounds.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct.

  • Cell culture medium and reagents.

  • Test compounds (CAY10464, CH-223191, SR1).

  • An AhR agonist (e.g., TCDD or benzo[a]pyrene).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the reporter cell line in a multi-well plate and allow the cells to adhere.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds for a defined period.

  • Add a fixed concentration of the AhR agonist to the wells to induce reporter gene expression.

  • Incubate the cells for a sufficient time to allow for gene expression (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • The IC₅₀ value is determined as the concentration of the antagonist that reduces the agonist-induced reporter gene activity by 50%.

Visualizing the Molecular Mechanisms and Experimental Design

To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Reporter Gene Assay cluster_selectivity Selectivity Profiling A1 Prepare AhR Source (e.g., Liver Cytosol) A2 Incubate with Radiolabeled Ligand & Unlabeled Competitor (CAY10464) A1->A2 A3 Separate Bound & Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki A4->A5 C3 Compare On-Target vs. Off-Target Potency A5->C3 B1 Culture DRE-Reporter Cells B2 Treat with Antagonist (CAY10464) followed by Agonist B1->B2 B3 Incubate B2->B3 B4 Measure Reporter Activity (e.g., Luminescence) B3->B4 B5 Calculate IC50 B4->B5 B5->C3 C1 Screen Against a Panel of Off-Target Receptors C2 Determine Activity at Off-Targets C1->C2 C2->C3

References

Comparative

Comparative Dose-Response Analysis of CAY10464 and Other Aryl Hydrocarbon Receptor (AhR) Antagonists

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response performance of CAY10464 with other notable Aryl Hydrocarbon Receptor (AhR) antagonists, na...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response performance of CAY10464 with other notable Aryl Hydrocarbon Receptor (AhR) antagonists, namely CH223191 and GNF351. This guide synthesizes available experimental data to facilitate informed decisions in research and development involving AhR modulation.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to a variety of environmental toxins and endogenous molecules. Its dysregulation has been implicated in various diseases, including cancer and inflammatory conditions, making AhR antagonists valuable tools for therapeutic development. CAY10464 is a potent and selective AhR antagonist. Understanding its dose-response profile in comparison to other well-characterized antagonists is essential for its effective application.

Quantitative Dose-Response Data

The following table summarizes the available quantitative data for CAY10464, CH223191, and GNF351, providing a basis for comparing their potency as AhR antagonists. It is important to note that the reported values originate from different studies and experimental conditions, which may influence direct comparisons.

CompoundParameterValueCell Line/SystemReference
CAY10464 Ki1.4 nMN/AMedChemExpress
CH223191 IC5030 nMTCDD-induced luciferase activityTocris Bioscience[1], R&D Systems[2]
IC500.03 µMTCDD-induced luciferase activityMedchemExpress.com[3]
GNF351 IC5062 nMCompetition with photoaffinity AHR ligandMedchemExpress.com[4], TargetMol[5]
IC508.5 nMRepression of DRE-mediated response in HepG2 40/6Merck Millipore[6]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of AhR antagonists. The following are generalized protocols for two key experiments commonly used to characterize the dose-response of these compounds.

Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the ability of a compound to inhibit AhR activation in response to an agonist.

Principle:

Engineered cell lines containing a luciferase reporter gene under the control of AhR-responsive elements (Dioxin Response Elements, DREs) are utilized. When an AhR agonist activates the receptor, the AhR-ARNT heterodimer binds to the DREs, inducing the expression of luciferase. The resulting luminescence is proportional to the level of AhR activation. For antagonist screening, cells are co-treated with a known agonist and the test compound. A reduction in luminescence indicates antagonist activity.

Materials:

  • Human hepatoma (HepG2) or other suitable cells stably transfected with a DRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds (CAY10464, CH223191, GNF351) and a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).

  • 96-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist test compounds. Prepare a solution of the AhR agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Treatment: Pre-incubate the cells with the antagonist dilutions for a specified time (e.g., 1 hour). Then, add the AhR agonist to the wells and incubate for an additional period (e.g., 24 hours).

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The dose-dependent inhibition of the agonist-induced luciferase activity is used to calculate the IC50 value for each antagonist.

AhR Nuclear Translocation Assay

This assay visually confirms the ability of an antagonist to prevent the ligand-induced movement of AhR from the cytoplasm to the nucleus.

Principle:

Upon binding to an agonist, the AhR translocates from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy with an antibody specific to AhR or by using cells expressing a fluorescently tagged AhR protein. Antagonists will inhibit this translocation in a dose-dependent manner.

Materials:

  • Suitable cell line (e.g., mouse hepatoma cells).

  • Test compounds (CAY10464, CH223191, GNF351) and a known AhR agonist (e.g., TCDD).

  • Primary antibody specific for AhR.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or in imaging-compatible plates. Treat the cells with varying concentrations of the antagonist followed by treatment with an AhR agonist.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them to allow antibody entry.

  • Immunostaining: Incubate the cells with the primary anti-AhR antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The subcellular localization of AhR (cytoplasmic vs. nuclear) is quantified for each treatment condition. The dose-dependent inhibition of nuclear translocation by the antagonist is then determined.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the AhR signaling pathway and a general experimental workflow for comparing AhR antagonists.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binding AhR_translocation Activated AhR AhR_complex->AhR_translocation Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_translocation->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Activation Antagonist Antagonist (e.g., CAY10464) Antagonist->AhR_complex Inhibition Experimental_Workflow cluster_invitro In Vitro Assessment start Select AhR Antagonists (CAY10464, CH223191, GNF351) dose_prep Prepare Serial Dilutions start->dose_prep reporter_assay Luciferase Reporter Gene Assay (Dose-Response) dose_prep->reporter_assay translocation_assay Nuclear Translocation Assay (Dose-Response) dose_prep->translocation_assay data_analysis Data Analysis (Calculate IC50/Ki) reporter_assay->data_analysis translocation_assay->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison

References

Comparative

Justifying the Choice of CAY10464 Over Other Aryl Hydrocarbon Receptor Antagonists

For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for the accurate investigation of signaling pathways and for the development of targeted therapeutics....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for the accurate investigation of signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of CAY10464 with other commercially available antagonists of the Aryl Hydrocarbon Receptor (AhR), supported by experimental data to justify its choice for research applications.

Introduction to the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating biological responses to a variety of environmental contaminants and endogenous molecules.[1][2] The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This binding event triggers the translocation of the complex into the nucleus, where AhR heterodimerizes with the AhR Nuclear Translocator (ARNT).[3][4][5] The resulting AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3][5] A key target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AhR activation.[1][4]

CAY10464: A Potent and Selective AhR Antagonist

CAY10464 has emerged as a highly potent and selective antagonist of the Aryl Hydrocarbon Receptor.[6][7] Its efficacy is substantiated by a low nanomolar binding affinity and demonstrated activity in cellular assays.

Comparative Analysis of AhR Antagonists

The selection of an appropriate AhR antagonist is contingent on factors such as potency, selectivity, and the specific experimental context. This section provides a comparative overview of CAY10464 and other commonly used AhR antagonists.

AntagonistMechanism of ActionPotency (Ki/IC50)Key Characteristics
CAY10464 Selective AhR antagonistKi = 1.4 nM [6][7]High affinity and selectivity. Effectively inhibits CYP1A1 mRNA expression.[6]
CH-223191 Specific AhR antagonistIC50 = 30 nM (inhibition of TCDD-induced luciferase activity)[8]Potent and specific, but may have AhR-independent pro-proliferative activities.[9]
GNF351 Full AhR antagonistIC50 = 62 nM (competition for photoaffinity ligand binding)[8]Potent antagonist with minimal toxicity in keratinocytes.[8]
SR1 (StemRegenin 1) AhR antagonistIC50 = 127 nM[8]Not cross-reactive with the mouse AhR.[9]
BAY 2416964 Potent and selective AhR inhibitorIC50 = 21 nM (inhibition of CYP1A1 expression in U937 cells)[9]Orally bioavailable and demonstrates in vivo efficacy.[9]
Luteolin Flavonoid with AhR antagonist activityCell context-dependent[10]A naturally occurring compound with demonstrated AhR antagonist properties in specific cell lines.[10]

Experimental Data Supporting the Superiority of CAY10464

The high binding affinity of CAY10464, as indicated by its low nanomolar Ki value, positions it as a highly potent antagonist. In cellular assays, CAY10464 has been shown to effectively reverse the effects of AhR agonists. For instance, in HepG2 cells, CAY10464 at a concentration of 100 nM significantly inhibits the expression of CYP1A1 mRNA induced by AhR agonists.[6] This demonstrates its ability to effectively block the downstream signaling of the AhR pathway at the transcriptional level.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize AhR antagonists.

Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound to the AhR.

Methodology:

  • Preparation of Cytosol: Prepare liver cytosol from a suitable animal model (e.g., rabbit) as a source of AhR.

  • Incubation: Incubate the liver cytosol with a radiolabeled AhR agonist (e.g., [3H]TCDD) in the presence of varying concentrations of the test compound (e.g., CAY10464).

  • Separation: Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the affinity of the radioligand.

DRE-Luciferase Reporter Gene Assay

Objective: To measure the ability of a compound to antagonize AhR-mediated gene transcription.

Methodology:

  • Cell Culture: Use a cell line (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing DREs in its promoter.

  • Treatment: Treat the cells with a known AhR agonist (e.g., TCDD) in the presence and absence of varying concentrations of the test antagonist (e.g., CAY10464).

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of luciferase activity against the antagonist concentration.

CYP1A1 mRNA Expression Assay

Objective: To quantify the effect of an AhR antagonist on the expression of a key target gene.

Methodology:

  • Cell Culture and Treatment: Culture a responsive cell line (e.g., HepG2) and treat with an AhR agonist with and without the test antagonist.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it to cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.

Visualizing Key Processes

To further clarify the mechanisms discussed, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 Complex Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binding AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_endpoints Endpoints start Cell Seeding (e.g., HepG2) treatment Treatment: 1. Agonist (e.g., TCDD) 2. Agonist + Antagonist (e.g., CAY10464) start->treatment incubation Incubation treatment->incubation measurement Measurement of Endpoint incubation->measurement luciferase Luciferase Activity (Reporter Assay) measurement->luciferase qpcr CYP1A1 mRNA (qPCR) measurement->qpcr binding Radioligand Binding (Binding Assay) measurement->binding

Caption: General Experimental Workflow for Characterizing AhR Antagonists.

Conclusion

The selection of a high-quality research tool is paramount for generating reliable and reproducible data. CAY10464, with its high potency and selectivity for the Aryl Hydrocarbon Receptor, represents a superior choice for researchers investigating AhR signaling. Its well-characterized inhibitory activity in cellular assays, supported by a strong binding affinity, provides a solid foundation for its use in a wide range of applications, from basic research to drug discovery. When compared to other available antagonists, CAY10464 offers a compelling profile that justifies its selection for studies requiring precise and potent inhibition of the AhR pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal and Handling of CAY10464: A Comprehensive Guide for Laboratory Professionals

Ann Arbor, MI - For researchers, scientists, and drug development professionals utilizing CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist, a clear understanding of proper disposal and handling...

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI - For researchers, scientists, and drug development professionals utilizing CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist, a clear understanding of proper disposal and handling procedures is paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions and build deep trust by providing value beyond the product itself.

Essential Safety and Disposal Information

CAY10464, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful handling and disposal as a hazardous waste. Adherence to all federal, state, and local environmental regulations is mandatory. The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of CAY10464 is provided below for easy reference. This information is critical for safe handling and storage.

PropertyValue
Formal Name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene
CAS Number 688348-37-0
Molecular Formula C₁₅H₁₂Cl₂O
Formula Weight 279.2 g/mol
Appearance A crystalline solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage -20°C
Stability ≥ 4 years

Experimental Protocol: Assessing CAY10464's Antagonistic Activity on CYP1A1 mRNA Expression

CAY10464 functions as a selective antagonist of the aryl hydrocarbon receptor (AhR). A key experiment to characterize its activity is to measure the inhibition of agonist-induced expression of Cytochrome P450 1A1 (CYP1A1), a primary target gene of the AhR signaling pathway. The following is a detailed methodology for this experiment using the human hepatoma cell line HepG2.

Materials and Reagents
  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • CAY10464

  • A potent AhR agonist (e.g., TCDD or an alternative)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents (including primers for CYP1A1 and a housekeeping gene like GAPDH)

Procedure
  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare stock solutions of CAY10464 and the AhR agonist in DMSO.

    • Pre-treat the cells with varying concentrations of CAY10464 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Following pre-treatment, add the AhR agonist at a concentration known to induce a robust CYP1A1 response (e.g., 1 nM TCDD).

    • Include appropriate controls: vehicle-only, agonist-only, and CAY10464-only at the highest concentration to test for any intrinsic agonist activity.

    • Incubate the cells for a period determined to be optimal for CYP1A1 mRNA induction (typically 6-24 hours).

  • RNA Extraction: After the incubation period, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Run the qPCR reaction in a thermal cycler with a program optimized for the primers and reagents used.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.

    • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the Action of CAY10464

The following diagram illustrates the canonical AhR signaling pathway and the point of intervention for the antagonist CAY10464.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Agonist (e.g., TCDD) AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binds to AhR AhR_active Active AhR AhR_complex->AhR_active Translocation CAY10464 CAY10464 (Antagonist) CAY10464->AhR_complex Blocks Binding AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Activates

Canonical AhR signaling pathway and CAY10464's point of action.

This comprehensive guide provides laboratory professionals with the necessary information for the safe handling and proper disposal of CAY10464, alongside a detailed experimental protocol and a clear visualization of its mechanism of action. By adhering to these guidelines, researchers can ensure a safe laboratory environment while effectively utilizing this potent AhR antagonist in their drug discovery and development efforts.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10464
Reactant of Route 2
Reactant of Route 2
CAY10464
© Copyright 2026 BenchChem. All Rights Reserved.